Acyline
Description
This compound is a Protein drug with a maximum clinical trial phase of II and has 1 investigational indication.
Properties
CAS No. |
170157-13-8 |
|---|---|
Molecular Formula |
C80H102ClN15O14 |
Molecular Weight |
1533.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-acetamidophenyl)propanoyl]amino]-3-(4-acetamidophenyl)propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C80H102ClN15O14/c1-46(2)37-63(72(102)89-62(18-11-12-35-84-47(3)4)80(110)96-36-14-19-70(96)79(109)85-48(5)71(82)101)90-74(104)66(40-53-23-30-60(31-24-53)86-49(6)98)92-76(106)67(41-54-25-32-61(33-26-54)87-50(7)99)94-78(108)69(45-97)95-77(107)68(43-56-15-13-34-83-44-56)93-75(105)65(39-52-21-28-59(81)29-22-52)91-73(103)64(88-51(8)100)42-55-20-27-57-16-9-10-17-58(57)38-55/h9-10,13,15-17,20-34,38,44,46-48,62-70,84,97H,11-12,14,18-19,35-37,39-43,45H2,1-8H3,(H2,82,101)(H,85,109)(H,86,98)(H,87,99)(H,88,100)(H,89,102)(H,90,104)(H,91,103)(H,92,106)(H,93,105)(H,94,108)(H,95,107)/t48-,62+,63+,64-,65-,66-,67+,68-,69+,70+/m1/s1 |
InChI Key |
ZWNUQDJANZGVFO-YHSALVGYSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Appearance |
Solid powder |
Other CAS No. |
170157-13-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XXXSXXLXPA |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acyline; MER104; MER-104; MER 104. |
Origin of Product |
United States |
Foundational & Exploratory
Acyline's Mechanism of Action on GnRH Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist, on its target, the GnRH receptor (GnRH-R). This document delves into the molecular interactions, downstream signaling pathways, and the experimental methodologies used to characterize this interaction, offering valuable insights for professionals in reproductive science and drug development.
Introduction: this compound as a GnRH Antagonist
This compound is a synthetic peptide analogue of GnRH that acts as a competitive antagonist at the GnRH receptor, primarily located on the gonadotroph cells of the anterior pituitary gland.[1][2] Unlike GnRH agonists which initially cause a surge in gonadotropin release before downregulating the receptors, this compound and other GnRH antagonists produce an immediate and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This rapid reduction in gonadotropins subsequently leads to a profound decrease in gonadal steroid hormones, such as testosterone (B1683101) in males.[1][2] This mechanism of action makes this compound a valuable tool in various clinical applications, including hormonal therapies for hormone-dependent cancers and in assisted reproduction technologies.
The GnRH Receptor Signaling Pathway
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of the endogenous ligand, GnRH, the receptor undergoes a conformational change that activates the heterotrimeric G-protein Gq/11. This initiates a well-defined intracellular signaling cascade:
-
Activation of Phospholipase C (PLC): The activated alpha subunit of Gq/11 stimulates the enzyme phospholipase C.
-
Hydrolysis of PIP2: PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated intracellular calcium levels, activates protein kinase C.
The culmination of this signaling cascade is the synthesis and release of the gonadotropins, LH and FSH, from the pituitary gonadotrophs.
This compound's Competitive Antagonism and Inhibition of Signaling
As a competitive antagonist, this compound binds to the GnRH receptor at the same site as the native GnRH peptide. However, this binding event does not induce the necessary conformational change in the receptor to activate the Gq/11 protein. Consequently, the entire downstream signaling cascade is blocked.
By occupying the GnRH receptor, this compound effectively prevents endogenous GnRH from binding and initiating its biological effects. This leads to a rapid and sustained suppression of LH and FSH secretion, and as a result, a decrease in the production of sex steroids.
Quantitative Data on this compound's Potency and Efficacy
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Potency of this compound
| Parameter | Species/Cell Line | Value | Assay Type |
| IC50 | Human GnRH Receptor (HEK293 cells) | 0.52 nM | Inhibition of GnRH-induced luciferase response |
| IC50 | Human GnRH Receptor (HEK293 cells) | 0.69 nM | Inhibition of GnRH-induced LH secretion |
| IC50 | Rat GnRH Receptor (HEK293 cells) | 1.5 nM | Inhibition of GnRH-induced luciferase response |
Table 2: In Vivo Efficacy of this compound in Healthy Men
| Dose | Route of Administration | Peak Serum Concentration (Cmax) | Time to Peak (Tmax) | Effect on Gonadotropins and Testosterone |
| 75 µg/kg | Subcutaneous | 18.9 ± 0.9 ng/mL | 1 hour | Suppressed FSH to 46.9%, LH to 12.4%, and Testosterone to 13.4% of baseline for over 48 hours[2] |
| 300 µg/kg | Subcutaneous | 112.4 ± 18 ng/mL | 1.5 hours | Suppressed gonadotropins and testosterone to castrate levels for 15 days |
| 10 mg | Oral (GIPET®-enhanced) | 15.3 ± 10.3 ng/mL | 1.6 ± 0.7 hours | Significant suppression of LH, FSH, and testosterone 6-12 hours post-dosing |
| 20 mg | Oral (GIPET®-enhanced) | 20.7 ± 18.6 ng/mL | 7.7 ± 16 hours | Significant suppression of LH, FSH, and testosterone 6-24 hours post-dosing |
| 40 mg | Oral (GIPET®-enhanced) | 17.1 ± 12.7 ng/mL | 2.3 ± 1.1 hours | Significant suppression of LH, FSH, and testosterone 6-24 hours post-dosing |
Experimental Protocols
The characterization of a GnRH antagonist like this compound involves a series of key in vitro experiments to determine its binding affinity, potency, and mechanism of action. Below are detailed methodologies for these assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Cell membranes prepared from cells expressing the GnRH receptor (e.g., HEK293-GnRHR cells or pituitary tissue).
-
Radiolabeled GnRH analog (e.g., [125I]-labeled GnRH agonist).
-
Unlabeled this compound at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of cell membrane preparation.
-
A fixed concentration of the radiolabeled GnRH analog.
-
Increasing concentrations of unlabeled this compound (or buffer for total binding, and a high concentration of unlabeled GnRH for non-specific binding).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a GnRH antagonist to block the GnRH-induced increase in intracellular calcium concentration.
Materials:
-
Cells expressing the GnRH receptor (e.g., HEK293-GnRHR or pituitary cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
GnRH agonist.
-
This compound at various concentrations.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add various concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes).
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Injection: Inject a fixed concentration of the GnRH agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to determine its IC50 for inhibiting the GnRH-induced calcium mobilization.
Inositol Phosphate (B84403) Accumulation Assay
This assay measures the ability of a GnRH antagonist to inhibit the GnRH-stimulated production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway.
Materials:
-
Cells expressing the GnRH receptor (e.g., HEK293-GnRHR or pituitary cells).
-
myo-[3H]inositol.
-
GnRH agonist.
-
This compound at various concentrations.
-
Stimulation Buffer (e.g., HEPES-buffered saline containing LiCl).
-
Dowex anion-exchange resin.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Labeling: Incubate the cells with myo-[3H]inositol in inositol-free medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Washing: Wash the cells to remove unincorporated radiolabel.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound in stimulation buffer for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the GnRH agonist and incubate for a specific time (e.g., 30-60 minutes). The presence of LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Separation: Neutralize the extracts and apply them to columns containing Dowex anion-exchange resin. The resin binds the negatively charged inositol phosphates.
-
Elution: Elute the total inositol phosphates from the column using a high-salt buffer.
-
Counting: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphate produced against the log concentration of this compound to determine its IC50 for inhibiting GnRH-stimulated inositol phosphate accumulation.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing a GnRH antagonist.
Caption: GnRH Receptor Signaling Pathway - Activated State.
Caption: GnRH Receptor Signaling - Inhibited by this compound.
Caption: Experimental Workflow for GnRH Antagonist Characterization.
References
- 1. Betidamino acid scan of the GnRH antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Acyline's Mechanism of Action on GnRH Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist, on its target, the GnRH receptor (GnRH-R). This document delves into the molecular interactions, downstream signaling pathways, and the experimental methodologies used to characterize this interaction, offering valuable insights for professionals in reproductive science and drug development.
Introduction: this compound as a GnRH Antagonist
This compound is a synthetic peptide analogue of GnRH that acts as a competitive antagonist at the GnRH receptor, primarily located on the gonadotroph cells of the anterior pituitary gland.[1][2] Unlike GnRH agonists which initially cause a surge in gonadotropin release before downregulating the receptors, this compound and other GnRH antagonists produce an immediate and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This rapid reduction in gonadotropins subsequently leads to a profound decrease in gonadal steroid hormones, such as testosterone in males.[1][2] This mechanism of action makes this compound a valuable tool in various clinical applications, including hormonal therapies for hormone-dependent cancers and in assisted reproduction technologies.
The GnRH Receptor Signaling Pathway
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of the endogenous ligand, GnRH, the receptor undergoes a conformational change that activates the heterotrimeric G-protein Gq/11. This initiates a well-defined intracellular signaling cascade:
-
Activation of Phospholipase C (PLC): The activated alpha subunit of Gq/11 stimulates the enzyme phospholipase C.
-
Hydrolysis of PIP2: PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated intracellular calcium levels, activates protein kinase C.
The culmination of this signaling cascade is the synthesis and release of the gonadotropins, LH and FSH, from the pituitary gonadotrophs.
This compound's Competitive Antagonism and Inhibition of Signaling
As a competitive antagonist, this compound binds to the GnRH receptor at the same site as the native GnRH peptide. However, this binding event does not induce the necessary conformational change in the receptor to activate the Gq/11 protein. Consequently, the entire downstream signaling cascade is blocked.
By occupying the GnRH receptor, this compound effectively prevents endogenous GnRH from binding and initiating its biological effects. This leads to a rapid and sustained suppression of LH and FSH secretion, and as a result, a decrease in the production of sex steroids.
Quantitative Data on this compound's Potency and Efficacy
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Potency of this compound
| Parameter | Species/Cell Line | Value | Assay Type |
| IC50 | Human GnRH Receptor (HEK293 cells) | 0.52 nM | Inhibition of GnRH-induced luciferase response |
| IC50 | Human GnRH Receptor (HEK293 cells) | 0.69 nM | Inhibition of GnRH-induced LH secretion |
| IC50 | Rat GnRH Receptor (HEK293 cells) | 1.5 nM | Inhibition of GnRH-induced luciferase response |
Table 2: In Vivo Efficacy of this compound in Healthy Men
| Dose | Route of Administration | Peak Serum Concentration (Cmax) | Time to Peak (Tmax) | Effect on Gonadotropins and Testosterone |
| 75 µg/kg | Subcutaneous | 18.9 ± 0.9 ng/mL | 1 hour | Suppressed FSH to 46.9%, LH to 12.4%, and Testosterone to 13.4% of baseline for over 48 hours[2] |
| 300 µg/kg | Subcutaneous | 112.4 ± 18 ng/mL | 1.5 hours | Suppressed gonadotropins and testosterone to castrate levels for 15 days |
| 10 mg | Oral (GIPET®-enhanced) | 15.3 ± 10.3 ng/mL | 1.6 ± 0.7 hours | Significant suppression of LH, FSH, and testosterone 6-12 hours post-dosing |
| 20 mg | Oral (GIPET®-enhanced) | 20.7 ± 18.6 ng/mL | 7.7 ± 16 hours | Significant suppression of LH, FSH, and testosterone 6-24 hours post-dosing |
| 40 mg | Oral (GIPET®-enhanced) | 17.1 ± 12.7 ng/mL | 2.3 ± 1.1 hours | Significant suppression of LH, FSH, and testosterone 6-24 hours post-dosing |
Experimental Protocols
The characterization of a GnRH antagonist like this compound involves a series of key in vitro experiments to determine its binding affinity, potency, and mechanism of action. Below are detailed methodologies for these assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Cell membranes prepared from cells expressing the GnRH receptor (e.g., HEK293-GnRHR cells or pituitary tissue).
-
Radiolabeled GnRH analog (e.g., [125I]-labeled GnRH agonist).
-
Unlabeled this compound at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of cell membrane preparation.
-
A fixed concentration of the radiolabeled GnRH analog.
-
Increasing concentrations of unlabeled this compound (or buffer for total binding, and a high concentration of unlabeled GnRH for non-specific binding).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a GnRH antagonist to block the GnRH-induced increase in intracellular calcium concentration.
Materials:
-
Cells expressing the GnRH receptor (e.g., HEK293-GnRHR or pituitary cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
GnRH agonist.
-
This compound at various concentrations.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add various concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes).
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Injection: Inject a fixed concentration of the GnRH agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to determine its IC50 for inhibiting the GnRH-induced calcium mobilization.
Inositol Phosphate Accumulation Assay
This assay measures the ability of a GnRH antagonist to inhibit the GnRH-stimulated production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway.
Materials:
-
Cells expressing the GnRH receptor (e.g., HEK293-GnRHR or pituitary cells).
-
myo-[3H]inositol.
-
GnRH agonist.
-
This compound at various concentrations.
-
Stimulation Buffer (e.g., HEPES-buffered saline containing LiCl).
-
Dowex anion-exchange resin.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Labeling: Incubate the cells with myo-[3H]inositol in inositol-free medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Washing: Wash the cells to remove unincorporated radiolabel.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound in stimulation buffer for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the GnRH agonist and incubate for a specific time (e.g., 30-60 minutes). The presence of LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Separation: Neutralize the extracts and apply them to columns containing Dowex anion-exchange resin. The resin binds the negatively charged inositol phosphates.
-
Elution: Elute the total inositol phosphates from the column using a high-salt buffer.
-
Counting: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphate produced against the log concentration of this compound to determine its IC50 for inhibiting GnRH-stimulated inositol phosphate accumulation.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing a GnRH antagonist.
Caption: GnRH Receptor Signaling Pathway - Activated State.
Caption: GnRH Receptor Signaling - Inhibited by this compound.
Caption: Experimental Workflow for GnRH Antagonist Characterization.
References
- 1. Betidamino acid scan of the GnRH antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Acyline chemical structure and synthesis pathway
An In-depth Technical Guide to Acyline: Chemical Structure and Synthesis
Introduction
This compound, also known as MER-104, is a potent, synthetic, third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] As a decapeptide (a peptide composed of ten amino acids), it functions by competitively blocking the GnRH receptor in the pituitary gland.[2] This action leads to a rapid, dose-dependent, and sustained suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone (B1683101) levels.[3][4] Originally synthesized by Jean Rivier at the Salk Institute, this compound has been investigated for its potential applications in hormone-dependent diseases and male contraception.[2] This guide provides a detailed overview of its chemical structure, properties, synthesis pathway, and mechanism of action for researchers and drug development professionals.
Chemical Structure and Properties
This compound is a modified decapeptide with specific non-standard amino acids and N- and C-terminal modifications to enhance potency and stability.
-
IUPAC Condensed Sequence: Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-L-Phe(4-NHAc)-D-Phe(4-NHAc)-Leu-Lys(iPr)-Pro-D-Ala-NH2[5]
-
Description: The structure includes an acetylated N-terminus (Ac), several D-amino acids for resistance to proteolysis, a chlorinated phenylalanine, a pyridylalanine (3Pal), two acetylated phenylalanines, and an isopropyl-modified lysine. The C-terminus is an amidated D-alanine.
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 170157-13-8 | [6] |
| Chemical Formula | C₈₀H₁₀₂ClN₁₅O₁₄ | [6] |
| Molecular Weight | 1533.21 g/mol | [5][6] |
| Exact Mass | 1531.7419 Da | [6] |
| Elemental Analysis | C: 62.67%, H: 6.71%, Cl: 2.31%, N: 13.70%, O: 14.61% | [6] |
| Appearance | Lyophilized powder | [2] |
Synthesis Pathway
As a peptide, this compound is produced via Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach for this type of synthesis.
References
- 1. Ac-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Phe(4-NHAc)-D-Phe(4-NHAc)-Leu-Lys(iPr)-Pro-D-Ala-NH2 | C80H102ClN15O14 | CID 16138575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Acyline chemical structure and synthesis pathway
An In-depth Technical Guide to Acyline: Chemical Structure and Synthesis
Introduction
This compound, also known as MER-104, is a potent, synthetic, third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] As a decapeptide (a peptide composed of ten amino acids), it functions by competitively blocking the GnRH receptor in the pituitary gland.[2] This action leads to a rapid, dose-dependent, and sustained suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone levels.[3][4] Originally synthesized by Jean Rivier at the Salk Institute, this compound has been investigated for its potential applications in hormone-dependent diseases and male contraception.[2] This guide provides a detailed overview of its chemical structure, properties, synthesis pathway, and mechanism of action for researchers and drug development professionals.
Chemical Structure and Properties
This compound is a modified decapeptide with specific non-standard amino acids and N- and C-terminal modifications to enhance potency and stability.
-
IUPAC Condensed Sequence: Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-L-Phe(4-NHAc)-D-Phe(4-NHAc)-Leu-Lys(iPr)-Pro-D-Ala-NH2[5]
-
Description: The structure includes an acetylated N-terminus (Ac), several D-amino acids for resistance to proteolysis, a chlorinated phenylalanine, a pyridylalanine (3Pal), two acetylated phenylalanines, and an isopropyl-modified lysine. The C-terminus is an amidated D-alanine.
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 170157-13-8 | [6] |
| Chemical Formula | C₈₀H₁₀₂ClN₁₅O₁₄ | [6] |
| Molecular Weight | 1533.21 g/mol | [5][6] |
| Exact Mass | 1531.7419 Da | [6] |
| Elemental Analysis | C: 62.67%, H: 6.71%, Cl: 2.31%, N: 13.70%, O: 14.61% | [6] |
| Appearance | Lyophilized powder | [2] |
Synthesis Pathway
As a peptide, this compound is produced via Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach for this type of synthesis.
References
- 1. Ac-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Phe(4-NHAc)-D-Phe(4-NHAc)-Leu-Lys(iPr)-Pro-D-Ala-NH2 | C80H102ClN15O14 | CID 16138575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Acyline Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist. This compound's therapeutic potential lies in its ability to competitively block GnRH receptors, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This guide details the experimental protocols for assessing its bioactivity and presents key quantitative data and signaling pathway information.
Quantitative Bioactivity of this compound Analogs
| Compound | Assay | Cell Line | IC50 (nM) |
| This compound Analog (Compound 8) | GnRH-induced luciferase reporter gene assay | HEK293 | 0.52 |
| This compound Analog (Compound 2) | GnRH-induced luciferase reporter gene assay | HEK293 | 0.69 |
Studies have also indicated that most betide diastereomers of this compound exhibit high affinity for the GnRH receptor, suggesting that this compound's potency is comparable to these potent analogs.
GnRH Receptor Signaling Pathway
This compound exerts its effects by competitively inhibiting the binding of GnRH to its receptor (GnRHR), a G-protein coupled receptor (GPCR). The binding of GnRH to its receptor primarily activates the Gαq/11 protein, initiating a downstream signaling cascade. The following diagram illustrates this pathway.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the bioactivity of this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
a. Experimental Workflow
b. Detailed Methodology
-
Membrane Preparation: Homogenize tissues or cells expressing the GnRH receptor (e.g., rat pituitary glands, HEK293-GnRHR cells) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
A constant concentration of radiolabeled GnRH analog (e.g., [¹²⁵I]-triptorelin)
-
Increasing concentrations of unlabeled this compound (or a known standard for the positive control)
-
Membrane preparation
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (B84403) (IP) Accumulation Assay
This functional assay measures the ability of this compound to inhibit GnRH-stimulated production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway.
a. Experimental Workflow
b. Detailed Methodology
-
Cell Culture and Labeling: Plate cells expressing the GnRH receptor (e.g., COS-7, HEK293) in 24-well plates. Once confluent, label the cells overnight with [³H]-myo-inositol in an inositol-free medium.
-
Pre-incubation: Wash the cells and pre-incubate them with increasing concentrations of this compound in a buffer containing LiCl (to inhibit inositol monophosphatase) for a defined period (e.g., 30 minutes).
-
Stimulation: Add a submaximal concentration of GnRH to stimulate inositol phosphate production and incubate for a further period (e.g., 60 minutes).
-
Extraction: Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid).
-
Separation: Separate the total inositol phosphates from free inositol using anion-exchange chromatography columns.
-
Quantification: Elute the inositol phosphates and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the potential cytotoxic effects of this compound on cells. The MTT assay is a colorimetric assay that measures cell metabolic activity.
a. Experimental Workflow
b. Detailed Methodology
-
Cell Seeding: Plate a relevant cell line (e.g., a GnRH receptor-expressing cancer cell line or a non-cancerous cell line to assess general toxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. This can be used to determine the concentration of this compound that causes a 50% reduction in cell viability (IC50 for cytotoxicity).
This guide provides a foundational framework for the in vitro characterization of this compound. Researchers should adapt these protocols based on their specific cell lines, equipment, and research objectives.
In Vitro Characterization of Acyline Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist. This compound's therapeutic potential lies in its ability to competitively block GnRH receptors, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This guide details the experimental protocols for assessing its bioactivity and presents key quantitative data and signaling pathway information.
Quantitative Bioactivity of this compound Analogs
| Compound | Assay | Cell Line | IC50 (nM) |
| This compound Analog (Compound 8) | GnRH-induced luciferase reporter gene assay | HEK293 | 0.52 |
| This compound Analog (Compound 2) | GnRH-induced luciferase reporter gene assay | HEK293 | 0.69 |
Studies have also indicated that most betide diastereomers of this compound exhibit high affinity for the GnRH receptor, suggesting that this compound's potency is comparable to these potent analogs.
GnRH Receptor Signaling Pathway
This compound exerts its effects by competitively inhibiting the binding of GnRH to its receptor (GnRHR), a G-protein coupled receptor (GPCR). The binding of GnRH to its receptor primarily activates the Gαq/11 protein, initiating a downstream signaling cascade. The following diagram illustrates this pathway.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the bioactivity of this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
a. Experimental Workflow
b. Detailed Methodology
-
Membrane Preparation: Homogenize tissues or cells expressing the GnRH receptor (e.g., rat pituitary glands, HEK293-GnRHR cells) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
A constant concentration of radiolabeled GnRH analog (e.g., [¹²⁵I]-triptorelin)
-
Increasing concentrations of unlabeled this compound (or a known standard for the positive control)
-
Membrane preparation
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to inhibit GnRH-stimulated production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway.
a. Experimental Workflow
b. Detailed Methodology
-
Cell Culture and Labeling: Plate cells expressing the GnRH receptor (e.g., COS-7, HEK293) in 24-well plates. Once confluent, label the cells overnight with [³H]-myo-inositol in an inositol-free medium.
-
Pre-incubation: Wash the cells and pre-incubate them with increasing concentrations of this compound in a buffer containing LiCl (to inhibit inositol monophosphatase) for a defined period (e.g., 30 minutes).
-
Stimulation: Add a submaximal concentration of GnRH to stimulate inositol phosphate production and incubate for a further period (e.g., 60 minutes).
-
Extraction: Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid).
-
Separation: Separate the total inositol phosphates from free inositol using anion-exchange chromatography columns.
-
Quantification: Elute the inositol phosphates and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the potential cytotoxic effects of this compound on cells. The MTT assay is a colorimetric assay that measures cell metabolic activity.
a. Experimental Workflow
b. Detailed Methodology
-
Cell Seeding: Plate a relevant cell line (e.g., a GnRH receptor-expressing cancer cell line or a non-cancerous cell line to assess general toxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. This can be used to determine the concentration of this compound that causes a 50% reduction in cell viability (IC50 for cytotoxicity).
This guide provides a foundational framework for the in vitro characterization of this compound. Researchers should adapt these protocols based on their specific cell lines, equipment, and research objectives.
Downstream Signaling Effects of Acyline Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyline is a potent synthetic peptide analogue of gonadotropin-releasing hormone (GnRH) that acts as a competitive antagonist at the GnRH receptor (GnRH-R) in the anterior pituitary gland.[1][2] By blocking the binding of endogenous GnRH, this compound effectively inhibits the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This, in turn, leads to a profound and dose-dependent suppression of gonadal steroidogenesis, most notably testosterone (B1683101) production in males.[3] This technical guide provides an in-depth overview of the downstream signaling effects of this compound administration, with a focus on its mechanism of action, hormonal consequences, and the underlying cellular pathways. While direct studies on the specific intracellular signaling cascade immediately following this compound binding are limited, its effects can be understood through the well-characterized GnRH receptor signaling pathway, which it effectively inhibits.
Core Mechanism of Action: GnRH Receptor Antagonism
The primary molecular action of this compound is its high-affinity binding to GnRH receptors on pituitary gonadotropes, without activating them. This competitive antagonism prevents the conformational changes in the receptor that are necessary for signal transduction.[1] The downstream signaling cascade that is normally initiated by GnRH is therefore abrogated.
The Inhibited GnRH Receptor Signaling Pathway
Under normal physiological conditions, the binding of GnRH to its G-protein coupled receptor (GPCR) primarily activates the Gαq/11 subunit. This initiates a signaling cascade that includes:
-
Activation of Phospholipase C (PLC): Gαq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with the increased intracellular Ca2+, activates various isoforms of Protein Kinase C.
-
Mitogen-Activated Protein Kinase (MAPK) Cascade: PKC activation, along with other signaling intermediates, triggers the MAPK/extracellular signal-regulated kinase (ERK) pathway.
-
Gene Transcription and Hormone Secretion: The activation of these signaling pathways culminates in the transcription of the common alpha subunit and the specific beta subunits of LH and FSH, followed by their secretion.
This compound, by blocking the initial step of GnRH binding, prevents the activation of this entire cascade.
Downstream Hormonal Effects of this compound Administration
The most well-documented downstream effects of this compound are the significant and dose-dependent reductions in circulating levels of gonadotropins and sex steroids.
Quantitative Data on Hormonal Suppression
The following tables summarize the quantitative data from key clinical and preclinical studies investigating the effects of this compound.
Table 1: Hormonal Suppression in Healthy Men Following a Single Subcutaneous Dose of this compound [3]
| This compound Dose (µg/kg) | Maximal FSH Suppression (% of baseline) | Maximal LH Suppression (% of baseline) | Maximal Testosterone Suppression (% of baseline) |
| 2.5 | 85.1 ± 4.5 | 58.2 ± 10.3 | 64.7 ± 11.2 |
| 7.5 | 69.3 ± 5.6 | 28.1 ± 6.4 | 30.1 ± 7.2 |
| 25 | 56.2 ± 3.1 | 15.9 ± 3.1 | 18.2 ± 3.9 |
| 75 | 46.9 ± 2.5 | 12.4 ± 2.2 | 13.4 ± 1.4 |
Table 2: Hormonal Suppression in Healthy Men Following Oral Administration of GIPET®-Enhanced this compound [2]
| This compound Dose (mg) | Nadir of LH Suppression (Time Post-Dose) | Nadir of Testosterone Suppression (Time Post-Dose) |
| 10 | 12 hours | 12 hours |
| 20 | 12 hours | 12 hours |
| 40 | 12 hours | 12 hours |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Single-Dose Subcutaneous this compound Administration in Healthy Men[3]
-
Subjects: Eight healthy, eugonadal young men.
-
Study Design: A dose-escalation study where each subject received a series of single subcutaneous injections of this compound (0, 2.5, 7.5, 25, and 75 µg/kg). Each injection was separated by at least a 10-day washout period.
-
Drug Preparation: this compound was supplied as a lyophilized powder and reconstituted in bacteriostatic water.
-
Administration: Subcutaneous injection.
-
Blood Sampling: Serum samples were collected at baseline and at multiple time points for 7 days following each injection.
-
Hormone Assays: Serum levels of FSH, LH, and testosterone were measured using immunoassays.
Protocol 2: Oral GIPET®-Enhanced this compound Administration in Healthy Men[2]
-
Subjects: Eight healthy young men.
-
Study Design: A pharmacokinetic and pharmacodynamic study of 10, 20, and 40 mg single oral doses of GIPET®-enhanced this compound.
-
Drug Formulation: this compound was formulated in GIPET®-enhanced tablets to facilitate oral bioavailability.
-
Administration: Oral administration of a single tablet.
-
Blood Sampling: Blood samples for measurement of serum LH, FSH, testosterone, and this compound were obtained prior to dosing and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours after dosing.
-
Hormone Assays: Serum hormone concentrations were determined by immunoassays.
Conclusion
This compound is a potent GnRH antagonist that brings about its profound downstream effects on the reproductive axis through competitive inhibition of the GnRH receptor in the anterior pituitary. This action effectively halts the canonical Gαq/11-mediated signaling cascade, leading to a significant and sustained suppression of LH and FSH secretion. Consequently, gonadal steroidogenesis is markedly reduced, resulting in castrate levels of testosterone in males. The quantitative data from clinical trials clearly demonstrate the dose-dependent efficacy of this compound in hormonal suppression via both subcutaneous and oral routes of administration. For researchers and drug development professionals, this compound represents a powerful tool for inducing a reversible state of hypogonadotropic hypogonadism, with potential applications in hormonal contraception and the treatment of hormone-dependent diseases. Future research focusing on the specific molecular interactions of this compound with the GnRH receptor and its precise effects on intracellular signaling intermediates would further enhance our understanding of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Signaling Effects of Acyline Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyline is a potent synthetic peptide analogue of gonadotropin-releasing hormone (GnRH) that acts as a competitive antagonist at the GnRH receptor (GnRH-R) in the anterior pituitary gland.[1][2] By blocking the binding of endogenous GnRH, this compound effectively inhibits the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This, in turn, leads to a profound and dose-dependent suppression of gonadal steroidogenesis, most notably testosterone production in males.[3] This technical guide provides an in-depth overview of the downstream signaling effects of this compound administration, with a focus on its mechanism of action, hormonal consequences, and the underlying cellular pathways. While direct studies on the specific intracellular signaling cascade immediately following this compound binding are limited, its effects can be understood through the well-characterized GnRH receptor signaling pathway, which it effectively inhibits.
Core Mechanism of Action: GnRH Receptor Antagonism
The primary molecular action of this compound is its high-affinity binding to GnRH receptors on pituitary gonadotropes, without activating them. This competitive antagonism prevents the conformational changes in the receptor that are necessary for signal transduction.[1] The downstream signaling cascade that is normally initiated by GnRH is therefore abrogated.
The Inhibited GnRH Receptor Signaling Pathway
Under normal physiological conditions, the binding of GnRH to its G-protein coupled receptor (GPCR) primarily activates the Gαq/11 subunit. This initiates a signaling cascade that includes:
-
Activation of Phospholipase C (PLC): Gαq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with the increased intracellular Ca2+, activates various isoforms of Protein Kinase C.
-
Mitogen-Activated Protein Kinase (MAPK) Cascade: PKC activation, along with other signaling intermediates, triggers the MAPK/extracellular signal-regulated kinase (ERK) pathway.
-
Gene Transcription and Hormone Secretion: The activation of these signaling pathways culminates in the transcription of the common alpha subunit and the specific beta subunits of LH and FSH, followed by their secretion.
This compound, by blocking the initial step of GnRH binding, prevents the activation of this entire cascade.
Downstream Hormonal Effects of this compound Administration
The most well-documented downstream effects of this compound are the significant and dose-dependent reductions in circulating levels of gonadotropins and sex steroids.
Quantitative Data on Hormonal Suppression
The following tables summarize the quantitative data from key clinical and preclinical studies investigating the effects of this compound.
Table 1: Hormonal Suppression in Healthy Men Following a Single Subcutaneous Dose of this compound [3]
| This compound Dose (µg/kg) | Maximal FSH Suppression (% of baseline) | Maximal LH Suppression (% of baseline) | Maximal Testosterone Suppression (% of baseline) |
| 2.5 | 85.1 ± 4.5 | 58.2 ± 10.3 | 64.7 ± 11.2 |
| 7.5 | 69.3 ± 5.6 | 28.1 ± 6.4 | 30.1 ± 7.2 |
| 25 | 56.2 ± 3.1 | 15.9 ± 3.1 | 18.2 ± 3.9 |
| 75 | 46.9 ± 2.5 | 12.4 ± 2.2 | 13.4 ± 1.4 |
Table 2: Hormonal Suppression in Healthy Men Following Oral Administration of GIPET®-Enhanced this compound [2]
| This compound Dose (mg) | Nadir of LH Suppression (Time Post-Dose) | Nadir of Testosterone Suppression (Time Post-Dose) |
| 10 | 12 hours | 12 hours |
| 20 | 12 hours | 12 hours |
| 40 | 12 hours | 12 hours |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Single-Dose Subcutaneous this compound Administration in Healthy Men[3]
-
Subjects: Eight healthy, eugonadal young men.
-
Study Design: A dose-escalation study where each subject received a series of single subcutaneous injections of this compound (0, 2.5, 7.5, 25, and 75 µg/kg). Each injection was separated by at least a 10-day washout period.
-
Drug Preparation: this compound was supplied as a lyophilized powder and reconstituted in bacteriostatic water.
-
Administration: Subcutaneous injection.
-
Blood Sampling: Serum samples were collected at baseline and at multiple time points for 7 days following each injection.
-
Hormone Assays: Serum levels of FSH, LH, and testosterone were measured using immunoassays.
Protocol 2: Oral GIPET®-Enhanced this compound Administration in Healthy Men[2]
-
Subjects: Eight healthy young men.
-
Study Design: A pharmacokinetic and pharmacodynamic study of 10, 20, and 40 mg single oral doses of GIPET®-enhanced this compound.
-
Drug Formulation: this compound was formulated in GIPET®-enhanced tablets to facilitate oral bioavailability.
-
Administration: Oral administration of a single tablet.
-
Blood Sampling: Blood samples for measurement of serum LH, FSH, testosterone, and this compound were obtained prior to dosing and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours after dosing.
-
Hormone Assays: Serum hormone concentrations were determined by immunoassays.
Conclusion
This compound is a potent GnRH antagonist that brings about its profound downstream effects on the reproductive axis through competitive inhibition of the GnRH receptor in the anterior pituitary. This action effectively halts the canonical Gαq/11-mediated signaling cascade, leading to a significant and sustained suppression of LH and FSH secretion. Consequently, gonadal steroidogenesis is markedly reduced, resulting in castrate levels of testosterone in males. The quantitative data from clinical trials clearly demonstrate the dose-dependent efficacy of this compound in hormonal suppression via both subcutaneous and oral routes of administration. For researchers and drug development professionals, this compound represents a powerful tool for inducing a reversible state of hypogonadotropic hypogonadism, with potential applications in hormonal contraception and the treatment of hormone-dependent diseases. Future research focusing on the specific molecular interactions of this compound with the GnRH receptor and its precise effects on intracellular signaling intermediates would further enhance our understanding of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Acyline: A Technical Guide to Serum Stability and Degradation Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and degradation profile of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist. While specific in-vitro stability and degradation product data for this compound are not publicly available, this document consolidates the known pharmacokinetic parameters of this compound and presents generalized, yet detailed, experimental protocols and expected degradation patterns for therapeutic peptides of its class. This guide is intended to equip researchers with the foundational knowledge and methodologies required to assess the stability of this compound or similar peptide-based drug candidates.
Introduction to this compound
This compound is a synthetic peptide analogue of GnRH.[1] As a GnRH antagonist, it competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This mechanism of action leads to a rapid and sustained suppression of gonadal hormones, such as testosterone (B1683101) in males.[3][4] this compound has been investigated for its potential use in hormone-dependent conditions.[5] Being a peptide, this compound's stability in biological matrices, particularly serum, is a critical factor for its therapeutic efficacy and dosing regimen.[6]
Pharmacokinetic Profile of this compound
Clinical studies in humans have provided valuable insights into the in-vivo behavior of this compound following subcutaneous administration. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Route of Administration | Subcutaneous Injection | [4] |
| Peak Serum Concentration (Cmax) | 18.9 ± 0.9 ng/mL (after 75 μg/kg dose) | [3][4] |
| Time to Peak Concentration (Tmax) | 1 - 5 hours | [3] |
| Serum Half-Life (t½) | 28.3 ± 4.2 hours | [3] |
| Duration of Action | Serum levels remain elevated for 7 days and return to background by 14-17 days | [3][4] |
| Serum Kinetics | Biphasic decline | [3] |
| Serum Protein Binding | This compound is associated with serum proteins | [3] |
This compound's Mechanism of Action: GnRH Receptor Antagonism
This compound exerts its therapeutic effect by blocking the GnRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrope cells.[2] The binding of a GnRH antagonist like this compound prevents the conformational changes in the receptor that are necessary for activating downstream signaling pathways. This competitive inhibition effectively uncouples the receptor from its associated G-proteins (primarily Gq/11), thereby blocking the intracellular signaling cascade that leads to gonadotropin synthesis and release.[1][3][7]
References
- 1. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors [ouci.dntb.gov.ua]
- 6. G Protein-Coupled Receptors Involved in GnRH Regulation: Molecular Insights from Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
Acyline: A Technical Guide to Serum Stability and Degradation Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and degradation profile of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist. While specific in-vitro stability and degradation product data for this compound are not publicly available, this document consolidates the known pharmacokinetic parameters of this compound and presents generalized, yet detailed, experimental protocols and expected degradation patterns for therapeutic peptides of its class. This guide is intended to equip researchers with the foundational knowledge and methodologies required to assess the stability of this compound or similar peptide-based drug candidates.
Introduction to this compound
This compound is a synthetic peptide analogue of GnRH.[1] As a GnRH antagonist, it competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This mechanism of action leads to a rapid and sustained suppression of gonadal hormones, such as testosterone in males.[3][4] this compound has been investigated for its potential use in hormone-dependent conditions.[5] Being a peptide, this compound's stability in biological matrices, particularly serum, is a critical factor for its therapeutic efficacy and dosing regimen.[6]
Pharmacokinetic Profile of this compound
Clinical studies in humans have provided valuable insights into the in-vivo behavior of this compound following subcutaneous administration. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Route of Administration | Subcutaneous Injection | [4] |
| Peak Serum Concentration (Cmax) | 18.9 ± 0.9 ng/mL (after 75 μg/kg dose) | [3][4] |
| Time to Peak Concentration (Tmax) | 1 - 5 hours | [3] |
| Serum Half-Life (t½) | 28.3 ± 4.2 hours | [3] |
| Duration of Action | Serum levels remain elevated for 7 days and return to background by 14-17 days | [3][4] |
| Serum Kinetics | Biphasic decline | [3] |
| Serum Protein Binding | This compound is associated with serum proteins | [3] |
This compound's Mechanism of Action: GnRH Receptor Antagonism
This compound exerts its therapeutic effect by blocking the GnRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrope cells.[2] The binding of a GnRH antagonist like this compound prevents the conformational changes in the receptor that are necessary for activating downstream signaling pathways. This competitive inhibition effectively uncouples the receptor from its associated G-proteins (primarily Gq/11), thereby blocking the intracellular signaling cascade that leads to gonadotropin synthesis and release.[1][3][7]
References
- 1. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors [ouci.dntb.gov.ua]
- 6. G Protein-Coupled Receptors Involved in GnRH Regulation: Molecular Insights from Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
Methodological & Application
Preparing Acyline Lyophilized Powder for In Vivo Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preparation and in vivo application of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist. This compound, a peptide analogue of GnRH, acts by competitively inhibiting GnRH receptors in the pituitary gland, leading to a rapid and sustained decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This, in turn, suppresses the production of testosterone (B1683101) and other sex steroids.[2][3]
These protocols and notes are intended to facilitate the effective use of this compound in preclinical research settings.
Mechanism of Action: GnRH Antagonism
This compound exerts its physiological effects by competitively binding to GnRH receptors on pituitary gonadotrope cells. This binding prevents the endogenous GnRH from stimulating the release of LH and FSH, thereby interrupting the hypothalamic-pituitary-gonadal (HPG) axis. The result is a dose-dependent suppression of gonadotropins and sex hormones.[4][5]
References
- 1. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Acyline Lyophilized Powder for In Vivo Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preparation and in vivo application of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist. This compound, a peptide analogue of GnRH, acts by competitively inhibiting GnRH receptors in the pituitary gland, leading to a rapid and sustained decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This, in turn, suppresses the production of testosterone and other sex steroids.[2][3]
These protocols and notes are intended to facilitate the effective use of this compound in preclinical research settings.
Mechanism of Action: GnRH Antagonism
This compound exerts its physiological effects by competitively binding to GnRH receptors on pituitary gonadotrope cells. This binding prevents the endogenous GnRH from stimulating the release of LH and FSH, thereby interrupting the hypothalamic-pituitary-gonadal (HPG) axis. The result is a dose-dependent suppression of gonadotropins and sex hormones.[4][5]
References
- 1. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Acyline Administration in Primate Reproductive Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyline is a potent synthetic peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] By competitively blocking GnRH receptors in the anterior pituitary gland, this compound effectively and rapidly suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This downstream effect leads to a significant reduction in gonadal steroid production, including estradiol, progesterone (B1679170), and testosterone. This mechanism of action makes this compound a valuable tool in reproductive research, particularly in non-human primate models that closely mimic human physiology.[2]
These application notes provide detailed protocols and data for the use of this compound in primate reproductive studies, focusing on two key areas: controlled ovarian stimulation for assisted reproductive technologies (ART) and the investigation of hormone-dependent pathologies such as endometriosis.
Mechanism of Action: GnRH Antagonism
This compound, as a GnRH antagonist, directly competes with endogenous GnRH for binding to its receptors on pituitary gonadotrope cells. This competitive inhibition prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. Unlike GnRH agonists, which initially cause a "flare-up" of gonadotropin secretion before downregulation, this compound induces an immediate and dose-dependent suppression of these hormones.[1]
Signaling Pathway of GnRH Antagonism
Application 1: Controlled Ovarian Stimulation in Primates
The use of GnRH antagonists like this compound is integral to controlled ovarian stimulation (COS) protocols in primates for ART. By preventing a premature LH surge, this compound allows for the synchronized development of multiple mature oocytes for retrieval.
Experimental Protocol: Controlled Ovarian Stimulation
This protocol is adapted from established GnRH antagonist protocols in cynomolgus macaques and serves as a template for this compound administration.
-
Animal Selection and Monitoring:
-
Select healthy, regularly cycling female macaques (e.g., Macaca mulatta or Macaca fascicularis).
-
Monitor menstrual cycles to determine the start of the follicular phase (Day 1 = first day of menses).
-
-
Follicular Stimulation:
-
Beginning on day 3 or 4 of the menstrual cycle, administer recombinant human FSH (rFSH) subcutaneously once daily at a dose of 25-30 IU/kg.
-
Continue daily rFSH administration for 8-9 days.
-
Monitor follicular development via transvaginal ultrasonography every 2-3 days.
-
-
This compound Administration to Prevent Premature LH Surge:
-
On day 6 of rFSH stimulation, begin daily subcutaneous administration of this compound at a dose of 0.075-0.125 mg/kg.
-
Continue daily this compound injections concurrently with rFSH until the day of ovulation trigger.
-
-
Ovulation Trigger and Oocyte Retrieval:
-
When a cohort of follicles reaches a pre-ovulatory size (typically >4 mm in diameter), administer a single intravenous dose of human chorionic gonadotropin (hCG) at 1000-1200 IU to trigger oocyte maturation.
-
Perform laparoscopic oocyte retrieval 27-36 hours after hCG administration.
-
Expected Hormonal Changes
While specific data for this compound in primates is limited, based on human studies and general GnRH antagonist effects, the following hormonal changes can be anticipated.
| Hormone | Expected Change with this compound Administration |
| LH | Rapid and sustained suppression to basal levels. |
| FSH | Moderate suppression. |
| Estradiol | Continued rise due to follicular development stimulated by exogenous rFSH, but endogenous production is suppressed. |
| Progesterone | Remains at low, follicular phase levels until after the hCG trigger. |
Experimental Workflow: Controlled Ovarian Stimulation
Application 2: Primate Model of Endometriosis
Non-human primates, particularly baboons (Papio anubis) and macaques (Macaca mulatta), are excellent models for studying endometriosis due to their menstrual cycles and the ability to induce the disease.[3][4] this compound can be used to suppress ovarian steroid production to investigate the hormonal dependence of endometriotic lesions.
Experimental Protocol: Induction and Treatment of Endometriosis
-
Induction of Endometriosis:
-
In regularly cycling female baboons or macaques, collect menstrual endometrium on day 1 or 2 of menses via transcervical biopsy or laparoscopic intrauterine puncture.[5][6]
-
Under laparoscopic guidance, inoculate the collected endometrial tissue into the peritoneal cavity.[5][6]
-
Allow 1-3 months for the establishment of endometriotic lesions, which can be confirmed via laparoscopy.[7]
-
-
This compound Treatment:
-
Once endometriosis is established, administer this compound subcutaneously. A starting dose of 330 µg/kg every 10-14 days can be adapted from studies in other species, with adjustments based on hormonal monitoring.
-
Treat for a period of 3-6 months.
-
-
Monitoring and Assessment:
-
Perform monthly laparoscopic examinations to visually assess changes in the size and appearance of endometriotic lesions.
-
Collect blood samples weekly to monitor serum levels of LH, FSH, estradiol, and progesterone to confirm suppression.
-
At the end of the treatment period, lesions can be excised for histological and molecular analysis.
-
Quantitative Data on Hormonal Suppression with this compound
The following table presents data on the hormonal effects of this compound from a study in male dogs, which can serve as a reference for expected outcomes in primates, although species-specific variations will occur.
| Time Point | Serum LH (ng/mL) | Serum FSH (ng/mL) | Serum Testosterone (ng/mL) |
| Baseline (Day -1) | ~2.5 | ~4.0 | ~2.0 |
| Nadir (Day 9) | 1.2 ± 0.2 | 2.0 ± 1.1 | 0.5 ± 0.2 |
| Day 14 | Increasing | Below baseline | Below baseline |
| Day 29 | Near baseline | Above baseline | Above baseline |
Data adapted from a study in domestic dogs with a single 330 µg/kg SC dose of this compound.
Logical Relationship: this compound Treatment in Endometriosis Model
Conclusion
This compound is a powerful tool for manipulating the reproductive axis in non-human primates. Its rapid and reversible suppression of gonadotropins and gonadal steroids allows for precise control in experimental settings. The protocols and data presented here provide a framework for utilizing this compound in studies of controlled ovarian stimulation and endometriosis, facilitating research that can be translated to improve human reproductive health. Further dose-finding studies in specific primate species are recommended to optimize treatment regimens for various research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonhuman Primates: A Vital Model for Basic and Applied Research on Female Reproduction, Prenatal Development, and Women's Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of estrogen on hypothalamic gonadotropin-releasing hormone release in castrated male rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for creating endometriosis in rhesus macaques (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A protocol for creating endometriosis in rhesus macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the optimal GnRH antagonist protocol for ovarian stimulation during ART treatment? A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocrine effects of the GnRH antagonist, this compound, in domestic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Acyline Administration in Primate Reproductive Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyline is a potent synthetic peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] By competitively blocking GnRH receptors in the anterior pituitary gland, this compound effectively and rapidly suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This downstream effect leads to a significant reduction in gonadal steroid production, including estradiol, progesterone, and testosterone. This mechanism of action makes this compound a valuable tool in reproductive research, particularly in non-human primate models that closely mimic human physiology.[2]
These application notes provide detailed protocols and data for the use of this compound in primate reproductive studies, focusing on two key areas: controlled ovarian stimulation for assisted reproductive technologies (ART) and the investigation of hormone-dependent pathologies such as endometriosis.
Mechanism of Action: GnRH Antagonism
This compound, as a GnRH antagonist, directly competes with endogenous GnRH for binding to its receptors on pituitary gonadotrope cells. This competitive inhibition prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. Unlike GnRH agonists, which initially cause a "flare-up" of gonadotropin secretion before downregulation, this compound induces an immediate and dose-dependent suppression of these hormones.[1]
Signaling Pathway of GnRH Antagonism
Application 1: Controlled Ovarian Stimulation in Primates
The use of GnRH antagonists like this compound is integral to controlled ovarian stimulation (COS) protocols in primates for ART. By preventing a premature LH surge, this compound allows for the synchronized development of multiple mature oocytes for retrieval.
Experimental Protocol: Controlled Ovarian Stimulation
This protocol is adapted from established GnRH antagonist protocols in cynomolgus macaques and serves as a template for this compound administration.
-
Animal Selection and Monitoring:
-
Select healthy, regularly cycling female macaques (e.g., Macaca mulatta or Macaca fascicularis).
-
Monitor menstrual cycles to determine the start of the follicular phase (Day 1 = first day of menses).
-
-
Follicular Stimulation:
-
Beginning on day 3 or 4 of the menstrual cycle, administer recombinant human FSH (rFSH) subcutaneously once daily at a dose of 25-30 IU/kg.
-
Continue daily rFSH administration for 8-9 days.
-
Monitor follicular development via transvaginal ultrasonography every 2-3 days.
-
-
This compound Administration to Prevent Premature LH Surge:
-
On day 6 of rFSH stimulation, begin daily subcutaneous administration of this compound at a dose of 0.075-0.125 mg/kg.
-
Continue daily this compound injections concurrently with rFSH until the day of ovulation trigger.
-
-
Ovulation Trigger and Oocyte Retrieval:
-
When a cohort of follicles reaches a pre-ovulatory size (typically >4 mm in diameter), administer a single intravenous dose of human chorionic gonadotropin (hCG) at 1000-1200 IU to trigger oocyte maturation.
-
Perform laparoscopic oocyte retrieval 27-36 hours after hCG administration.
-
Expected Hormonal Changes
While specific data for this compound in primates is limited, based on human studies and general GnRH antagonist effects, the following hormonal changes can be anticipated.
| Hormone | Expected Change with this compound Administration |
| LH | Rapid and sustained suppression to basal levels. |
| FSH | Moderate suppression. |
| Estradiol | Continued rise due to follicular development stimulated by exogenous rFSH, but endogenous production is suppressed. |
| Progesterone | Remains at low, follicular phase levels until after the hCG trigger. |
Experimental Workflow: Controlled Ovarian Stimulation
Application 2: Primate Model of Endometriosis
Non-human primates, particularly baboons (Papio anubis) and macaques (Macaca mulatta), are excellent models for studying endometriosis due to their menstrual cycles and the ability to induce the disease.[3][4] this compound can be used to suppress ovarian steroid production to investigate the hormonal dependence of endometriotic lesions.
Experimental Protocol: Induction and Treatment of Endometriosis
-
Induction of Endometriosis:
-
In regularly cycling female baboons or macaques, collect menstrual endometrium on day 1 or 2 of menses via transcervical biopsy or laparoscopic intrauterine puncture.[5][6]
-
Under laparoscopic guidance, inoculate the collected endometrial tissue into the peritoneal cavity.[5][6]
-
Allow 1-3 months for the establishment of endometriotic lesions, which can be confirmed via laparoscopy.[7]
-
-
This compound Treatment:
-
Once endometriosis is established, administer this compound subcutaneously. A starting dose of 330 µg/kg every 10-14 days can be adapted from studies in other species, with adjustments based on hormonal monitoring.
-
Treat for a period of 3-6 months.
-
-
Monitoring and Assessment:
-
Perform monthly laparoscopic examinations to visually assess changes in the size and appearance of endometriotic lesions.
-
Collect blood samples weekly to monitor serum levels of LH, FSH, estradiol, and progesterone to confirm suppression.
-
At the end of the treatment period, lesions can be excised for histological and molecular analysis.
-
Quantitative Data on Hormonal Suppression with this compound
The following table presents data on the hormonal effects of this compound from a study in male dogs, which can serve as a reference for expected outcomes in primates, although species-specific variations will occur.
| Time Point | Serum LH (ng/mL) | Serum FSH (ng/mL) | Serum Testosterone (ng/mL) |
| Baseline (Day -1) | ~2.5 | ~4.0 | ~2.0 |
| Nadir (Day 9) | 1.2 ± 0.2 | 2.0 ± 1.1 | 0.5 ± 0.2 |
| Day 14 | Increasing | Below baseline | Below baseline |
| Day 29 | Near baseline | Above baseline | Above baseline |
Data adapted from a study in domestic dogs with a single 330 µg/kg SC dose of this compound.
Logical Relationship: this compound Treatment in Endometriosis Model
Conclusion
This compound is a powerful tool for manipulating the reproductive axis in non-human primates. Its rapid and reversible suppression of gonadotropins and gonadal steroids allows for precise control in experimental settings. The protocols and data presented here provide a framework for utilizing this compound in studies of controlled ovarian stimulation and endometriosis, facilitating research that can be translated to improve human reproductive health. Further dose-finding studies in specific primate species are recommended to optimize treatment regimens for various research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonhuman Primates: A Vital Model for Basic and Applied Research on Female Reproduction, Prenatal Development, and Women's Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of estrogen on hypothalamic gonadotropin-releasing hormone release in castrated male rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for creating endometriosis in rhesus macaques (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A protocol for creating endometriosis in rhesus macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the optimal GnRH antagonist protocol for ovarian stimulation during ART treatment? A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocrine effects of the GnRH antagonist, this compound, in domestic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Acyline Potency
Introduction
Acyline is a potent peptide analogue of gonadotropin-releasing hormone (GnRH) that functions as a GnRH antagonist.[1][2] It competitively binds to GnRH receptors (GnRHR) on pituitary gonadotrope cells, inhibiting the action of endogenous GnRH.[3][4] This immediate and sustained inhibition of GnRH signaling leads to a rapid decline in the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—and, consequently, a suppression of sex steroid production.[3] Accurate and reproducible measurement of this compound's potency is critical for drug development, quality control, and mechanistic studies.
This document provides detailed protocols for three distinct cell-based assays designed to quantify the potency of this compound by measuring its ability to antagonize GnRH receptor activity. The assays are suitable for researchers, scientists, and drug development professionals.
Mechanism of Action: GnRH Receptor Antagonism
The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon binding to GnRH, primarily activates the Gαq/11 pathway. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and secretion of LH and FSH. This compound exerts its effect by competitively blocking GnRH from binding to its receptor, thereby preventing the initiation of this downstream signaling cascade.
Caption: GnRH Receptor signaling pathway and this compound's antagonistic action.
Application Note 1: Luciferase Reporter Gene Assay
Principle
This assay provides a sensitive method for characterizing GnRH antagonists by monitoring agonist-induced signaling through the GnRH receptor.[5] It utilizes a cell line stably expressing the human GnRH receptor and a reporter construct containing the luciferase gene under the control of a GnRH-responsive promoter, such as the c-fos promoter.[5] When GnRH activates its receptor, the resulting signaling cascade induces the promoter, leading to luciferase expression. The potency of this compound is determined by its ability to inhibit the GnRH-induced luciferase activity in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Experimental workflow for the luciferase reporter gene potency assay.
Experimental Protocol
-
Cell Culture:
-
Culture a cell line stably transfected with the human GnRH receptor and a c-fos-luciferase reporter construct (e.g., a modified HEK293 or CHO cell line) in appropriate media.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using standard trypsinization methods.
-
Resuspend cells in fresh media and perform a cell count.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of media.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of this compound in serum-free media to create a range of concentrations (e.g., 10-fold dilutions from 1 µM to 1 pM).
-
Prepare a solution of a GnRH agonist (e.g., GnRH or Leuprolide) at a concentration that elicits an ~80% maximal response (EC80), as predetermined in a separate agonist dose-response experiment.
-
Remove the culture media from the 96-well plate.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include wells for "agonist only" (no this compound) and "cells only" (no agonist or this compound) controls.
-
Immediately add 50 µL of the GnRH agonist solution to all wells except the "cells only" control wells. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 4-6 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and a luciferase assay reagent kit (e.g., Promega ONE-Glo™) to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature on a plate shaker to ensure complete cell lysis.
-
Measure the luminescence signal using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the average background signal from the "cells only" wells from all other measurements.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_this compound - Signal_Background) / (Signal_AgonistOnly - Signal_Background))
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Data Presentation
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound (Illustrative) | GnRHR | c-fos Luciferase Reporter | HEK293-hGnRHR | 0.5 - 2.0 |
| Cetrorelix [6] | GnRHR | cAMP Inhibition | SH-SY5Y-hGnRHR | 1.56 |
| Ganirelix [6] | GnRHR | cAMP Inhibition | SH-SY5Y-hGnRHR | 16.60 |
| [Ac-d-2Nal¹,d-4Cpa²,d-3Pal3,6,Leu⁸,d-Ala¹⁰]GnRH-II [7] | GnRHR | CRE Reporter Gene | - | 1.5 |
Table 1: Representative potency data for GnRH antagonists in cell-based assays. This compound values are illustrative based on typical antagonist potency. Other values are from published studies for comparison.
Application Note 2: Intracellular Calcium Flux Assay
Principle
This is a functional assay that directly measures a key event in GnRH receptor signal transduction.[6] The assay uses a fluorescent dye that is sensitive to intracellular calcium concentration. In resting cells, the dye has low fluorescence. Upon GnRH stimulation, the receptor-mediated release of calcium from intracellular stores causes a sharp increase in fluorescence. This compound's potency is quantified by its ability to block this GnRH-induced calcium signal. This method is highly amenable to high-throughput screening.[8]
Caption: this compound competitively inhibits GnRH binding and signal transduction.
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture cells expressing the human GnRH receptor (e.g., HEK293-hGnRHR, CHO-hGnRHR) in appropriate media.
-
Seed cells into a black, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions, often including an agent like probenecid (B1678239) to prevent dye extrusion.
-
Aspirate the culture medium from the cell plate and add 100 µL (for 96-well) of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
During the dye incubation, prepare serial dilutions of this compound in an appropriate assay buffer.
-
Prepare a GnRH agonist solution at a concentration that gives a maximal or near-maximal response (e.g., 3x to 5x EC50).
-
Using a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation), add the this compound dilutions to the plate.
-
-
Fluorescence Measurement:
-
Place the plate in the reader and allow it to equilibrate for 5-10 minutes.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the GnRH agonist solution into the wells and immediately begin recording the fluorescence signal (typically at Ex/Em ~490/520 nm) every 1-2 seconds for a period of 1-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Calculate the percent inhibition for each this compound concentration relative to the "agonist only" control.
-
Plot the percent inhibition against the log of this compound concentration and fit the data to a 4PL model to determine the IC50.
-
Data Presentation
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound (Illustrative) | GnRHR | Calcium Flux | CHO-hGnRHR | 0.8 - 3.0 |
| Cetrorelix [6] | GnRHR | Calcium Flux | HEK293-hGnRHR | Potent Inhibition at 10 nM |
| Ganirelix [6] | GnRHR | Calcium Flux | HEK293-hGnRHR | Moderate Inhibition at 10 nM |
| Teverelix [6] | GnRHR | Calcium Flux | HEK293-hGnRHR | Moderate Inhibition at 10 nM |
Table 2: Representative potency data from calcium flux assays. This compound values are illustrative. Published data for other antagonists are shown for comparison.
Application Note 3: Luteinizing Hormone (LH) β-Subunit Gene Expression Assay
Principle
This assay measures a physiologically relevant endpoint: the expression of the luteinizing hormone beta-subunit (Lhb) gene. It uses a pituitary gonadotrope cell line, such as LβT2, which endogenously expresses the GnRH receptor and produces LH.[6] The potency of this compound is determined by its ability to inhibit GnRH-stimulated Lhb mRNA expression. This can be quantified using quantitative real-time PCR (qRT-PCR).
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture LβT2 cells in DMEM supplemented with 10% FBS.
-
Seed cells in a 24-well or 12-well plate and grow to ~80% confluency.
-
Serum-starve the cells for 2-4 hours prior to treatment.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound and a fixed concentration (e.g., EC50) of a GnRH agonist.
-
Pre-incubate the cells with the this compound dilutions for 30 minutes.
-
Add the GnRH agonist and incubate for an additional 4-6 hours at 37°C.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash cells with cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit).
-
Extract total RNA according to the manufacturer's protocol, including a DNase treatment step.
-
Quantify the RNA and assess its purity (A260/280 ratio).
-
Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a PCR master mix containing cDNA, SYBR Green master mix, and forward/reverse primers for the Lhb gene and a housekeeping gene (e.g., Gapdh or Actb).
-
Run the qRT-PCR reaction on a real-time PCR system.
-
Example primer sequences (mouse):
-
Lhb Fwd: 5'-GCTACTGCCCCACCATGTC-3'
-
Lhb Rev: 5'-GCAGGCAACCCATATTGTCC-3'
-
Gapdh Fwd: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
Gapdh Rev: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Determine the relative expression of Lhb mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the untreated control.
-
Calculate the percent inhibition of GnRH-stimulated Lhb expression for each this compound concentration.
-
Plot the data and determine the IC50 value using a 4PL fit.
-
Data Presentation
| This compound Conc. (nM) | GnRH Agonist (10 nM) | Relative Lhb mRNA Expression (Fold Change) | % Inhibition |
| 0 | - | 1.0 | N/A |
| 0 | + | 8.5 | 0% |
| 0.1 | + | 7.2 | 17.3% |
| 1.0 | + | 4.6 | 52.0% |
| 10 | + | 1.8 | 89.3% |
| 100 | + | 1.1 | 98.7% |
Table 3: Illustrative data for this compound's inhibition of GnRH-stimulated Lhb mRNA expression in LβT2 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GnRH Agonists and Antagonists (Chapter 5) - How to Prepare the Egg and Embryo to Maximize IVF Success [cambridge.org]
- 5. Characterization of gonadotropin-releasing hormone analogs based on a sensitive cellular luciferase reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Measuring Acyline Potency
Introduction
Acyline is a potent peptide analogue of gonadotropin-releasing hormone (GnRH) that functions as a GnRH antagonist.[1][2] It competitively binds to GnRH receptors (GnRHR) on pituitary gonadotrope cells, inhibiting the action of endogenous GnRH.[3][4] This immediate and sustained inhibition of GnRH signaling leads to a rapid decline in the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—and, consequently, a suppression of sex steroid production.[3] Accurate and reproducible measurement of this compound's potency is critical for drug development, quality control, and mechanistic studies.
This document provides detailed protocols for three distinct cell-based assays designed to quantify the potency of this compound by measuring its ability to antagonize GnRH receptor activity. The assays are suitable for researchers, scientists, and drug development professionals.
Mechanism of Action: GnRH Receptor Antagonism
The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon binding to GnRH, primarily activates the Gαq/11 pathway. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and secretion of LH and FSH. This compound exerts its effect by competitively blocking GnRH from binding to its receptor, thereby preventing the initiation of this downstream signaling cascade.
Caption: GnRH Receptor signaling pathway and this compound's antagonistic action.
Application Note 1: Luciferase Reporter Gene Assay
Principle
This assay provides a sensitive method for characterizing GnRH antagonists by monitoring agonist-induced signaling through the GnRH receptor.[5] It utilizes a cell line stably expressing the human GnRH receptor and a reporter construct containing the luciferase gene under the control of a GnRH-responsive promoter, such as the c-fos promoter.[5] When GnRH activates its receptor, the resulting signaling cascade induces the promoter, leading to luciferase expression. The potency of this compound is determined by its ability to inhibit the GnRH-induced luciferase activity in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Experimental workflow for the luciferase reporter gene potency assay.
Experimental Protocol
-
Cell Culture:
-
Culture a cell line stably transfected with the human GnRH receptor and a c-fos-luciferase reporter construct (e.g., a modified HEK293 or CHO cell line) in appropriate media.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using standard trypsinization methods.
-
Resuspend cells in fresh media and perform a cell count.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of media.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of this compound in serum-free media to create a range of concentrations (e.g., 10-fold dilutions from 1 µM to 1 pM).
-
Prepare a solution of a GnRH agonist (e.g., GnRH or Leuprolide) at a concentration that elicits an ~80% maximal response (EC80), as predetermined in a separate agonist dose-response experiment.
-
Remove the culture media from the 96-well plate.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include wells for "agonist only" (no this compound) and "cells only" (no agonist or this compound) controls.
-
Immediately add 50 µL of the GnRH agonist solution to all wells except the "cells only" control wells. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 4-6 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and a luciferase assay reagent kit (e.g., Promega ONE-Glo™) to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature on a plate shaker to ensure complete cell lysis.
-
Measure the luminescence signal using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the average background signal from the "cells only" wells from all other measurements.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_this compound - Signal_Background) / (Signal_AgonistOnly - Signal_Background))
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Data Presentation
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound (Illustrative) | GnRHR | c-fos Luciferase Reporter | HEK293-hGnRHR | 0.5 - 2.0 |
| Cetrorelix [6] | GnRHR | cAMP Inhibition | SH-SY5Y-hGnRHR | 1.56 |
| Ganirelix [6] | GnRHR | cAMP Inhibition | SH-SY5Y-hGnRHR | 16.60 |
| [Ac-d-2Nal¹,d-4Cpa²,d-3Pal3,6,Leu⁸,d-Ala¹⁰]GnRH-II [7] | GnRHR | CRE Reporter Gene | - | 1.5 |
Table 1: Representative potency data for GnRH antagonists in cell-based assays. This compound values are illustrative based on typical antagonist potency. Other values are from published studies for comparison.
Application Note 2: Intracellular Calcium Flux Assay
Principle
This is a functional assay that directly measures a key event in GnRH receptor signal transduction.[6] The assay uses a fluorescent dye that is sensitive to intracellular calcium concentration. In resting cells, the dye has low fluorescence. Upon GnRH stimulation, the receptor-mediated release of calcium from intracellular stores causes a sharp increase in fluorescence. This compound's potency is quantified by its ability to block this GnRH-induced calcium signal. This method is highly amenable to high-throughput screening.[8]
Caption: this compound competitively inhibits GnRH binding and signal transduction.
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture cells expressing the human GnRH receptor (e.g., HEK293-hGnRHR, CHO-hGnRHR) in appropriate media.
-
Seed cells into a black, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye extrusion.
-
Aspirate the culture medium from the cell plate and add 100 µL (for 96-well) of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
During the dye incubation, prepare serial dilutions of this compound in an appropriate assay buffer.
-
Prepare a GnRH agonist solution at a concentration that gives a maximal or near-maximal response (e.g., 3x to 5x EC50).
-
Using a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation), add the this compound dilutions to the plate.
-
-
Fluorescence Measurement:
-
Place the plate in the reader and allow it to equilibrate for 5-10 minutes.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the GnRH agonist solution into the wells and immediately begin recording the fluorescence signal (typically at Ex/Em ~490/520 nm) every 1-2 seconds for a period of 1-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Calculate the percent inhibition for each this compound concentration relative to the "agonist only" control.
-
Plot the percent inhibition against the log of this compound concentration and fit the data to a 4PL model to determine the IC50.
-
Data Presentation
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound (Illustrative) | GnRHR | Calcium Flux | CHO-hGnRHR | 0.8 - 3.0 |
| Cetrorelix [6] | GnRHR | Calcium Flux | HEK293-hGnRHR | Potent Inhibition at 10 nM |
| Ganirelix [6] | GnRHR | Calcium Flux | HEK293-hGnRHR | Moderate Inhibition at 10 nM |
| Teverelix [6] | GnRHR | Calcium Flux | HEK293-hGnRHR | Moderate Inhibition at 10 nM |
Table 2: Representative potency data from calcium flux assays. This compound values are illustrative. Published data for other antagonists are shown for comparison.
Application Note 3: Luteinizing Hormone (LH) β-Subunit Gene Expression Assay
Principle
This assay measures a physiologically relevant endpoint: the expression of the luteinizing hormone beta-subunit (Lhb) gene. It uses a pituitary gonadotrope cell line, such as LβT2, which endogenously expresses the GnRH receptor and produces LH.[6] The potency of this compound is determined by its ability to inhibit GnRH-stimulated Lhb mRNA expression. This can be quantified using quantitative real-time PCR (qRT-PCR).
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture LβT2 cells in DMEM supplemented with 10% FBS.
-
Seed cells in a 24-well or 12-well plate and grow to ~80% confluency.
-
Serum-starve the cells for 2-4 hours prior to treatment.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound and a fixed concentration (e.g., EC50) of a GnRH agonist.
-
Pre-incubate the cells with the this compound dilutions for 30 minutes.
-
Add the GnRH agonist and incubate for an additional 4-6 hours at 37°C.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash cells with cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit).
-
Extract total RNA according to the manufacturer's protocol, including a DNase treatment step.
-
Quantify the RNA and assess its purity (A260/280 ratio).
-
Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a PCR master mix containing cDNA, SYBR Green master mix, and forward/reverse primers for the Lhb gene and a housekeeping gene (e.g., Gapdh or Actb).
-
Run the qRT-PCR reaction on a real-time PCR system.
-
Example primer sequences (mouse):
-
Lhb Fwd: 5'-GCTACTGCCCCACCATGTC-3'
-
Lhb Rev: 5'-GCAGGCAACCCATATTGTCC-3'
-
Gapdh Fwd: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
Gapdh Rev: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Determine the relative expression of Lhb mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the untreated control.
-
Calculate the percent inhibition of GnRH-stimulated Lhb expression for each this compound concentration.
-
Plot the data and determine the IC50 value using a 4PL fit.
-
Data Presentation
| This compound Conc. (nM) | GnRH Agonist (10 nM) | Relative Lhb mRNA Expression (Fold Change) | % Inhibition |
| 0 | - | 1.0 | N/A |
| 0 | + | 8.5 | 0% |
| 0.1 | + | 7.2 | 17.3% |
| 1.0 | + | 4.6 | 52.0% |
| 10 | + | 1.8 | 89.3% |
| 100 | + | 1.1 | 98.7% |
Table 3: Illustrative data for this compound's inhibition of GnRH-stimulated Lhb mRNA expression in LβT2 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GnRH Agonists and Antagonists (Chapter 5) - How to Prepare the Egg and Embryo to Maximize IVF Success [cambridge.org]
- 5. Characterization of gonadotropin-releasing hormone analogs based on a sensitive cellular luciferase reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols: Acyline Experimental Design for Hormone-Dependent Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyline is a potent third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] Its primary mechanism of action involves the competitive blockade of GnRH receptors in the pituitary gland, leading to a rapid and sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This, in turn, significantly reduces the production of gonadal hormones such as testosterone (B1683101) and estrogen, which are key drivers in the progression of hormone-dependent cancers, including prostate and breast cancer.
Beyond its systemic hormonal effects, preclinical evidence suggests that GnRH antagonists, like this compound, may also exert direct anti-tumor effects by binding to GnRH receptors expressed on the surface of cancer cells. This binding can trigger intracellular signaling cascades that inhibit cell proliferation and induce apoptosis.
These application notes provide a comprehensive guide for the experimental design of in vitro and in vivo studies to evaluate the efficacy of this compound in hormone-dependent cancer models. While specific quantitative data for this compound in these cancer models are limited in publicly available literature, the following protocols and representative data from other well-characterized GnRH antagonists offer a robust framework for initiating research with this compound.
Mechanism of Action: Signaling Pathways
GnRH antagonists can induce direct anti-tumor effects through at least two distinct signaling pathways in cancer cells:
-
Inhibition of Mitogenic Signaling: Upon binding to GnRH receptors on cancer cells, this compound can activate a Gαi protein-coupled pathway that stimulates phosphotyrosine phosphatase (PTP). PTP, in turn, dephosphorylates and inactivates growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream pro-proliferative signaling cascades like the MAPK/ERK pathway.
-
Induction of Apoptosis: GnRH antagonists can also trigger a Gαi-mediated signaling cascade that leads to the activation of stress-activated protein kinases (SAPKs), specifically p38 MAPK and JNK. This activation results in the upregulation of the pro-apoptotic protein Bax, which translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.
References
Application Notes and Protocols: Acyline Experimental Design for Hormone-Dependent Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyline is a potent third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] Its primary mechanism of action involves the competitive blockade of GnRH receptors in the pituitary gland, leading to a rapid and sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This, in turn, significantly reduces the production of gonadal hormones such as testosterone and estrogen, which are key drivers in the progression of hormone-dependent cancers, including prostate and breast cancer.
Beyond its systemic hormonal effects, preclinical evidence suggests that GnRH antagonists, like this compound, may also exert direct anti-tumor effects by binding to GnRH receptors expressed on the surface of cancer cells. This binding can trigger intracellular signaling cascades that inhibit cell proliferation and induce apoptosis.
These application notes provide a comprehensive guide for the experimental design of in vitro and in vivo studies to evaluate the efficacy of this compound in hormone-dependent cancer models. While specific quantitative data for this compound in these cancer models are limited in publicly available literature, the following protocols and representative data from other well-characterized GnRH antagonists offer a robust framework for initiating research with this compound.
Mechanism of Action: Signaling Pathways
GnRH antagonists can induce direct anti-tumor effects through at least two distinct signaling pathways in cancer cells:
-
Inhibition of Mitogenic Signaling: Upon binding to GnRH receptors on cancer cells, this compound can activate a Gαi protein-coupled pathway that stimulates phosphotyrosine phosphatase (PTP). PTP, in turn, dephosphorylates and inactivates growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream pro-proliferative signaling cascades like the MAPK/ERK pathway.
-
Induction of Apoptosis: GnRH antagonists can also trigger a Gαi-mediated signaling cascade that leads to the activation of stress-activated protein kinases (SAPKs), specifically p38 MAPK and JNK. This activation results in the upregulation of the pro-apoptotic protein Bax, which translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.
References
Protocol for Long-Term Acyline Treatment in Rodents: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyline is a potent third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] Unlike GnRH agonists that initially cause a "flare-up" of gonadotropin secretion, this compound competitively blocks GnRH receptors in the pituitary gland, leading to an immediate and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This, in turn, inhibits the production of downstream sex hormones, primarily testosterone (B1683101) in males. This mechanism of action makes this compound a valuable tool for research in areas such as reproductive biology, endocrinology, and the development of therapies for hormone-dependent diseases. These application notes provide a detailed protocol for the long-term administration of this compound in rodent models, summarizing key quantitative data and experimental methodologies.
Mechanism of Action: GnRH Antagonism
This compound, as a GnRH antagonist, directly competes with endogenous GnRH for binding to its receptors on pituitary gonadotrophs. This competitive inhibition prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH, resulting in a rapid and sustained suppression of gonadal steroidogenesis.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving this compound and other GnRH antagonists in rodents.
Table 1: Effects of this compound Treatment on Reproductive Parameters in Male Rats
| Parameter | Treatment Group | Dose | Duration | Result | Reference |
| Serum Testosterone | This compound | 55 µ g/rat/day | 2 or 4 weeks | Low but detectable levels | [2] |
| This compound | 105 µ g/rat/day | 4 weeks | 0.14 ± 0.04 ng/ml | [2] | |
| This compound | 210 µ g/rat/day | 2 or 4 weeks | Nondetectable levels | [2] | |
| Vehicle Control | - | - | 3.47 ± 0.60 ng/ml | [2] | |
| Fertility | This compound | 210 µ g/day | 4 weeks | Transitory infertility (recovery within 16 weeks post-treatment) | [2] |
| Testis Weight | GnRH Antagonist | Not Specified | 5 weeks | Drastically reduced | [3] |
| Epididymis Weight | GnRH Antagonist | Not Specified | 5 weeks | Drastically reduced | [3] |
| Seminal Vesicle Weight | GnRH Antagonist | Not Specified | 5 weeks | Drastically reduced | [3] |
| Ventral Prostate Weight | GnRH Antagonist | Not Specified | 5 weeks | Drastically reduced | [3] |
Table 2: Effects of this compound Treatment on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) in Mice
| Parameter | Treatment Group | Dose | Duration | Result | Reference |
| Serum LH | This compound (in Kiss1⁻/⁻ female mice) | 50 µg, s.c., twice daily | 5 days | Decreased concentrations | [4] |
| Serum FSH | This compound (in Kiss1⁻/⁻ male mice) | 50 µg, s.c., once | - | Reduced from 1.51 ng/mL to 1.27 ng/mL | [4] |
| This compound (in Gpr54⁻/⁻ male mice) | 50 µg, s.c., once | - | Reduced from 2.87 ng/mL to 1.95 ng/mL | [4] |
Experimental Protocols
Protocol 1: Long-Term this compound Administration in Rats for Suppression of Spermatogenesis
This protocol is based on methodologies that have demonstrated effective suppression of testicular function.
1. Objective: To achieve and maintain suppression of spermatogenesis in adult male rats for a period of up to 5 weeks.
2. Materials:
- This compound (lyophilized powder)
- Bacteriostatic water for injection
- Vehicle (e.g., 2% Tween 80 in bacteriostatic water)
- Alzet® osmotic pumps
- Surgical supplies for subcutaneous pump implantation
- Adult male Sprague-Dawley rats (250-300g)
3. Experimental Workflow:
4. Detailed Methodology:
-
This compound Preparation and Osmotic Pump Loading:
-
Reconstitute lyophilized this compound in bacteriostatic water to the desired concentration.[5]
-
Based on the pump's flow rate and the desired daily dosage (e.g., 210 µ g/rat/day ), calculate the required concentration of the this compound solution.[2]
-
Fill the Alzet® osmotic pumps with the this compound solution or vehicle according to the manufacturer's instructions.
-
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave and sterilize a small area on the dorsal side, posterior to the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic pump into the pocket, ensuring it is secure.
-
Close the incision with sutures or surgical staples.
-
Provide post-operative analgesia and monitor the animal for recovery.
-
-
Monitoring and Data Collection:
-
Record body weight weekly. A transient decrease in body weight gain may be observed due to testosterone suppression.[2]
-
Collect blood samples at regular intervals (e.g., weekly) via an appropriate method (e.g., tail vein, saphenous vein) to measure serum testosterone, LH, and FSH levels.
-
-
Termination and Tissue Collection:
-
At the end of the study period (e.g., 5 weeks), euthanize the animals using an approved method.
-
Perform a necropsy and collect testes, epididymides, seminal vesicles, and prostate.
-
Record the weights of these organs.
-
Fix tissues in an appropriate fixative (e.g., 10% neutral buffered formalin) for histological analysis.
-
5. Expected Outcomes:
- Significant suppression of serum testosterone, LH, and FSH.
- Reduction in the weights of testes and accessory sex organs.[3]
- Histological changes in the seminiferous epithelium, including germ cell degeneration and arrest of spermatogenesis.[3]
- Potential for recovery of reproductive function after cessation of treatment.[2]
Protocol 2: Chronic Toxicity and Safety Evaluation of a GnRH Antagonist
This protocol outlines a general framework for assessing the long-term safety of this compound, based on principles of chronic toxicity studies in rodents.
1. Objective: To evaluate the potential systemic toxicity of long-term this compound administration in rats.
2. Materials:
- This compound
- Vehicle
- Adult male and female rats
- Equipment for clinical observations, blood collection, and clinical chemistry/hematology analysis.
3. Study Design:
- Groups: At least three dose groups (low, mid, high) and a vehicle control group.
- Animals: Equal numbers of male and female rats per group.
- Duration: A minimum of 28 days, with consideration for longer durations (e.g., 90 days or 6 months) depending on the research objectives.
- Administration: Daily subcutaneous injection or continuous infusion via osmotic pumps.
4. Detailed Methodology:
-
Dosing and Administration:
-
Prepare this compound solutions at the designated concentrations.
-
Administer the assigned dose to each animal daily at approximately the same time.
-
-
Clinical Observations:
-
Conduct and record detailed clinical observations at least once daily. Note any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior.
-
-
Body Weight and Food Consumption:
-
Measure and record body weight at least once a week.
-
Measure and record food consumption at least once a week.
-
-
Hematology and Clinical Chemistry:
-
Collect blood samples at the end of the study (and potentially at interim time points) for analysis of hematological and clinical chemistry parameters.
-
Hematology parameters should include red blood cell count, hemoglobin concentration, hematocrit, white blood cell count (total and differential), and platelet count.
-
Clinical chemistry parameters should include markers of liver function (e.g., ALT, AST, ALP), kidney function (e.g., BUN, creatinine), electrolytes, and glucose.
-
-
Necropsy and Histopathology:
-
At the termination of the study, conduct a full necropsy on all animals.
-
Collect and weigh major organs.
-
Preserve a comprehensive set of tissues in a suitable fixative for histopathological examination.
-
5. Data Analysis:
- Analyze quantitative data (body weight, organ weights, hematology, clinical chemistry) using appropriate statistical methods to compare treatment groups with the control group.
- A veterinary pathologist should evaluate histopathological findings.
Conclusion
Long-term treatment with this compound in rodents is an effective method for achieving sustained suppression of the hypothalamic-pituitary-gonadal axis. The provided protocols offer a framework for conducting studies to investigate the physiological effects and long-term safety of this compound. Researchers should adapt these protocols based on their specific experimental goals and adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. A single dose of the potent gonadotropin-releasing hormone antagonist this compound suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Adverse effects of chronic GnRH antagonist administration on seminiferous epithelium in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Protocol for Long-Term Acyline Treatment in Rodents: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyline is a potent third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] Unlike GnRH agonists that initially cause a "flare-up" of gonadotropin secretion, this compound competitively blocks GnRH receptors in the pituitary gland, leading to an immediate and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This, in turn, inhibits the production of downstream sex hormones, primarily testosterone in males. This mechanism of action makes this compound a valuable tool for research in areas such as reproductive biology, endocrinology, and the development of therapies for hormone-dependent diseases. These application notes provide a detailed protocol for the long-term administration of this compound in rodent models, summarizing key quantitative data and experimental methodologies.
Mechanism of Action: GnRH Antagonism
This compound, as a GnRH antagonist, directly competes with endogenous GnRH for binding to its receptors on pituitary gonadotrophs. This competitive inhibition prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH, resulting in a rapid and sustained suppression of gonadal steroidogenesis.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving this compound and other GnRH antagonists in rodents.
Table 1: Effects of this compound Treatment on Reproductive Parameters in Male Rats
| Parameter | Treatment Group | Dose | Duration | Result | Reference |
| Serum Testosterone | This compound | 55 µ g/rat/day | 2 or 4 weeks | Low but detectable levels | [2] |
| This compound | 105 µ g/rat/day | 4 weeks | 0.14 ± 0.04 ng/ml | [2] | |
| This compound | 210 µ g/rat/day | 2 or 4 weeks | Nondetectable levels | [2] | |
| Vehicle Control | - | - | 3.47 ± 0.60 ng/ml | [2] | |
| Fertility | This compound | 210 µ g/day | 4 weeks | Transitory infertility (recovery within 16 weeks post-treatment) | [2] |
| Testis Weight | GnRH Antagonist | Not Specified | 5 weeks | Drastically reduced | [3] |
| Epididymis Weight | GnRH Antagonist | Not Specified | 5 weeks | Drastically reduced | [3] |
| Seminal Vesicle Weight | GnRH Antagonist | Not Specified | 5 weeks | Drastically reduced | [3] |
| Ventral Prostate Weight | GnRH Antagonist | Not Specified | 5 weeks | Drastically reduced | [3] |
Table 2: Effects of this compound Treatment on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) in Mice
| Parameter | Treatment Group | Dose | Duration | Result | Reference |
| Serum LH | This compound (in Kiss1⁻/⁻ female mice) | 50 µg, s.c., twice daily | 5 days | Decreased concentrations | [4] |
| Serum FSH | This compound (in Kiss1⁻/⁻ male mice) | 50 µg, s.c., once | - | Reduced from 1.51 ng/mL to 1.27 ng/mL | [4] |
| This compound (in Gpr54⁻/⁻ male mice) | 50 µg, s.c., once | - | Reduced from 2.87 ng/mL to 1.95 ng/mL | [4] |
Experimental Protocols
Protocol 1: Long-Term this compound Administration in Rats for Suppression of Spermatogenesis
This protocol is based on methodologies that have demonstrated effective suppression of testicular function.
1. Objective: To achieve and maintain suppression of spermatogenesis in adult male rats for a period of up to 5 weeks.
2. Materials:
- This compound (lyophilized powder)
- Bacteriostatic water for injection
- Vehicle (e.g., 2% Tween 80 in bacteriostatic water)
- Alzet® osmotic pumps
- Surgical supplies for subcutaneous pump implantation
- Adult male Sprague-Dawley rats (250-300g)
3. Experimental Workflow:
4. Detailed Methodology:
-
This compound Preparation and Osmotic Pump Loading:
-
Reconstitute lyophilized this compound in bacteriostatic water to the desired concentration.[5]
-
Based on the pump's flow rate and the desired daily dosage (e.g., 210 µ g/rat/day ), calculate the required concentration of the this compound solution.[2]
-
Fill the Alzet® osmotic pumps with the this compound solution or vehicle according to the manufacturer's instructions.
-
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave and sterilize a small area on the dorsal side, posterior to the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic pump into the pocket, ensuring it is secure.
-
Close the incision with sutures or surgical staples.
-
Provide post-operative analgesia and monitor the animal for recovery.
-
-
Monitoring and Data Collection:
-
Record body weight weekly. A transient decrease in body weight gain may be observed due to testosterone suppression.[2]
-
Collect blood samples at regular intervals (e.g., weekly) via an appropriate method (e.g., tail vein, saphenous vein) to measure serum testosterone, LH, and FSH levels.
-
-
Termination and Tissue Collection:
-
At the end of the study period (e.g., 5 weeks), euthanize the animals using an approved method.
-
Perform a necropsy and collect testes, epididymides, seminal vesicles, and prostate.
-
Record the weights of these organs.
-
Fix tissues in an appropriate fixative (e.g., 10% neutral buffered formalin) for histological analysis.
-
5. Expected Outcomes:
- Significant suppression of serum testosterone, LH, and FSH.
- Reduction in the weights of testes and accessory sex organs.[3]
- Histological changes in the seminiferous epithelium, including germ cell degeneration and arrest of spermatogenesis.[3]
- Potential for recovery of reproductive function after cessation of treatment.[2]
Protocol 2: Chronic Toxicity and Safety Evaluation of a GnRH Antagonist
This protocol outlines a general framework for assessing the long-term safety of this compound, based on principles of chronic toxicity studies in rodents.
1. Objective: To evaluate the potential systemic toxicity of long-term this compound administration in rats.
2. Materials:
- This compound
- Vehicle
- Adult male and female rats
- Equipment for clinical observations, blood collection, and clinical chemistry/hematology analysis.
3. Study Design:
- Groups: At least three dose groups (low, mid, high) and a vehicle control group.
- Animals: Equal numbers of male and female rats per group.
- Duration: A minimum of 28 days, with consideration for longer durations (e.g., 90 days or 6 months) depending on the research objectives.
- Administration: Daily subcutaneous injection or continuous infusion via osmotic pumps.
4. Detailed Methodology:
-
Dosing and Administration:
-
Prepare this compound solutions at the designated concentrations.
-
Administer the assigned dose to each animal daily at approximately the same time.
-
-
Clinical Observations:
-
Conduct and record detailed clinical observations at least once daily. Note any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior.
-
-
Body Weight and Food Consumption:
-
Measure and record body weight at least once a week.
-
Measure and record food consumption at least once a week.
-
-
Hematology and Clinical Chemistry:
-
Collect blood samples at the end of the study (and potentially at interim time points) for analysis of hematological and clinical chemistry parameters.
-
Hematology parameters should include red blood cell count, hemoglobin concentration, hematocrit, white blood cell count (total and differential), and platelet count.
-
Clinical chemistry parameters should include markers of liver function (e.g., ALT, AST, ALP), kidney function (e.g., BUN, creatinine), electrolytes, and glucose.
-
-
Necropsy and Histopathology:
-
At the termination of the study, conduct a full necropsy on all animals.
-
Collect and weigh major organs.
-
Preserve a comprehensive set of tissues in a suitable fixative for histopathological examination.
-
5. Data Analysis:
- Analyze quantitative data (body weight, organ weights, hematology, clinical chemistry) using appropriate statistical methods to compare treatment groups with the control group.
- A veterinary pathologist should evaluate histopathological findings.
Conclusion
Long-term treatment with this compound in rodents is an effective method for achieving sustained suppression of the hypothalamic-pituitary-gonadal axis. The provided protocols offer a framework for conducting studies to investigate the physiological effects and long-term safety of this compound. Researchers should adapt these protocols based on their specific experimental goals and adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. A single dose of the potent gonadotropin-releasing hormone antagonist this compound suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Adverse effects of chronic GnRH antagonist administration on seminiferous epithelium in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Hypothalamic-Pituitary-Gonadal (HPG) Axis Using Acyline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyline is a potent and selective antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] As a synthetic decapeptide, it competitively blocks the action of endogenous GnRH in the anterior pituitary gland. This inhibition leads to a rapid, dose-dependent, and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn reduces the production of gonadal steroids such as testosterone (B1683101) and estradiol.[3][4][5] These characteristics make this compound a valuable research tool for investigating the roles of the Hypothalamic-Pituitary-Gonadal (HPG) axis in various physiological and pathophysiological processes.
These application notes provide a comprehensive overview of the use of this compound in HPG axis research, including its mechanism of action, quantitative effects on hormone levels, and detailed protocols for its application in both in vivo and in vitro studies.
Mechanism of Action
This compound functions as a competitive antagonist at the GnRH receptor on pituitary gonadotrope cells. By binding to these receptors without activating them, it prevents the binding of endogenous GnRH, thereby inhibiting the synthesis and release of LH and FSH. This leads to a state of hypogonadotropic hypogonadism, characterized by low levels of gonadotropins and gonadal steroids.
Figure 1: Mechanism of this compound Action on the HPG Axis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on key HPG axis hormones from studies in healthy human males and stallions.
Table 1: Effect of Single Subcutaneous this compound Injection in Healthy Human Males
| This compound Dose (µg/kg) | Maximal FSH Suppression (% of baseline) | Maximal LH Suppression (% of baseline) | Maximal Testosterone Suppression (% of baseline) | Time to Nadir | Duration of Suppression |
| 2.5 | ND | ND | ND | ND | < 24 hours |
| 7.5 | ND | ND | ND | ND | ~24 hours |
| 25 | ND | ND | ND | 12 hours | > 24 hours |
| 75 | 46.9 ± 2.5%[4] | 12.4 ± 2.2%[4] | 13.4 ± 1.4%[4] | 12-48 hours[3] | > 48 hours[4] |
| 150 | Significant suppression | Significant suppression | Significant suppression | 2-3 days[6] | ~4 days[6] |
| 300 | Significant suppression | Significant suppression | Castrate levels (1.95 ± 0.4 nmol/liter)[6] | 2-3 days[6] | ~15 days[6] |
ND: Not determined. Data compiled from Herbst et al., 2002 and 2004.[3][6]
Table 2: Effect of this compound Treatment in Stallions (330 µg/kg every 5 days for 50 days)
| Hormone | Pre-treatment Levels | During Treatment Levels | Post-treatment Recovery |
| FSH | Baseline | Significant Decline (P < 0.05)[7] | Return to control values within 9 days[7] |
| LH | Baseline | Significant Decline (P < 0.05)[7] | Return to control values within 9 days[7] |
| Testosterone | Baseline | Significant Decline (P < 0.05)[7] | Return to control values within 9 days[7] |
| Estrone Sulfate | Baseline | Significant Decline (P < 0.05)[7] | Return to control values by 14 days[7] |
Data from Davolli et al., 2016.[8]
Experimental Protocols
Protocol 1: In Vivo HPG Axis Suppression in a Rodent Model
This protocol describes the use of this compound to induce a state of reversible male infertility in mice, which can be used to study the hormonal requirements of spermatogenesis or to test the efficacy of pro-fertility drugs.
Figure 2: Workflow for HPG Axis Suppression in Rodents.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water for injection or bacteriostatic water
-
Osmotic minipumps (for continuous delivery) or syringes for injection
-
Adult male mice or rats
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for minipump implantation
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Hormone assay kits (e.g., RIA or ELISA for LH, FSH, testosterone)
-
Microscope and slides for sperm analysis and histology
Procedure:
-
This compound Preparation:
-
Aseptically reconstitute lyophilized this compound powder with sterile water to the desired concentration (e.g., 2 mg/mL).[3][9]
-
For continuous delivery, load the this compound solution into osmotic minipumps according to the manufacturer's instructions to deliver the desired daily dose (e.g., 210 µ g/day for rats).[10]
-
-
Animal Preparation and this compound Administration:
-
Acclimatize animals to the housing conditions for at least one week.
-
For osmotic minipump implantation, anesthetize the animal and surgically implant the pump subcutaneously in the dorsal region.
-
For injections, administer this compound subcutaneously at the desired dose and frequency (e.g., weekly).[1]
-
-
Monitoring and Sample Collection:
-
Monitor animal health and body weight regularly.
-
Collect blood samples at specified time points via tail vein, saphenous vein, or terminal cardiac puncture.
-
Process blood to obtain serum or plasma and store at -80°C until hormone analysis.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect reproductive organs (testes, epididymides, seminal vesicles) and weigh them.
-
Perform sperm analysis from the epididymides to assess count, motility, and morphology.
-
Fix testes in an appropriate fixative (e.g., Bouin's solution) for histological examination.
-
Measure serum/plasma hormone levels using appropriate assays.
-
Protocol 2: GnRH Stimulation Test Following this compound-Induced HPG Axis Suppression in Humans
This protocol is designed to assess pituitary gonadotrope function after a period of HPG axis suppression with this compound. It is useful for studying the recovery of the axis or for diagnosing pituitary disorders.
Figure 3: Workflow for a GnRH Stimulation Test.
Materials:
-
This compound (lyophilized powder)
-
Bacteriostatic water for injection
-
Gonadorelin (GnRH) for injection
-
Sterile syringes and needles
-
Intravenous (IV) catheter
-
Blood collection tubes
-
Centrifuge
-
Hormone assay kits (e.g., immunofluorometric assay or RIA for LH and FSH)
Procedure:
-
HPG Axis Suppression:
-
Administer this compound at a dose sufficient to suppress the HPG axis (e.g., a single subcutaneous injection of 75 µg/kg).[2]
-
Allow sufficient time for suppression to occur (e.g., 48 hours).
-
-
GnRH Stimulation:
-
Insert an IV catheter into a forearm vein.
-
Draw a baseline blood sample (t=0) for LH and FSH measurement.
-
Administer a bolus of GnRH (e.g., 100 µg) intravenously.[9]
-
-
Post-Stimulation Blood Sampling:
-
Collect blood samples at timed intervals after the GnRH injection (e.g., 30, 60, 90, and 120 minutes).[11]
-
-
Sample Processing and Analysis:
-
Separate serum or plasma by centrifugation and store at -80°C.
-
Measure LH and FSH concentrations in all collected samples using a validated assay.
-
Protocol 3: General Radioimmunoassay (RIA) for LH, FSH, and Testosterone
This is a generalized protocol for the competitive binding radioimmunoassay, a common method for quantifying hormone levels.
Materials:
-
Specific antibody to the hormone of interest (e.g., anti-LH, anti-FSH, anti-testosterone)
-
Radiolabeled hormone (tracer, e.g., ¹²⁵I-labeled hormone)
-
Standard solutions of the hormone with known concentrations
-
Assay buffer
-
Separating agent (e.g., second antibody, charcoal-dextran)
-
Gamma counter
-
Polypropylene assay tubes
Procedure:
-
Assay Setup:
-
Pipette assay buffer into all tubes.
-
Add standard solutions or unknown samples to the appropriate tubes.
-
Add the specific antibody to all tubes except the "total counts" and "non-specific binding" tubes.
-
Vortex and incubate at room temperature or 4°C for a specified time (e.g., 24 hours).
-
-
Addition of Tracer:
-
Add the radiolabeled hormone (tracer) to all tubes.
-
Vortex and incubate again for a specified time (e.g., 24 hours).
-
-
Separation of Bound and Free Hormone:
-
Add the separating agent to all tubes except the "total counts" tube to precipitate the antibody-bound hormone.
-
Incubate for a short period.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Counting:
-
Decant the supernatant.
-
Count the radioactivity in the pellet (bound fraction) using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of tracer bound for each standard and sample.
-
Plot a standard curve of percentage bound versus hormone concentration for the standards.
-
Determine the hormone concentration in the unknown samples by interpolating from the standard curve.
-
Applications in Disease Models
This compound is a valuable tool for studying the role of the HPG axis in various diseases, including:
-
Prostate Cancer: this compound can be used to induce a state of medical castration to study the effects of androgen deprivation on prostate cancer cell growth and to evaluate the efficacy of novel therapies in preclinical models.
-
Endometriosis: By suppressing ovarian estrogen production, this compound can be used in animal models to investigate the role of estrogen in the pathophysiology of endometriosis and to test new treatment strategies.
-
Polycystic Ovary Syndrome (PCOS): this compound can be used to dissect the complex interplay of gonadotropins and androgens in the development of PCOS-like phenotypes in animal models.
Safety and Handling
This compound is a peptide and should be handled with appropriate laboratory precautions. It is typically supplied as a lyophilized powder and should be stored at -20°C. Reconstituted solutions should be used promptly or stored as recommended by the supplier. Mild and transient side effects at the injection site, such as erythema and pruritus, have been reported in human studies.[5]
Conclusion
This compound is a potent and versatile tool for researchers studying the HPG axis. Its ability to induce rapid and reversible suppression of gonadotropins and sex steroids allows for a wide range of applications, from basic physiological studies to the investigation of hormone-dependent diseases. The protocols provided here serve as a starting point for the use of this compound in your research, and specific parameters should be optimized for your experimental needs.
References
- 1. urosphere.com [urosphere.com]
- 2. academic.oup.com [academic.oup.com]
- 3. labcorp.com [labcorp.com]
- 4. bsped.org.uk [bsped.org.uk]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. medicallabnotes.com [medicallabnotes.com]
- 7. thekingsleyclinic.com [thekingsleyclinic.com]
- 8. Updated experimental cellular models to study polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urology-textbook.com [urology-textbook.com]
- 10. academic.oup.com [academic.oup.com]
- 11. FDA Guidance for Developing Gonadotropin-Releasing Hormone Analogues for Treating Advanced PCa - Grand Rounds in Urology [grandroundsinurology.com]
Application Notes and Protocols for Studying the Hypothalamic-Pituitary-Gonadal (HPG) Axis Using Acyline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyline is a potent and selective antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] As a synthetic decapeptide, it competitively blocks the action of endogenous GnRH in the anterior pituitary gland. This inhibition leads to a rapid, dose-dependent, and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn reduces the production of gonadal steroids such as testosterone and estradiol.[3][4][5] These characteristics make this compound a valuable research tool for investigating the roles of the Hypothalamic-Pituitary-Gonadal (HPG) axis in various physiological and pathophysiological processes.
These application notes provide a comprehensive overview of the use of this compound in HPG axis research, including its mechanism of action, quantitative effects on hormone levels, and detailed protocols for its application in both in vivo and in vitro studies.
Mechanism of Action
This compound functions as a competitive antagonist at the GnRH receptor on pituitary gonadotrope cells. By binding to these receptors without activating them, it prevents the binding of endogenous GnRH, thereby inhibiting the synthesis and release of LH and FSH. This leads to a state of hypogonadotropic hypogonadism, characterized by low levels of gonadotropins and gonadal steroids.
Figure 1: Mechanism of this compound Action on the HPG Axis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on key HPG axis hormones from studies in healthy human males and stallions.
Table 1: Effect of Single Subcutaneous this compound Injection in Healthy Human Males
| This compound Dose (µg/kg) | Maximal FSH Suppression (% of baseline) | Maximal LH Suppression (% of baseline) | Maximal Testosterone Suppression (% of baseline) | Time to Nadir | Duration of Suppression |
| 2.5 | ND | ND | ND | ND | < 24 hours |
| 7.5 | ND | ND | ND | ND | ~24 hours |
| 25 | ND | ND | ND | 12 hours | > 24 hours |
| 75 | 46.9 ± 2.5%[4] | 12.4 ± 2.2%[4] | 13.4 ± 1.4%[4] | 12-48 hours[3] | > 48 hours[4] |
| 150 | Significant suppression | Significant suppression | Significant suppression | 2-3 days[6] | ~4 days[6] |
| 300 | Significant suppression | Significant suppression | Castrate levels (1.95 ± 0.4 nmol/liter)[6] | 2-3 days[6] | ~15 days[6] |
ND: Not determined. Data compiled from Herbst et al., 2002 and 2004.[3][6]
Table 2: Effect of this compound Treatment in Stallions (330 µg/kg every 5 days for 50 days)
| Hormone | Pre-treatment Levels | During Treatment Levels | Post-treatment Recovery |
| FSH | Baseline | Significant Decline (P < 0.05)[7] | Return to control values within 9 days[7] |
| LH | Baseline | Significant Decline (P < 0.05)[7] | Return to control values within 9 days[7] |
| Testosterone | Baseline | Significant Decline (P < 0.05)[7] | Return to control values within 9 days[7] |
| Estrone Sulfate | Baseline | Significant Decline (P < 0.05)[7] | Return to control values by 14 days[7] |
Data from Davolli et al., 2016.[8]
Experimental Protocols
Protocol 1: In Vivo HPG Axis Suppression in a Rodent Model
This protocol describes the use of this compound to induce a state of reversible male infertility in mice, which can be used to study the hormonal requirements of spermatogenesis or to test the efficacy of pro-fertility drugs.
Figure 2: Workflow for HPG Axis Suppression in Rodents.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water for injection or bacteriostatic water
-
Osmotic minipumps (for continuous delivery) or syringes for injection
-
Adult male mice or rats
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for minipump implantation
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Hormone assay kits (e.g., RIA or ELISA for LH, FSH, testosterone)
-
Microscope and slides for sperm analysis and histology
Procedure:
-
This compound Preparation:
-
Aseptically reconstitute lyophilized this compound powder with sterile water to the desired concentration (e.g., 2 mg/mL).[3][9]
-
For continuous delivery, load the this compound solution into osmotic minipumps according to the manufacturer's instructions to deliver the desired daily dose (e.g., 210 µ g/day for rats).[10]
-
-
Animal Preparation and this compound Administration:
-
Acclimatize animals to the housing conditions for at least one week.
-
For osmotic minipump implantation, anesthetize the animal and surgically implant the pump subcutaneously in the dorsal region.
-
For injections, administer this compound subcutaneously at the desired dose and frequency (e.g., weekly).[1]
-
-
Monitoring and Sample Collection:
-
Monitor animal health and body weight regularly.
-
Collect blood samples at specified time points via tail vein, saphenous vein, or terminal cardiac puncture.
-
Process blood to obtain serum or plasma and store at -80°C until hormone analysis.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect reproductive organs (testes, epididymides, seminal vesicles) and weigh them.
-
Perform sperm analysis from the epididymides to assess count, motility, and morphology.
-
Fix testes in an appropriate fixative (e.g., Bouin's solution) for histological examination.
-
Measure serum/plasma hormone levels using appropriate assays.
-
Protocol 2: GnRH Stimulation Test Following this compound-Induced HPG Axis Suppression in Humans
This protocol is designed to assess pituitary gonadotrope function after a period of HPG axis suppression with this compound. It is useful for studying the recovery of the axis or for diagnosing pituitary disorders.
Figure 3: Workflow for a GnRH Stimulation Test.
Materials:
-
This compound (lyophilized powder)
-
Bacteriostatic water for injection
-
Gonadorelin (GnRH) for injection
-
Sterile syringes and needles
-
Intravenous (IV) catheter
-
Blood collection tubes
-
Centrifuge
-
Hormone assay kits (e.g., immunofluorometric assay or RIA for LH and FSH)
Procedure:
-
HPG Axis Suppression:
-
Administer this compound at a dose sufficient to suppress the HPG axis (e.g., a single subcutaneous injection of 75 µg/kg).[2]
-
Allow sufficient time for suppression to occur (e.g., 48 hours).
-
-
GnRH Stimulation:
-
Insert an IV catheter into a forearm vein.
-
Draw a baseline blood sample (t=0) for LH and FSH measurement.
-
Administer a bolus of GnRH (e.g., 100 µg) intravenously.[9]
-
-
Post-Stimulation Blood Sampling:
-
Collect blood samples at timed intervals after the GnRH injection (e.g., 30, 60, 90, and 120 minutes).[11]
-
-
Sample Processing and Analysis:
-
Separate serum or plasma by centrifugation and store at -80°C.
-
Measure LH and FSH concentrations in all collected samples using a validated assay.
-
Protocol 3: General Radioimmunoassay (RIA) for LH, FSH, and Testosterone
This is a generalized protocol for the competitive binding radioimmunoassay, a common method for quantifying hormone levels.
Materials:
-
Specific antibody to the hormone of interest (e.g., anti-LH, anti-FSH, anti-testosterone)
-
Radiolabeled hormone (tracer, e.g., ¹²⁵I-labeled hormone)
-
Standard solutions of the hormone with known concentrations
-
Assay buffer
-
Separating agent (e.g., second antibody, charcoal-dextran)
-
Gamma counter
-
Polypropylene assay tubes
Procedure:
-
Assay Setup:
-
Pipette assay buffer into all tubes.
-
Add standard solutions or unknown samples to the appropriate tubes.
-
Add the specific antibody to all tubes except the "total counts" and "non-specific binding" tubes.
-
Vortex and incubate at room temperature or 4°C for a specified time (e.g., 24 hours).
-
-
Addition of Tracer:
-
Add the radiolabeled hormone (tracer) to all tubes.
-
Vortex and incubate again for a specified time (e.g., 24 hours).
-
-
Separation of Bound and Free Hormone:
-
Add the separating agent to all tubes except the "total counts" tube to precipitate the antibody-bound hormone.
-
Incubate for a short period.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Counting:
-
Decant the supernatant.
-
Count the radioactivity in the pellet (bound fraction) using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of tracer bound for each standard and sample.
-
Plot a standard curve of percentage bound versus hormone concentration for the standards.
-
Determine the hormone concentration in the unknown samples by interpolating from the standard curve.
-
Applications in Disease Models
This compound is a valuable tool for studying the role of the HPG axis in various diseases, including:
-
Prostate Cancer: this compound can be used to induce a state of medical castration to study the effects of androgen deprivation on prostate cancer cell growth and to evaluate the efficacy of novel therapies in preclinical models.
-
Endometriosis: By suppressing ovarian estrogen production, this compound can be used in animal models to investigate the role of estrogen in the pathophysiology of endometriosis and to test new treatment strategies.
-
Polycystic Ovary Syndrome (PCOS): this compound can be used to dissect the complex interplay of gonadotropins and androgens in the development of PCOS-like phenotypes in animal models.
Safety and Handling
This compound is a peptide and should be handled with appropriate laboratory precautions. It is typically supplied as a lyophilized powder and should be stored at -20°C. Reconstituted solutions should be used promptly or stored as recommended by the supplier. Mild and transient side effects at the injection site, such as erythema and pruritus, have been reported in human studies.[5]
Conclusion
This compound is a potent and versatile tool for researchers studying the HPG axis. Its ability to induce rapid and reversible suppression of gonadotropins and sex steroids allows for a wide range of applications, from basic physiological studies to the investigation of hormone-dependent diseases. The protocols provided here serve as a starting point for the use of this compound in your research, and specific parameters should be optimized for your experimental needs.
References
- 1. urosphere.com [urosphere.com]
- 2. academic.oup.com [academic.oup.com]
- 3. labcorp.com [labcorp.com]
- 4. bsped.org.uk [bsped.org.uk]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. medicallabnotes.com [medicallabnotes.com]
- 7. thekingsleyclinic.com [thekingsleyclinic.com]
- 8. Updated experimental cellular models to study polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urology-textbook.com [urology-textbook.com]
- 10. academic.oup.com [academic.oup.com]
- 11. FDA Guidance for Developing Gonadotropin-Releasing Hormone Analogues for Treating Advanced PCa - Grand Rounds in Urology [grandroundsinurology.com]
Application Note: Protocol for Detecting Acyline Levels in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, generalized protocol for the quantitative determination of Acyline in plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). As no specific commercial ELISA kit for this compound was identified, this protocol is based on established principles for measuring small peptides and requires optimization and validation for specific laboratory applications.
Introduction
This compound is a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] Its mechanism of action involves the competitive inhibition of GnRH binding to its receptors on pituitary gonadotropes, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4] This leads to a rapid and sustained decrease in testosterone (B1683101) levels.[1][2] Monitoring plasma concentrations of this compound is essential for pharmacokinetic (PK) and pharmacodynamic (PD) assessments in preclinical and clinical studies.
This protocol details a competitive ELISA, a suitable format for quantifying small molecules like the peptide this compound.[5][6] In this assay, this compound in a plasma sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of anti-Acyline antibody sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Quantitative Data Summary
The following table presents hypothetical yet realistic performance characteristics that should be targeted during the validation of a competitive ELISA for this compound. Published studies have reported peak serum this compound concentrations in the range of approximately 19 ng/mL to 112 ng/mL depending on the dosage, indicating that a sensitive assay is required.[7][8]
| Parameter | Target Specification | Description |
| Assay Format | Competitive ELISA | Unlabeled antigen in the sample competes with labeled antigen for antibody binding. |
| Assay Range | 1.0 - 150 ng/mL | The range of concentrations, including LLOQ and ULOQ, where the assay is precise and accurate. |
| Sensitivity (LLOQ) | ≤ 1.0 ng/mL | The Lowest Limit of Quantification that can be measured with acceptable precision and accuracy. |
| Intra-Assay Precision | CV < 10% | The coefficient of variation within a single assay run. |
| Inter-Assay Precision | CV < 15% | The coefficient of variation between different assay runs. |
| Sample Volume | 50 µL | The required volume of plasma per well. |
| Spike/Recovery | 85 - 115% | The accuracy of the assay, determined by adding a known amount of this compound to a sample. |
| Dilutional Linearity | R² ≥ 0.99 | The ability to obtain proportional results when a sample is serially diluted. |
Experimental Protocols
Plasma Sample Collection and Preparation
Proper sample handling is critical for accurate results.
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA, sodium citrate, or heparin.[9][10][11][12]
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.[11][12][13]
-
Plasma Isolation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet and transfer it to clean, labeled cryovials.
-
Storage: For immediate analysis, store plasma at 2-8°C. For long-term storage, aliquot the plasma to avoid repeated freeze-thaw cycles and store at -80°C.[10][11]
Generalized Competitive ELISA Protocol
This protocol assumes the use of a microplate pre-coated with a capture antibody specific to this compound.
A. Materials Required:
-
Anti-Acyline Antibody Coated 96-well Microplate
-
This compound Standard (for standard curve)
-
This compound-HRP Conjugate (or Biotinylated this compound)
-
Streptavidin-HRP (if using Biotinylated this compound)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Prepared plasma samples and controls
-
Microplate reader capable of measuring absorbance at 450 nm
B. Assay Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare serial dilutions of the this compound Standard in Assay Diluent to create the standard curve (e.g., 150, 75, 37.5, 18.75, 9.38, 4.69, 2.34, 0 ng/mL).
-
Standard/Sample Addition: Add 50 µL of each this compound standard, plasma sample, and control into the appropriate wells.
-
Competitive Reaction: Immediately add 50 µL of this compound-HRP conjugate to each well. Gently tap the plate to mix. Cover the plate and incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the liquid from each well. Wash the wells 4 times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and blot it firmly against clean paper towels to remove any remaining buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
Calculation: Generate a standard curve by plotting the mean OD for each standard concentration versus its known concentration. Use a four-parameter logistic (4-PL) curve fit. The concentration of this compound in the samples is inversely proportional to the OD and can be calculated from the standard curve.[14]
Visualizations
This compound Mechanism of Action
Caption: this compound competitively blocks GnRH receptors on the pituitary.
Competitive ELISA Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 6. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A single dose of the potent gonadotropin-releasing hormone antagonist this compound suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Blood Sample Collection and Processing Methods for ELISA Experiments - Technical Support of Elisa Kits - |DLdevelop [dldevelop.com]
- 12. fn-test.com [fn-test.com]
- 13. ELISA Assay Sample Selection: Serum or Plasma? - Technical Support of Elisa Kits - |DLdevelop [dldevelop.com]
- 14. Competitive ELISA Protocol [elisa-antibody.com]
Application Note: Protocol for Detecting Acyline Levels in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, generalized protocol for the quantitative determination of Acyline in plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). As no specific commercial ELISA kit for this compound was identified, this protocol is based on established principles for measuring small peptides and requires optimization and validation for specific laboratory applications.
Introduction
This compound is a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] Its mechanism of action involves the competitive inhibition of GnRH binding to its receptors on pituitary gonadotropes, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4] This leads to a rapid and sustained decrease in testosterone levels.[1][2] Monitoring plasma concentrations of this compound is essential for pharmacokinetic (PK) and pharmacodynamic (PD) assessments in preclinical and clinical studies.
This protocol details a competitive ELISA, a suitable format for quantifying small molecules like the peptide this compound.[5][6] In this assay, this compound in a plasma sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of anti-Acyline antibody sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Quantitative Data Summary
The following table presents hypothetical yet realistic performance characteristics that should be targeted during the validation of a competitive ELISA for this compound. Published studies have reported peak serum this compound concentrations in the range of approximately 19 ng/mL to 112 ng/mL depending on the dosage, indicating that a sensitive assay is required.[7][8]
| Parameter | Target Specification | Description |
| Assay Format | Competitive ELISA | Unlabeled antigen in the sample competes with labeled antigen for antibody binding. |
| Assay Range | 1.0 - 150 ng/mL | The range of concentrations, including LLOQ and ULOQ, where the assay is precise and accurate. |
| Sensitivity (LLOQ) | ≤ 1.0 ng/mL | The Lowest Limit of Quantification that can be measured with acceptable precision and accuracy. |
| Intra-Assay Precision | CV < 10% | The coefficient of variation within a single assay run. |
| Inter-Assay Precision | CV < 15% | The coefficient of variation between different assay runs. |
| Sample Volume | 50 µL | The required volume of plasma per well. |
| Spike/Recovery | 85 - 115% | The accuracy of the assay, determined by adding a known amount of this compound to a sample. |
| Dilutional Linearity | R² ≥ 0.99 | The ability to obtain proportional results when a sample is serially diluted. |
Experimental Protocols
Plasma Sample Collection and Preparation
Proper sample handling is critical for accurate results.
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA, sodium citrate, or heparin.[9][10][11][12]
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.[11][12][13]
-
Plasma Isolation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet and transfer it to clean, labeled cryovials.
-
Storage: For immediate analysis, store plasma at 2-8°C. For long-term storage, aliquot the plasma to avoid repeated freeze-thaw cycles and store at -80°C.[10][11]
Generalized Competitive ELISA Protocol
This protocol assumes the use of a microplate pre-coated with a capture antibody specific to this compound.
A. Materials Required:
-
Anti-Acyline Antibody Coated 96-well Microplate
-
This compound Standard (for standard curve)
-
This compound-HRP Conjugate (or Biotinylated this compound)
-
Streptavidin-HRP (if using Biotinylated this compound)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Prepared plasma samples and controls
-
Microplate reader capable of measuring absorbance at 450 nm
B. Assay Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare serial dilutions of the this compound Standard in Assay Diluent to create the standard curve (e.g., 150, 75, 37.5, 18.75, 9.38, 4.69, 2.34, 0 ng/mL).
-
Standard/Sample Addition: Add 50 µL of each this compound standard, plasma sample, and control into the appropriate wells.
-
Competitive Reaction: Immediately add 50 µL of this compound-HRP conjugate to each well. Gently tap the plate to mix. Cover the plate and incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the liquid from each well. Wash the wells 4 times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and blot it firmly against clean paper towels to remove any remaining buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
Calculation: Generate a standard curve by plotting the mean OD for each standard concentration versus its known concentration. Use a four-parameter logistic (4-PL) curve fit. The concentration of this compound in the samples is inversely proportional to the OD and can be calculated from the standard curve.[14]
Visualizations
This compound Mechanism of Action
Caption: this compound competitively blocks GnRH receptors on the pituitary.
Competitive ELISA Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 6. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A single dose of the potent gonadotropin-releasing hormone antagonist this compound suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Blood Sample Collection and Processing Methods for ELISA Experiments - Technical Support of Elisa Kits - |DLdevelop [dldevelop.com]
- 12. fn-test.com [fn-test.com]
- 13. ELISA Assay Sample Selection: Serum or Plasma? - Technical Support of Elisa Kits - |DLdevelop [dldevelop.com]
- 14. Competitive ELISA Protocol [elisa-antibody.com]
Troubleshooting & Optimization
Acyline In Vivo Research: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gonadotropin-releasing hormone (GnRH) antagonist, Acyline.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic peptide analogue of GnRH.[1] It functions as a competitive antagonist of the GnRH receptor (GnRHR) in the pituitary gland.[2][3] By blocking the receptor, this compound inhibits the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This, in turn, suppresses the production of gonadal steroids, such as testosterone (B1683101) in males and estrogen in females.[3][4]
Q2: What are the expected on-target physiological effects of this compound administration in vivo?
The primary, or on-target, effect of this compound is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This leads to a rapid and dose-dependent decrease in serum concentrations of LH, FSH, and testosterone.[5][6] In animal models, this can result in the disruption of the estrous cycle and a reduction in uterine weight in females.[1] In male cats, long-term administration has been studied for contraceptive purposes and was found to transiently affect radial length and bone-cortex thickness, which resolved after cessation of treatment.[7]
Q3: What are the most commonly reported side effects or potential off-target effects of this compound in preclinical and clinical studies?
The most frequently documented adverse effects associated with this compound administration in human clinical trials are localized, transient skin reactions at the subcutaneous injection site.[8] These reactions are generally mild and resolve within a short period. They include:
Systemic side effects are primarily related to the intended pharmacological effect of suppressing sex hormones (hypogonadism) and are common to GnRH antagonists as a class.[9] These can include hot flashes, fatigue, and decreased libido.[9] To date, studies have not reported significant off-target effects in terms of this compound binding to other receptors or causing unintended systemic toxicity unrelated to GnRH antagonism.[2][10]
Troubleshooting Guide
Issue 1: Unexpectedly high variability in testosterone suppression between subjects.
-
Possible Cause: Inconsistent subcutaneous injection technique leading to variable absorption.
-
Troubleshooting Steps:
-
Ensure standardized training for all personnel administering this compound.
-
Rotate injection sites to avoid localized tissue saturation or irritation.
-
Consider measuring serum this compound concentrations to correlate drug exposure with pharmacodynamic effects.
-
Issue 2: Severe or persistent injection site reactions.
-
Possible Cause: Contamination of the injectate, improper pH or formulation, or hypersensitivity in a subset of the study population.
-
Troubleshooting Steps:
-
Perform a thorough quality control check of the this compound formulation for sterility, pH, and presence of aggregates.
-
In preclinical studies, consider using a different vehicle for administration.
-
Document and score the severity of skin reactions systematically. For persistent or severe reactions, a washout period and re-challenge with a lower concentration may be warranted, or exclusion of the subject from further treatment.
-
Issue 3: Lack of significant gonadotropin suppression at a previously effective dose.
-
Possible Cause: Degradation of the this compound peptide due to improper storage or handling. Development of neutralizing antibodies (a rare possibility for peptides).
-
Troubleshooting Steps:
-
Verify the storage conditions and expiration date of the this compound stock.
-
Perform an in vitro bioassay or analytical chemistry analysis (e.g., HPLC) to confirm the integrity and concentration of the this compound solution.
-
Consider screening for anti-Acyline antibodies in serum samples from non-responding subjects.
-
Quantitative Data Summary
Table 1: Pharmacodynamic Effects of a Single Subcutaneous Dose of this compound in Healthy Men
| Dose | Time to Nadir FSH | Nadir FSH (% of Baseline) | Time to Nadir LH | Nadir LH (% of Baseline) | Time to Nadir Testosterone | Nadir Testosterone (% of Baseline) |
| 75 µg/kg | - | 46.9% | - | 12.4% | - | 13.4% |
| 150 µg/kg | 3 days | - | 2 days | - | - | - |
| 300 µg/kg | - | - | - | - | - | - |
Data compiled from Herbst KL, et al. (2002) and Herbst KL, et al. (2004).[5][6][8]
Table 2: Injection Site Reactions in Healthy Men After this compound Administration
| Reaction | Incidence | Duration | Severity Score (Pruritus) |
| Erythema (Blush) | 78.5% of subjects | Up to 120 minutes | Not Applicable |
| Pruritus (Itching) | 75% of subjects | ~40 minutes | 2.3 ± 0.1 (on a 0-5 scale) |
Data from Herbst KL, et al. (2004).[8]
Experimental Protocols
Protocol 1: Assessment of On-Target Pharmacodynamics of this compound in a Rodent Model
-
Animal Model: Adult male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: House animals under standard conditions (12:12 light-dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to vehicle control and this compound treatment groups (e.g., 0, 10, 50, 200 µg/kg).
-
Administration: Administer this compound or vehicle via subcutaneous injection.
-
Blood Sampling: Collect blood samples via tail vein or saphenous vein at baseline (pre-dose) and at 2, 4, 8, 24, 48, and 72 hours post-dose.
-
Hormone Analysis: Process blood to collect serum. Analyze serum concentrations of LH, FSH, and testosterone using commercially available ELISA kits.
-
Data Analysis: Plot hormone concentrations over time for each group. Calculate the area under the curve (AUC) for hormone suppression and determine the nadir and duration of effect.
Visualizations
Caption: this compound competitively blocks GnRH receptors on the pituitary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Oral administration of the GnRH antagonist this compound, in a GIPET-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Acyline In Vivo Research: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gonadotropin-releasing hormone (GnRH) antagonist, Acyline.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic peptide analogue of GnRH.[1] It functions as a competitive antagonist of the GnRH receptor (GnRHR) in the pituitary gland.[2][3] By blocking the receptor, this compound inhibits the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This, in turn, suppresses the production of gonadal steroids, such as testosterone in males and estrogen in females.[3][4]
Q2: What are the expected on-target physiological effects of this compound administration in vivo?
The primary, or on-target, effect of this compound is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This leads to a rapid and dose-dependent decrease in serum concentrations of LH, FSH, and testosterone.[5][6] In animal models, this can result in the disruption of the estrous cycle and a reduction in uterine weight in females.[1] In male cats, long-term administration has been studied for contraceptive purposes and was found to transiently affect radial length and bone-cortex thickness, which resolved after cessation of treatment.[7]
Q3: What are the most commonly reported side effects or potential off-target effects of this compound in preclinical and clinical studies?
The most frequently documented adverse effects associated with this compound administration in human clinical trials are localized, transient skin reactions at the subcutaneous injection site.[8] These reactions are generally mild and resolve within a short period. They include:
Systemic side effects are primarily related to the intended pharmacological effect of suppressing sex hormones (hypogonadism) and are common to GnRH antagonists as a class.[9] These can include hot flashes, fatigue, and decreased libido.[9] To date, studies have not reported significant off-target effects in terms of this compound binding to other receptors or causing unintended systemic toxicity unrelated to GnRH antagonism.[2][10]
Troubleshooting Guide
Issue 1: Unexpectedly high variability in testosterone suppression between subjects.
-
Possible Cause: Inconsistent subcutaneous injection technique leading to variable absorption.
-
Troubleshooting Steps:
-
Ensure standardized training for all personnel administering this compound.
-
Rotate injection sites to avoid localized tissue saturation or irritation.
-
Consider measuring serum this compound concentrations to correlate drug exposure with pharmacodynamic effects.
-
Issue 2: Severe or persistent injection site reactions.
-
Possible Cause: Contamination of the injectate, improper pH or formulation, or hypersensitivity in a subset of the study population.
-
Troubleshooting Steps:
-
Perform a thorough quality control check of the this compound formulation for sterility, pH, and presence of aggregates.
-
In preclinical studies, consider using a different vehicle for administration.
-
Document and score the severity of skin reactions systematically. For persistent or severe reactions, a washout period and re-challenge with a lower concentration may be warranted, or exclusion of the subject from further treatment.
-
Issue 3: Lack of significant gonadotropin suppression at a previously effective dose.
-
Possible Cause: Degradation of the this compound peptide due to improper storage or handling. Development of neutralizing antibodies (a rare possibility for peptides).
-
Troubleshooting Steps:
-
Verify the storage conditions and expiration date of the this compound stock.
-
Perform an in vitro bioassay or analytical chemistry analysis (e.g., HPLC) to confirm the integrity and concentration of the this compound solution.
-
Consider screening for anti-Acyline antibodies in serum samples from non-responding subjects.
-
Quantitative Data Summary
Table 1: Pharmacodynamic Effects of a Single Subcutaneous Dose of this compound in Healthy Men
| Dose | Time to Nadir FSH | Nadir FSH (% of Baseline) | Time to Nadir LH | Nadir LH (% of Baseline) | Time to Nadir Testosterone | Nadir Testosterone (% of Baseline) |
| 75 µg/kg | - | 46.9% | - | 12.4% | - | 13.4% |
| 150 µg/kg | 3 days | - | 2 days | - | - | - |
| 300 µg/kg | - | - | - | - | - | - |
Data compiled from Herbst KL, et al. (2002) and Herbst KL, et al. (2004).[5][6][8]
Table 2: Injection Site Reactions in Healthy Men After this compound Administration
| Reaction | Incidence | Duration | Severity Score (Pruritus) |
| Erythema (Blush) | 78.5% of subjects | Up to 120 minutes | Not Applicable |
| Pruritus (Itching) | 75% of subjects | ~40 minutes | 2.3 ± 0.1 (on a 0-5 scale) |
Data from Herbst KL, et al. (2004).[8]
Experimental Protocols
Protocol 1: Assessment of On-Target Pharmacodynamics of this compound in a Rodent Model
-
Animal Model: Adult male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: House animals under standard conditions (12:12 light-dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to vehicle control and this compound treatment groups (e.g., 0, 10, 50, 200 µg/kg).
-
Administration: Administer this compound or vehicle via subcutaneous injection.
-
Blood Sampling: Collect blood samples via tail vein or saphenous vein at baseline (pre-dose) and at 2, 4, 8, 24, 48, and 72 hours post-dose.
-
Hormone Analysis: Process blood to collect serum. Analyze serum concentrations of LH, FSH, and testosterone using commercially available ELISA kits.
-
Data Analysis: Plot hormone concentrations over time for each group. Calculate the area under the curve (AUC) for hormone suppression and determine the nadir and duration of effect.
Visualizations
Caption: this compound competitively blocks GnRH receptors on the pituitary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Oral administration of the GnRH antagonist this compound, in a GIPET-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acyline Administration & Injection Site Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing injection site reactions (ISRs) associated with the subcutaneous administration of Acyline.
Frequently Asked Questions (FAQs)
Q1: What are the common injection site reactions observed with this compound in clinical studies?
A1: Clinical studies of this compound have reported injection site reactions that are generally mild and transient. The most common observations include a mild pink blush, pruritus (itching), and slight swelling at the injection site. These reactions typically appear within 5-10 minutes of injection and resolve within 90 minutes without intervention.[1][2][3][4] One subject in a study reported soreness at the injection site for two days following a larger dose.[2]
Q2: What are the potential causes of injection site reactions with peptide drugs like this compound?
A2: Injection site reactions to subcutaneously administered peptides can be multifactorial. Potential causes include:
-
Immune Response: The introduction of a foreign peptide can trigger a localized immune response.
-
Histamine (B1213489) Release: Some peptides can induce mast cell degranulation, leading to the release of histamine and other inflammatory mediators, which cause redness, swelling, and itching.[5]
-
Physicochemical Properties of the Formulation: Factors such as the pH, osmolality, and viscosity of the this compound formulation can contribute to irritation at the injection site.
-
Excipients: Certain preservatives or stabilizers in the formulation may cause local irritation.
-
Injection Technique: Improper injection technique, such as injecting too quickly or into the muscle instead of the subcutaneous tissue, can cause trauma and inflammation.
-
Peptide Aggregation: Aggregation of the peptide can lead to an enhanced immunogenic response and local reactions.[5][6]
Q3: Can the formulation of this compound be modified to reduce injection site reactions?
A3: Yes, optimizing the formulation is a key strategy to minimize ISRs. Consider the following adjustments:
-
pH and Buffers: Adjust the pH of the formulation to be as close to physiological pH (around 7.4) as possible. The use of certain buffers, like citrate, has been associated with increased injection pain, while histidine buffers may be better tolerated.[7][8]
-
Tonicity: Ensure the formulation is isotonic. Hypertonic or hypotonic solutions can cause cell damage and inflammation.
-
Excipients: Select excipients with a good safety profile for subcutaneous administration. Some excipients, such as certain amino acids (e.g., arginine), can help to reduce viscosity and aggregation.[9]
-
Concentration and Viscosity: In some cases, higher concentrations can lead to increased viscosity and ISRs. A study with this compound noted nodule formation at a higher concentration, which was mitigated by using a lower concentration and dividing the dose.[3]
Troubleshooting Guide
Problem: Persistent or severe redness and swelling at the injection site.
| Potential Cause | Troubleshooting Step |
| High concentration of this compound | Decrease the concentration of the this compound solution and administer a larger volume, or divide the dose into multiple smaller injections at different sites. |
| Formulation pH is too acidic or basic | Measure the pH of the formulation and adjust to a more physiological range (pH 7.0-7.4) using a suitable buffer system (e.g., phosphate (B84403) or histidine). |
| Improper injection technique | Ensure the injection is administered subcutaneously and not intramuscularly. Inject the solution slowly over 30-60 seconds. Rotate injection sites to prevent localized sensitivity. |
| Contamination | Ensure sterile technique is used during preparation and administration of the injection. |
Problem: Observation of nodules or induration at the injection site.
| Potential Cause | Troubleshooting Step |
| Peptide aggregation | Analyze the formulation for aggregates using techniques like size-exclusion chromatography. If aggregates are present, consider formulation adjustments such as changing the pH, ionic strength, or adding stabilizing excipients. |
| High injection volume | If a large volume is being injected, consider splitting the dose into two or more smaller injections at different locations. |
| Formulation concentration | As observed in an this compound study, a higher concentration led to nodule formation. Reducing the concentration may resolve this issue.[3] |
Quantitative Data Summary
Table 1: Clinically Observed Injection Site Reactions with this compound
| Reaction Type | Incidence | Onset | Duration | Severity |
| Mild Pink Blush | 50-100% of injections in all subjects[2] | 5-10 minutes[2] | < 90 minutes[2] | Mild |
| Pruritus (Itching) | 36% of injections in one study[2] | Within minutes | < 90 minutes[2] | Mild |
| Mild Swelling (1-1.5 cm) | Observed in 4 out of 8 subjects in one study[2] | Within minutes | < 90 minutes[2] | Mild |
| Soreness | Reported by one subject for 2 days after the largest injection[2] | Hours to a day | 2 days | Mild |
| Nodule Formation | Observed with a high concentration formulation (8.8 mg/ml)[3] | Not specified | Lingering for up to 30 days[3] | Moderate |
Experimental Protocols
Protocol 1: Preclinical Assessment of Injection Site Reactions in an Animal Model (Rabbit)
This protocol is adapted from the principles of the Draize skin irritation test, with refinements to minimize animal distress.
1. Animal Model:
-
Species: New Zealand White rabbit
-
Number: Minimum of 3 animals per test article and control group.
2. Test Article Preparation:
-
Prepare the this compound formulation to be tested.
-
A vehicle control (the formulation without this compound) should be used.
-
A positive control (e.g., 0.1% histamine solution) can be included.
3. Procedure:
-
On the day before the test, closely clip the fur on the back of the rabbits to expose a sufficient test area on both sides of the spine.
-
Administer a single subcutaneous injection of 0.5 mL of the test article on one side of the spine and 0.5 mL of the control on the contralateral side.
-
Observe the injection sites at 1, 24, 48, and 72 hours post-injection.
4. Macroscopic Evaluation:
-
Score the injection sites for erythema (redness) and edema (swelling) using the scoring system in Table 2.
Table 2: Macroscopic Scoring of Injection Site Reactions
| Score | Erythema | Edema |
| 0 | No erythema | No edema |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges of area well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
5. Histopathological Evaluation:
-
At the end of the observation period (72 hours), euthanize the animals and collect the skin and underlying subcutaneous tissue at the injection sites.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and section at 5 µm thickness.
-
Stain sections with Hematoxylin (B73222) and Eosin (B541160) (H&E) to evaluate inflammation, cellular infiltration, necrosis, and other tissue changes.
-
Optionally, use immunohistochemistry to identify specific immune cell types (e.g., mast cells, neutrophils, lymphocytes).
Protocol 2: Histological Staining (H&E) of Injection Site Tissue
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (2 minutes).
-
Transfer to 70% ethanol (2 minutes).
-
Rinse in distilled water.
2. Hematoxylin Staining:
-
Immerse in Harris's hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or 0.2% ammonia (B1221849) water for 30-60 seconds.
-
Rinse in running tap water.
3. Eosin Staining:
-
Immerse in 1% eosin Y solution for 1-3 minutes.
-
Rinse in running tap water.
4. Dehydration and Mounting:
-
Dehydrate through graded alcohols (95% then 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
Visualizations
Caption: this compound-induced pseudo-allergic injection site reaction pathway.
Caption: Troubleshooting workflow for this compound injection site reactions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A single dose of the potent gonadotropin-releasing hormone antagonist this compound suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. pharmacy.temple.edu [pharmacy.temple.edu]
Technical Support Center: Acyline Administration & Injection Site Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing injection site reactions (ISRs) associated with the subcutaneous administration of Acyline.
Frequently Asked Questions (FAQs)
Q1: What are the common injection site reactions observed with this compound in clinical studies?
A1: Clinical studies of this compound have reported injection site reactions that are generally mild and transient. The most common observations include a mild pink blush, pruritus (itching), and slight swelling at the injection site. These reactions typically appear within 5-10 minutes of injection and resolve within 90 minutes without intervention.[1][2][3][4] One subject in a study reported soreness at the injection site for two days following a larger dose.[2]
Q2: What are the potential causes of injection site reactions with peptide drugs like this compound?
A2: Injection site reactions to subcutaneously administered peptides can be multifactorial. Potential causes include:
-
Immune Response: The introduction of a foreign peptide can trigger a localized immune response.
-
Histamine Release: Some peptides can induce mast cell degranulation, leading to the release of histamine and other inflammatory mediators, which cause redness, swelling, and itching.[5]
-
Physicochemical Properties of the Formulation: Factors such as the pH, osmolality, and viscosity of the this compound formulation can contribute to irritation at the injection site.
-
Excipients: Certain preservatives or stabilizers in the formulation may cause local irritation.
-
Injection Technique: Improper injection technique, such as injecting too quickly or into the muscle instead of the subcutaneous tissue, can cause trauma and inflammation.
-
Peptide Aggregation: Aggregation of the peptide can lead to an enhanced immunogenic response and local reactions.[5][6]
Q3: Can the formulation of this compound be modified to reduce injection site reactions?
A3: Yes, optimizing the formulation is a key strategy to minimize ISRs. Consider the following adjustments:
-
pH and Buffers: Adjust the pH of the formulation to be as close to physiological pH (around 7.4) as possible. The use of certain buffers, like citrate, has been associated with increased injection pain, while histidine buffers may be better tolerated.[7][8]
-
Tonicity: Ensure the formulation is isotonic. Hypertonic or hypotonic solutions can cause cell damage and inflammation.
-
Excipients: Select excipients with a good safety profile for subcutaneous administration. Some excipients, such as certain amino acids (e.g., arginine), can help to reduce viscosity and aggregation.[9]
-
Concentration and Viscosity: In some cases, higher concentrations can lead to increased viscosity and ISRs. A study with this compound noted nodule formation at a higher concentration, which was mitigated by using a lower concentration and dividing the dose.[3]
Troubleshooting Guide
Problem: Persistent or severe redness and swelling at the injection site.
| Potential Cause | Troubleshooting Step |
| High concentration of this compound | Decrease the concentration of the this compound solution and administer a larger volume, or divide the dose into multiple smaller injections at different sites. |
| Formulation pH is too acidic or basic | Measure the pH of the formulation and adjust to a more physiological range (pH 7.0-7.4) using a suitable buffer system (e.g., phosphate or histidine). |
| Improper injection technique | Ensure the injection is administered subcutaneously and not intramuscularly. Inject the solution slowly over 30-60 seconds. Rotate injection sites to prevent localized sensitivity. |
| Contamination | Ensure sterile technique is used during preparation and administration of the injection. |
Problem: Observation of nodules or induration at the injection site.
| Potential Cause | Troubleshooting Step |
| Peptide aggregation | Analyze the formulation for aggregates using techniques like size-exclusion chromatography. If aggregates are present, consider formulation adjustments such as changing the pH, ionic strength, or adding stabilizing excipients. |
| High injection volume | If a large volume is being injected, consider splitting the dose into two or more smaller injections at different locations. |
| Formulation concentration | As observed in an this compound study, a higher concentration led to nodule formation. Reducing the concentration may resolve this issue.[3] |
Quantitative Data Summary
Table 1: Clinically Observed Injection Site Reactions with this compound
| Reaction Type | Incidence | Onset | Duration | Severity |
| Mild Pink Blush | 50-100% of injections in all subjects[2] | 5-10 minutes[2] | < 90 minutes[2] | Mild |
| Pruritus (Itching) | 36% of injections in one study[2] | Within minutes | < 90 minutes[2] | Mild |
| Mild Swelling (1-1.5 cm) | Observed in 4 out of 8 subjects in one study[2] | Within minutes | < 90 minutes[2] | Mild |
| Soreness | Reported by one subject for 2 days after the largest injection[2] | Hours to a day | 2 days | Mild |
| Nodule Formation | Observed with a high concentration formulation (8.8 mg/ml)[3] | Not specified | Lingering for up to 30 days[3] | Moderate |
Experimental Protocols
Protocol 1: Preclinical Assessment of Injection Site Reactions in an Animal Model (Rabbit)
This protocol is adapted from the principles of the Draize skin irritation test, with refinements to minimize animal distress.
1. Animal Model:
-
Species: New Zealand White rabbit
-
Number: Minimum of 3 animals per test article and control group.
2. Test Article Preparation:
-
Prepare the this compound formulation to be tested.
-
A vehicle control (the formulation without this compound) should be used.
-
A positive control (e.g., 0.1% histamine solution) can be included.
3. Procedure:
-
On the day before the test, closely clip the fur on the back of the rabbits to expose a sufficient test area on both sides of the spine.
-
Administer a single subcutaneous injection of 0.5 mL of the test article on one side of the spine and 0.5 mL of the control on the contralateral side.
-
Observe the injection sites at 1, 24, 48, and 72 hours post-injection.
4. Macroscopic Evaluation:
-
Score the injection sites for erythema (redness) and edema (swelling) using the scoring system in Table 2.
Table 2: Macroscopic Scoring of Injection Site Reactions
| Score | Erythema | Edema |
| 0 | No erythema | No edema |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges of area well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
5. Histopathological Evaluation:
-
At the end of the observation period (72 hours), euthanize the animals and collect the skin and underlying subcutaneous tissue at the injection sites.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and section at 5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E) to evaluate inflammation, cellular infiltration, necrosis, and other tissue changes.
-
Optionally, use immunohistochemistry to identify specific immune cell types (e.g., mast cells, neutrophils, lymphocytes).
Protocol 2: Histological Staining (H&E) of Injection Site Tissue
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (2 minutes).
-
Transfer to 70% ethanol (2 minutes).
-
Rinse in distilled water.
2. Hematoxylin Staining:
-
Immerse in Harris's hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or 0.2% ammonia water for 30-60 seconds.
-
Rinse in running tap water.
3. Eosin Staining:
-
Immerse in 1% eosin Y solution for 1-3 minutes.
-
Rinse in running tap water.
4. Dehydration and Mounting:
-
Dehydrate through graded alcohols (95% then 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
Visualizations
Caption: this compound-induced pseudo-allergic injection site reaction pathway.
Caption: Troubleshooting workflow for this compound injection site reactions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A single dose of the potent gonadotropin-releasing hormone antagonist this compound suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. pharmacy.temple.edu [pharmacy.temple.edu]
Technical Support Center: Acyline for Sustained Testosterone Suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Acyline dosage for sustained testosterone (B1683101) suppression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it suppress testosterone?
A1: this compound is a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It works by competitively blocking GnRH receptors in the pituitary gland.[3] This inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for stimulating testosterone production in the testes. The result is a rapid and sustained decrease in circulating testosterone levels.[3][4]
Q2: What is the primary advantage of using a GnRH antagonist like this compound over a GnRH agonist?
A2: GnRH antagonists like this compound induce an immediate suppression of gonadotropins and testosterone without the initial surge or "flare" effect often seen with GnRH agonists.[3][4] This flare can temporarily increase testosterone levels, which may be undesirable in certain clinical applications.
Q3: How quickly does this compound suppress testosterone and for how long?
A3: Subcutaneous injection of this compound leads to a rapid dose-dependent suppression of testosterone.[3] Significant suppression can be observed within hours of administration.[3][5] The duration of suppression is dose-dependent, ranging from over 48 hours at a dose of 75 μg/kg to as long as 15 days at a single dose of 300 μg/kg.[3][4][6]
Q4: Is an oral formulation of this compound available?
A4: While this compound is a peptide and typically not orally active, an oral formulation using the GIPET® enhancer system has been studied.[5][7][8] This formulation has been shown to significantly suppress testosterone and gonadotropins in healthy men, with nadir levels reached approximately 12 hours after dosing.[5][7]
Q5: What are the common side effects associated with this compound administration?
A5: The most commonly reported side effects are mild and related to the injection site, including erythema (redness) and pruritus (itching), which typically resolve within 90 minutes.[6][9] No serious treatment-related adverse events have been reported in the clinical studies reviewed.[5][7]
Troubleshooting Guide
Issue 1: Insufficient or shorter-than-expected duration of testosterone suppression.
-
Possible Cause: The administered dose of this compound may be too low for the desired level and duration of suppression.
-
Troubleshooting Steps:
-
Verify Dosage: Double-check the calculated and administered dose of this compound.
-
Review Dosing Regimen: Refer to the dose-response data in Table 1. Higher single doses or more frequent injections of lower doses can achieve more profound and sustained suppression.[4][6] For example, a single 300 μg/kg dose has been shown to maintain castrate levels of testosterone for 15 days.[4][6]
-
Consider Subject Variability: Individual responses to GnRH antagonists can vary. It may be necessary to titrate the dose based on individual subject responses and serum testosterone monitoring.
-
Issue 2: Variability in testosterone suppression between subjects.
-
Possible Cause: Differences in subject body weight, metabolism, or underlying physiological conditions can contribute to varied responses.
-
Troubleshooting Steps:
-
Normalize Dosing to Body Weight: Ensure that the this compound dose is calculated based on the subject's body weight (e.g., in μg/kg) to standardize the dose across subjects.[3][4]
-
Monitor Serum this compound Levels: If significant variability persists, measuring serum concentrations of this compound can help determine if pharmacokinetic differences are contributing to the varied pharmacodynamic responses.
-
Assess Baseline Hormone Levels: Ensure that baseline testosterone and gonadotropin levels are within the expected range for the study population.
-
Issue 3: Observing an initial spike in testosterone after administration.
-
Possible Cause: This is highly unlikely with this compound, as it is a GnRH antagonist. An initial spike is characteristic of GnRH agonists.
-
Troubleshooting Steps:
-
Confirm the Investigational Product: Verify that the product administered is indeed this compound and not a GnRH agonist.
-
Review Assay Methodology: Ensure that the testosterone assay being used is accurate and not subject to interference that could produce artifactual spikes.
-
Data Presentation
Table 1: Dose-Dependent Suppression of Testosterone with Subcutaneous this compound in Healthy Men
| This compound Dose (μg/kg) | Mean Suppression of Testosterone from Baseline | Duration of Maintained Suppression | Study Population |
| 2.5 | Not specified, but dose-dependent effect observed | > 12 hours | 8 healthy young men |
| 7.5 | Not specified, but dose-dependent effect observed | > 12 hours | 8 healthy young men |
| 25 | Not specified, but dose-dependent effect observed | > 12 hours | 8 healthy young men |
| 75 | Suppressed to 13.4 ± 1.4% of baseline | > 48 hours | 8 healthy young men |
| 150 (single dose) | Nadir T: 1.95 ± 0.4 nmol/liter | ~15 days (to castrate levels) | 28 healthy young men |
| 300 (single dose) | Nadir T: 1.95 ± 0.4 nmol/liter | 15 days (to castrate levels) | 28 healthy young men |
| 75 (serial injections every 2 days for 5 doses) | Nadir T: 1.06 ± 0.17 nmol/liter | > 20 days | 28 healthy young men |
Data compiled from Herbst et al., 2002 and Herbst et al., 2004.[3][4][6][9]
Table 2: Testosterone Suppression with Oral GIPET®-Enhanced this compound in Healthy Men
| Oral this compound Dose (mg) | Onset of Significant Suppression | Nadir of Suppression | Duration of Sustained Suppression | Study Population |
| 10 | 6 hours | 12 hours | 12-24 hours | 8 healthy young men |
| 20 | 6 hours | 12 hours | 12-24 hours | 8 healthy young men |
| 40 | 6 hours | 12 hours | 12-24 hours | 8 healthy young men |
Data from Amory et al., 2009.[5][7]
Experimental Protocols
Protocol 1: Dose-Finding Study for Subcutaneous this compound
This protocol is based on the study by Herbst et al. (2002).[3][9]
-
Subject Recruitment: Enroll healthy male volunteers with normal baseline testosterone levels.
-
Study Design: A dose-escalation study where each subject receives a series of single subcutaneous injections of this compound (e.g., 0, 2.5, 7.5, 25, and 75 μg/kg). A washout period of at least 10 days should be implemented between each injection.
-
Drug Preparation and Administration: this compound lyophilized powder is reconstituted in sterile water for injection. The calculated dose is administered as a subcutaneous injection.
-
Blood Sampling: Blood samples for the measurement of serum LH, FSH, and testosterone are collected at baseline (pre-injection) and at specified time points post-injection (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96 hours, and up to 7 days).
-
Hormone Analysis: Serum hormone concentrations are determined using validated immunoassays.
-
Data Analysis: Analyze the percentage suppression of LH, FSH, and testosterone from baseline for each dose level. Determine the time to nadir and the duration of suppression.
Protocol 2: Evaluation of Oral GIPET®-Enhanced this compound
This protocol is based on the study by Amory et al. (2009).[5][7]
-
Subject Recruitment: Enroll healthy male volunteers.
-
Study Design: A crossover study where each subject receives single oral doses of GIPET®-enhanced this compound (e.g., 10, 20, and 40 mg) and a placebo, with a washout period between each administration.
-
Drug Administration: Subjects should fast overnight before receiving the oral tablet.
-
Blood Sampling: Collect blood samples at baseline and at frequent intervals post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours) to measure serum LH, FSH, testosterone, and this compound concentrations.
-
Hormone and Drug Level Analysis: Use appropriate and validated assays for hormone and this compound level determination.
-
Data Analysis: Evaluate the pharmacokinetic profile of oral this compound and the pharmacodynamic response in terms of gonadotropin and testosterone suppression.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A single dose of the potent gonadotropin-releasing hormone antagonist this compound suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral administration of the GnRH antagonist this compound, in a GIPET-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acyline for Sustained Testosterone Suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Acyline dosage for sustained testosterone suppression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it suppress testosterone?
A1: this compound is a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It works by competitively blocking GnRH receptors in the pituitary gland.[3] This inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for stimulating testosterone production in the testes. The result is a rapid and sustained decrease in circulating testosterone levels.[3][4]
Q2: What is the primary advantage of using a GnRH antagonist like this compound over a GnRH agonist?
A2: GnRH antagonists like this compound induce an immediate suppression of gonadotropins and testosterone without the initial surge or "flare" effect often seen with GnRH agonists.[3][4] This flare can temporarily increase testosterone levels, which may be undesirable in certain clinical applications.
Q3: How quickly does this compound suppress testosterone and for how long?
A3: Subcutaneous injection of this compound leads to a rapid dose-dependent suppression of testosterone.[3] Significant suppression can be observed within hours of administration.[3][5] The duration of suppression is dose-dependent, ranging from over 48 hours at a dose of 75 μg/kg to as long as 15 days at a single dose of 300 μg/kg.[3][4][6]
Q4: Is an oral formulation of this compound available?
A4: While this compound is a peptide and typically not orally active, an oral formulation using the GIPET® enhancer system has been studied.[5][7][8] This formulation has been shown to significantly suppress testosterone and gonadotropins in healthy men, with nadir levels reached approximately 12 hours after dosing.[5][7]
Q5: What are the common side effects associated with this compound administration?
A5: The most commonly reported side effects are mild and related to the injection site, including erythema (redness) and pruritus (itching), which typically resolve within 90 minutes.[6][9] No serious treatment-related adverse events have been reported in the clinical studies reviewed.[5][7]
Troubleshooting Guide
Issue 1: Insufficient or shorter-than-expected duration of testosterone suppression.
-
Possible Cause: The administered dose of this compound may be too low for the desired level and duration of suppression.
-
Troubleshooting Steps:
-
Verify Dosage: Double-check the calculated and administered dose of this compound.
-
Review Dosing Regimen: Refer to the dose-response data in Table 1. Higher single doses or more frequent injections of lower doses can achieve more profound and sustained suppression.[4][6] For example, a single 300 μg/kg dose has been shown to maintain castrate levels of testosterone for 15 days.[4][6]
-
Consider Subject Variability: Individual responses to GnRH antagonists can vary. It may be necessary to titrate the dose based on individual subject responses and serum testosterone monitoring.
-
Issue 2: Variability in testosterone suppression between subjects.
-
Possible Cause: Differences in subject body weight, metabolism, or underlying physiological conditions can contribute to varied responses.
-
Troubleshooting Steps:
-
Normalize Dosing to Body Weight: Ensure that the this compound dose is calculated based on the subject's body weight (e.g., in μg/kg) to standardize the dose across subjects.[3][4]
-
Monitor Serum this compound Levels: If significant variability persists, measuring serum concentrations of this compound can help determine if pharmacokinetic differences are contributing to the varied pharmacodynamic responses.
-
Assess Baseline Hormone Levels: Ensure that baseline testosterone and gonadotropin levels are within the expected range for the study population.
-
Issue 3: Observing an initial spike in testosterone after administration.
-
Possible Cause: This is highly unlikely with this compound, as it is a GnRH antagonist. An initial spike is characteristic of GnRH agonists.
-
Troubleshooting Steps:
-
Confirm the Investigational Product: Verify that the product administered is indeed this compound and not a GnRH agonist.
-
Review Assay Methodology: Ensure that the testosterone assay being used is accurate and not subject to interference that could produce artifactual spikes.
-
Data Presentation
Table 1: Dose-Dependent Suppression of Testosterone with Subcutaneous this compound in Healthy Men
| This compound Dose (μg/kg) | Mean Suppression of Testosterone from Baseline | Duration of Maintained Suppression | Study Population |
| 2.5 | Not specified, but dose-dependent effect observed | > 12 hours | 8 healthy young men |
| 7.5 | Not specified, but dose-dependent effect observed | > 12 hours | 8 healthy young men |
| 25 | Not specified, but dose-dependent effect observed | > 12 hours | 8 healthy young men |
| 75 | Suppressed to 13.4 ± 1.4% of baseline | > 48 hours | 8 healthy young men |
| 150 (single dose) | Nadir T: 1.95 ± 0.4 nmol/liter | ~15 days (to castrate levels) | 28 healthy young men |
| 300 (single dose) | Nadir T: 1.95 ± 0.4 nmol/liter | 15 days (to castrate levels) | 28 healthy young men |
| 75 (serial injections every 2 days for 5 doses) | Nadir T: 1.06 ± 0.17 nmol/liter | > 20 days | 28 healthy young men |
Data compiled from Herbst et al., 2002 and Herbst et al., 2004.[3][4][6][9]
Table 2: Testosterone Suppression with Oral GIPET®-Enhanced this compound in Healthy Men
| Oral this compound Dose (mg) | Onset of Significant Suppression | Nadir of Suppression | Duration of Sustained Suppression | Study Population |
| 10 | 6 hours | 12 hours | 12-24 hours | 8 healthy young men |
| 20 | 6 hours | 12 hours | 12-24 hours | 8 healthy young men |
| 40 | 6 hours | 12 hours | 12-24 hours | 8 healthy young men |
Data from Amory et al., 2009.[5][7]
Experimental Protocols
Protocol 1: Dose-Finding Study for Subcutaneous this compound
This protocol is based on the study by Herbst et al. (2002).[3][9]
-
Subject Recruitment: Enroll healthy male volunteers with normal baseline testosterone levels.
-
Study Design: A dose-escalation study where each subject receives a series of single subcutaneous injections of this compound (e.g., 0, 2.5, 7.5, 25, and 75 μg/kg). A washout period of at least 10 days should be implemented between each injection.
-
Drug Preparation and Administration: this compound lyophilized powder is reconstituted in sterile water for injection. The calculated dose is administered as a subcutaneous injection.
-
Blood Sampling: Blood samples for the measurement of serum LH, FSH, and testosterone are collected at baseline (pre-injection) and at specified time points post-injection (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96 hours, and up to 7 days).
-
Hormone Analysis: Serum hormone concentrations are determined using validated immunoassays.
-
Data Analysis: Analyze the percentage suppression of LH, FSH, and testosterone from baseline for each dose level. Determine the time to nadir and the duration of suppression.
Protocol 2: Evaluation of Oral GIPET®-Enhanced this compound
This protocol is based on the study by Amory et al. (2009).[5][7]
-
Subject Recruitment: Enroll healthy male volunteers.
-
Study Design: A crossover study where each subject receives single oral doses of GIPET®-enhanced this compound (e.g., 10, 20, and 40 mg) and a placebo, with a washout period between each administration.
-
Drug Administration: Subjects should fast overnight before receiving the oral tablet.
-
Blood Sampling: Collect blood samples at baseline and at frequent intervals post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours) to measure serum LH, FSH, testosterone, and this compound concentrations.
-
Hormone and Drug Level Analysis: Use appropriate and validated assays for hormone and this compound level determination.
-
Data Analysis: Evaluate the pharmacokinetic profile of oral this compound and the pharmacodynamic response in terms of gonadotropin and testosterone suppression.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A single dose of the potent gonadotropin-releasing hormone antagonist this compound suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral administration of the GnRH antagonist this compound, in a GIPET-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent Acyline efficacy in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Acyline in experiments and to troubleshoot issues related to inconsistent efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic peptide analogue of Gonadotropin-Releasing Hormone (GnRH). It functions as a competitive antagonist of the GnRH receptor (GnRHR).[1][2] By blocking the GnRH receptor in the pituitary gland, this compound inhibits the downstream signaling pathways that lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of gonadal steroids like testosterone (B1683101).[1][2]
Q2: What are the common experimental applications of this compound?
This compound is primarily used in research to induce a state of temporary, reversible hypogonadism. This is valuable for studying the roles of gonadotropins and sex hormones in various physiological and pathological processes. Common applications include studies in reproductive biology, endocrinology, and oncology, particularly in animal models of hormone-dependent diseases.[1][3]
Q3: How should I store and handle this compound powder?
This compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 2-8°C. It is important to protect it from moisture.
Q4: How do I prepare an this compound solution for my experiments?
For in vivo studies, this compound lyophilized powder can be reconstituted in bacteriostatic water to a desired concentration, for example, 2 mg/mL.[1] For in vitro cell culture experiments, the reconstituted solution should be further diluted in the appropriate cell culture medium to achieve the final working concentration. It is recommended to prepare fresh dilutions for each experiment and use them within an hour of preparation.[4] Some sources suggest that the trifluoroacetate (B77799) (TFA) salt form of this compound offers enhanced water solubility and stability.[2]
Q5: Which cell lines can I use for my in vitro experiments with this compound?
The choice of cell line depends on the expression of the GnRH receptor. Several cell lines have been reported to endogenously express GnRH receptors, including some pituitary gonadotrope cell lines (e.g., αT3-1), and various cancer cell lines from reproductive tissues like ovary, endometrium, and prostate. Additionally, non-reproductive tissue-derived cell lines such as those from the liver, heart, and skeletal muscle have also been shown to express GnRH receptors. For tightly controlled experiments, HEK293 cells transfected with the GnRH receptor are commonly used.[5][6][7]
Troubleshooting Inconsistent this compound Efficacy
Problem 1: Reduced or no biological activity of this compound in cell-based assays.
Possible Cause 1: Improper this compound solution preparation or storage.
-
Solution: this compound is a peptide and can be susceptible to degradation. Ensure that the lyophilized powder has been stored correctly at -20°C. Prepare fresh solutions before each experiment and avoid repeated freeze-thaw cycles. When preparing stock solutions, use sterile, nuclease-free water or an appropriate buffer. For cell culture, dilute the stock solution in the recommended culture medium immediately before use.
Possible Cause 2: Low or absent GnRH receptor expression in the chosen cell line.
-
Solution: Verify the expression of GnRH receptors in your cell line at both the mRNA and protein level using techniques like RT-qPCR and Western blotting or immunofluorescence. If receptor expression is low, consider using a cell line known to have robust GnRH receptor expression or a transfected cell line.
Possible Cause 3: Suboptimal assay conditions.
-
Solution: Ensure that the concentration of this compound used is appropriate for the cell line and the specific assay. The IC50 for this compound in HEK293 cells expressing the human GnRH receptor has been reported to be as low as 0.52 nM.[8][9] However, the optimal concentration may vary. Perform a dose-response curve to determine the effective concentration range for your experimental setup. Also, check other assay parameters such as incubation time and cell density.
Problem 2: High variability in results between experiments.
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including using the same passage number of cells for experiments, ensuring consistent cell density at the time of treatment, and using the same batch of serum and other reagents.
Possible Cause 2: Degradation of this compound over the course of the experiment.
-
Solution: Peptides can be degraded by proteases present in serum-containing media. While fetal bovine serum (FBS) is generally considered to have low protease activity, if degradation is suspected, consider using serum-free media or a medium with a lower serum concentration for the duration of the this compound treatment.
Problem 3: Unexpected or off-target effects observed.
Possible Cause 1: Contaminants in the this compound preparation.
-
Solution: Ensure that the this compound used is of high purity. If you suspect contamination, consider purchasing this compound from a different, reputable supplier.
Possible Cause 2: Non-specific binding or effects.
-
Solution: Include appropriate controls in your experiments to rule out non-specific effects. This could include a scrambled peptide control or testing the effect of this compound on a cell line that does not express the GnRH receptor.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| HEK293 (human GnRHR) | Luciferase Reporter Assay | IC50 | 0.52 nM | [8][9] |
| HEK293 (human GnRHR) | LH Secretion Inhibition | IC50 | 0.69 nM | [9] |
| HEK293 (rat GnRHR) | Luciferase Reporter Assay | IC50 | 1.5 nM | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose | Route of Administration | Effect | Duration of Effect | Reference |
| Healthy Men | 75 µg/kg | Subcutaneous | Maximal suppression of FSH (to 46.9%), LH (to 12.4%), and Testosterone (to 13.4% of baseline) | Over 48 hours | [2] |
| Healthy Men | 300 µg/kg | Subcutaneous | Suppression of gonadotropins and testosterone to castrate levels | 15 days | [4][6] |
| Male Mice | 50 µg | Subcutaneous (once) | Reduction in FSH concentrations | Not specified | [2] |
| Female Mice | 50 µg | Subcutaneous (twice daily for 5 days) | Disruption of vaginal estrus and reduced uterine weights | Not specified | [2] |
| Male Rats | Not specified | Not specified | Suppression of gonadotropins | 7 weeks | [10] |
Table 3: Pharmacokinetic Properties of this compound in Humans (75 µg/kg subcutaneous injection)
| Parameter | Value | Reference |
| Time to Peak Serum Concentration | 1-5 hours | [4] |
| Peak Serum Concentration | 18.9 ± 0.9 ng/mL | [2] |
| Serum Half-life | 28.3 ± 4.2 hours | [4] |
Experimental Protocols
Protocol 1: In Vitro GnRH Receptor Functional Assay - Calcium Flux
This protocol is a general method for assessing the antagonist activity of this compound by measuring its ability to inhibit GnRH-induced calcium mobilization in GnRH receptor-expressing cells.
Materials:
-
GnRH receptor-expressing cells (e.g., HEK293-GnRHR, αT3-1)
-
Cell culture medium
-
This compound
-
GnRH agonist (e.g., Buserelin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the GnRH receptor-expressing cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS with 20 mM HEPES to remove excess dye.
-
This compound Incubation: Add different concentrations of this compound (prepared in HBSS with 20 mM HEPES) to the wells and incubate at room temperature for 15-30 minutes. Include a vehicle control.
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for each well.
-
Inject a pre-determined concentration of a GnRH agonist into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis: The antagonist effect of this compound is determined by its ability to reduce the peak fluorescence signal induced by the GnRH agonist. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: In Vivo Study of Gonadotropin Suppression in Rodents
This protocol provides a general framework for evaluating the efficacy of this compound in suppressing gonadotropin levels in mice or rats.
Materials:
-
This compound
-
Sterile vehicle (e.g., bacteriostatic water or 5% aqueous D-mannitol solution)
-
Rodents (mice or rats)
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Centrifuge
-
Hormone assay kits (e.g., ELISA or RIA for LH, FSH, and testosterone)
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.
-
Baseline Blood Sampling: Collect a baseline blood sample from each animal to determine pre-treatment hormone levels.
-
This compound Administration:
-
Prepare the this compound solution in the chosen sterile vehicle.
-
Administer this compound to the treatment group via subcutaneous injection. The dose will need to be optimized based on the animal model and desired level of suppression (e.g., 50 µg for mice).[2]
-
Administer an equal volume of the vehicle to the control group.
-
-
Post-Treatment Blood Sampling: Collect blood samples at various time points after this compound administration (e.g., 1, 6, 12, 24, 48 hours, and then daily for a week or longer) to monitor hormone levels.
-
Plasma/Serum Separation: Process the blood samples to separate plasma or serum and store at -80°C until analysis.
-
Hormone Analysis: Measure the concentrations of LH, FSH, and testosterone in the plasma or serum samples using appropriate assay kits.
-
Data Analysis: Compare the hormone levels in the this compound-treated group to the control group and to their baseline levels to determine the extent and duration of gonadotropin suppression.
Visualizations
Caption: GnRH signaling pathway and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo administration of a GnRH antagonist to male mice: effects on pituitary gonadotropin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Phenotypic High Throughput Screening Assay for the Identification of Pharmacoperones for the Gonadotropin Releasing Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A single dose of the potent gonadotropin-releasing hormone antagonist this compound suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. bu.edu [bu.edu]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. mdpi.com [mdpi.com]
Troubleshooting inconsistent Acyline efficacy in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Acyline in experiments and to troubleshoot issues related to inconsistent efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic peptide analogue of Gonadotropin-Releasing Hormone (GnRH). It functions as a competitive antagonist of the GnRH receptor (GnRHR).[1][2] By blocking the GnRH receptor in the pituitary gland, this compound inhibits the downstream signaling pathways that lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of gonadal steroids like testosterone.[1][2]
Q2: What are the common experimental applications of this compound?
This compound is primarily used in research to induce a state of temporary, reversible hypogonadism. This is valuable for studying the roles of gonadotropins and sex hormones in various physiological and pathological processes. Common applications include studies in reproductive biology, endocrinology, and oncology, particularly in animal models of hormone-dependent diseases.[1][3]
Q3: How should I store and handle this compound powder?
This compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 2-8°C. It is important to protect it from moisture.
Q4: How do I prepare an this compound solution for my experiments?
For in vivo studies, this compound lyophilized powder can be reconstituted in bacteriostatic water to a desired concentration, for example, 2 mg/mL.[1] For in vitro cell culture experiments, the reconstituted solution should be further diluted in the appropriate cell culture medium to achieve the final working concentration. It is recommended to prepare fresh dilutions for each experiment and use them within an hour of preparation.[4] Some sources suggest that the trifluoroacetate (TFA) salt form of this compound offers enhanced water solubility and stability.[2]
Q5: Which cell lines can I use for my in vitro experiments with this compound?
The choice of cell line depends on the expression of the GnRH receptor. Several cell lines have been reported to endogenously express GnRH receptors, including some pituitary gonadotrope cell lines (e.g., αT3-1), and various cancer cell lines from reproductive tissues like ovary, endometrium, and prostate. Additionally, non-reproductive tissue-derived cell lines such as those from the liver, heart, and skeletal muscle have also been shown to express GnRH receptors. For tightly controlled experiments, HEK293 cells transfected with the GnRH receptor are commonly used.[5][6][7]
Troubleshooting Inconsistent this compound Efficacy
Problem 1: Reduced or no biological activity of this compound in cell-based assays.
Possible Cause 1: Improper this compound solution preparation or storage.
-
Solution: this compound is a peptide and can be susceptible to degradation. Ensure that the lyophilized powder has been stored correctly at -20°C. Prepare fresh solutions before each experiment and avoid repeated freeze-thaw cycles. When preparing stock solutions, use sterile, nuclease-free water or an appropriate buffer. For cell culture, dilute the stock solution in the recommended culture medium immediately before use.
Possible Cause 2: Low or absent GnRH receptor expression in the chosen cell line.
-
Solution: Verify the expression of GnRH receptors in your cell line at both the mRNA and protein level using techniques like RT-qPCR and Western blotting or immunofluorescence. If receptor expression is low, consider using a cell line known to have robust GnRH receptor expression or a transfected cell line.
Possible Cause 3: Suboptimal assay conditions.
-
Solution: Ensure that the concentration of this compound used is appropriate for the cell line and the specific assay. The IC50 for this compound in HEK293 cells expressing the human GnRH receptor has been reported to be as low as 0.52 nM.[8][9] However, the optimal concentration may vary. Perform a dose-response curve to determine the effective concentration range for your experimental setup. Also, check other assay parameters such as incubation time and cell density.
Problem 2: High variability in results between experiments.
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including using the same passage number of cells for experiments, ensuring consistent cell density at the time of treatment, and using the same batch of serum and other reagents.
Possible Cause 2: Degradation of this compound over the course of the experiment.
-
Solution: Peptides can be degraded by proteases present in serum-containing media. While fetal bovine serum (FBS) is generally considered to have low protease activity, if degradation is suspected, consider using serum-free media or a medium with a lower serum concentration for the duration of the this compound treatment.
Problem 3: Unexpected or off-target effects observed.
Possible Cause 1: Contaminants in the this compound preparation.
-
Solution: Ensure that the this compound used is of high purity. If you suspect contamination, consider purchasing this compound from a different, reputable supplier.
Possible Cause 2: Non-specific binding or effects.
-
Solution: Include appropriate controls in your experiments to rule out non-specific effects. This could include a scrambled peptide control or testing the effect of this compound on a cell line that does not express the GnRH receptor.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| HEK293 (human GnRHR) | Luciferase Reporter Assay | IC50 | 0.52 nM | [8][9] |
| HEK293 (human GnRHR) | LH Secretion Inhibition | IC50 | 0.69 nM | [9] |
| HEK293 (rat GnRHR) | Luciferase Reporter Assay | IC50 | 1.5 nM | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose | Route of Administration | Effect | Duration of Effect | Reference |
| Healthy Men | 75 µg/kg | Subcutaneous | Maximal suppression of FSH (to 46.9%), LH (to 12.4%), and Testosterone (to 13.4% of baseline) | Over 48 hours | [2] |
| Healthy Men | 300 µg/kg | Subcutaneous | Suppression of gonadotropins and testosterone to castrate levels | 15 days | [4][6] |
| Male Mice | 50 µg | Subcutaneous (once) | Reduction in FSH concentrations | Not specified | [2] |
| Female Mice | 50 µg | Subcutaneous (twice daily for 5 days) | Disruption of vaginal estrus and reduced uterine weights | Not specified | [2] |
| Male Rats | Not specified | Not specified | Suppression of gonadotropins | 7 weeks | [10] |
Table 3: Pharmacokinetic Properties of this compound in Humans (75 µg/kg subcutaneous injection)
| Parameter | Value | Reference |
| Time to Peak Serum Concentration | 1-5 hours | [4] |
| Peak Serum Concentration | 18.9 ± 0.9 ng/mL | [2] |
| Serum Half-life | 28.3 ± 4.2 hours | [4] |
Experimental Protocols
Protocol 1: In Vitro GnRH Receptor Functional Assay - Calcium Flux
This protocol is a general method for assessing the antagonist activity of this compound by measuring its ability to inhibit GnRH-induced calcium mobilization in GnRH receptor-expressing cells.
Materials:
-
GnRH receptor-expressing cells (e.g., HEK293-GnRHR, αT3-1)
-
Cell culture medium
-
This compound
-
GnRH agonist (e.g., Buserelin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the GnRH receptor-expressing cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS with 20 mM HEPES to remove excess dye.
-
This compound Incubation: Add different concentrations of this compound (prepared in HBSS with 20 mM HEPES) to the wells and incubate at room temperature for 15-30 minutes. Include a vehicle control.
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for each well.
-
Inject a pre-determined concentration of a GnRH agonist into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis: The antagonist effect of this compound is determined by its ability to reduce the peak fluorescence signal induced by the GnRH agonist. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: In Vivo Study of Gonadotropin Suppression in Rodents
This protocol provides a general framework for evaluating the efficacy of this compound in suppressing gonadotropin levels in mice or rats.
Materials:
-
This compound
-
Sterile vehicle (e.g., bacteriostatic water or 5% aqueous D-mannitol solution)
-
Rodents (mice or rats)
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Centrifuge
-
Hormone assay kits (e.g., ELISA or RIA for LH, FSH, and testosterone)
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.
-
Baseline Blood Sampling: Collect a baseline blood sample from each animal to determine pre-treatment hormone levels.
-
This compound Administration:
-
Prepare the this compound solution in the chosen sterile vehicle.
-
Administer this compound to the treatment group via subcutaneous injection. The dose will need to be optimized based on the animal model and desired level of suppression (e.g., 50 µg for mice).[2]
-
Administer an equal volume of the vehicle to the control group.
-
-
Post-Treatment Blood Sampling: Collect blood samples at various time points after this compound administration (e.g., 1, 6, 12, 24, 48 hours, and then daily for a week or longer) to monitor hormone levels.
-
Plasma/Serum Separation: Process the blood samples to separate plasma or serum and store at -80°C until analysis.
-
Hormone Analysis: Measure the concentrations of LH, FSH, and testosterone in the plasma or serum samples using appropriate assay kits.
-
Data Analysis: Compare the hormone levels in the this compound-treated group to the control group and to their baseline levels to determine the extent and duration of gonadotropin suppression.
Visualizations
Caption: GnRH signaling pathway and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo administration of a GnRH antagonist to male mice: effects on pituitary gonadotropin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Phenotypic High Throughput Screening Assay for the Identification of Pharmacoperones for the Gonadotropin Releasing Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A single dose of the potent gonadotropin-releasing hormone antagonist this compound suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. bu.edu [bu.edu]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. mdpi.com [mdpi.com]
How to prevent Acyline peptide aggregation in solution
Welcome to the technical support center for Acyline peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting this compound peptide aggregation in solution.
Disclaimer: "this compound" is used as a representative name for a therapeutic peptide. The guidance provided is based on established principles of peptide formulation and stability, as specific data for a peptide named "this compound" is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for this compound?
Peptide aggregation is a process where individual peptide molecules associate to form larger, often insoluble, complexes.[1] This can occur through non-covalent interactions (like hydrophobic or electrostatic forces) or covalent linkages.[1] Aggregates can range from small, soluble oligomers to large, visible precipitates and highly structured amyloid fibrils.[1][2]
Aggregation is a critical issue in therapeutic peptide development for several reasons:
-
Loss of Efficacy: Aggregation reduces the concentration of the active, monomeric peptide, leading to diminished biological activity.[1]
-
Altered Pharmacokinetics: The size and nature of aggregates can change how the drug is absorbed, distributed, and cleared by the body.
-
Immunogenicity: Aggregates can be recognized as foreign by the immune system, potentially triggering an unwanted immune response.[2]
-
Product Instability: It compromises the physical stability and shelf-life of the final drug product.
Q2: What are the primary causes of this compound peptide aggregation?
Peptide aggregation is influenced by a combination of intrinsic properties of the peptide itself and extrinsic factors related to its environment.[2] Understanding these factors is the first step toward prevention.
Caption: Key intrinsic and extrinsic factors that influence peptide aggregation.
Q3: How do pH and buffer choice impact this compound stability?
The pH of the solution is one of the most critical factors for peptide stability.[1] A peptide's net charge is dependent on the solution's pH. At its isoelectric point (pI), a peptide has a net charge of zero, which often leads to minimal electrostatic repulsion between molecules, increasing the likelihood of aggregation.[3]
Best Practices:
-
Avoid the pI: Formulate your this compound solution at a pH at least 1-2 units away from its pI to ensure a net positive or negative charge, which promotes repulsion between peptide molecules.[4]
-
Buffer Selection: The choice of buffer is also important. Different buffer species can have specific interactions with the peptide. Empirical screening of various buffers (e.g., acetate, citrate, phosphate, succinate) at the target pH is recommended to find the most stabilizing system.[5]
Q4: Which excipients can be used to prevent this compound aggregation?
Excipients are inactive ingredients added to a formulation to improve stability, solubility, and other characteristics. Screening various excipients is a key strategy for preventing aggregation.[6]
| Excipient Class | Examples | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Glycerol | Act as cryoprotectants and lyoprotectants; stabilize the native peptide structure through preferential exclusion.[3] |
| Amino Acids | Arginine, Glycine, Proline, Histidine | Can increase solubility, suppress aggregation by binding to hydrophobic patches, and act as pH buffers.[4] |
| Surfactants | Polysorbate 20/80, Poloxamer 188 | Non-ionic surfactants that prevent surface-induced aggregation at air-water and solid-water interfaces.[6] |
| Polymers | Polyethylene Glycol (PEG) | Can be conjugated to the peptide (PEGylation) to create a steric shield, reducing intermolecular interactions.[7] |
| Salts | Sodium Chloride (NaCl) | Modulate ionic strength, which can either screen destabilizing electrostatic interactions or shield stabilizing ones. The effect is system-dependent.[3] |
Q5: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are essential to maintain peptide integrity from receipt to final use.
| Form | Temperature | Duration | Key Considerations |
| Lyophilized (Powder) | -20°C or -80°C | Long-term (months to years) | Protect from moisture and light. Allow vial to warm to room temperature in a desiccator before opening to prevent condensation. |
| Reconstituted (Solution) | 2-8°C | Short-term (days to weeks) | Stability in solution is sequence-dependent and significantly lower than in lyophilized form. |
| Reconstituted (Frozen) | -20°C or -80°C | Mid-term (weeks to months) | Prepare aliquots to avoid repeated freeze-thaw cycles, which can induce aggregation. |
Step-by-Step Reconstitution Protocol:
-
Allow the lyophilized peptide vial to reach room temperature before opening.
-
Use a sterile, high-purity solvent or a pre-screened, optimized buffer for reconstitution.
-
Slowly add the solvent down the side of the vial to avoid aerosolizing the powder.
-
Gently swirl or roll the vial to dissolve the peptide. Do not shake or vortex vigorously , as this can induce aggregation.
-
If solubility is an issue, brief sonication in a water bath can be helpful.
Q6: What analytical methods are recommended for detecting this compound aggregation?
A combination of analytical techniques is often required to detect and characterize different types of aggregates.[8]
| Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic size. | The "gold standard" for quantifying soluble aggregates (dimers, oligomers) and fragments.[9][10] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light due to Brownian motion. | Provides information on the size distribution of particles in solution and can detect the early onset of aggregation.[11] |
| Analytical Ultracentrifugation (AUC) | Monitors sedimentation of molecules in a strong centrifugal field. | A high-resolution method to determine the size, shape, and distribution of different species in solution. |
| Visual Inspection | Observation against black and white backgrounds. | Detects visible particles, cloudiness (opalescence), or precipitation. |
| UV-Vis Spectroscopy | Measures light absorbance at ~350 nm. | Can be used as a simple turbidity measurement to indicate the presence of large, light-scattering aggregates. |
Troubleshooting Guide
This guide addresses common issues encountered during this compound peptide experiments.
Caption: A logical workflow for troubleshooting this compound peptide aggregation.
Issue 1: My this compound solution appears cloudy or has visible particles.
-
Possible Cause: This indicates the formation of large, insoluble aggregates. This can be due to the peptide concentration being above its solubility limit, the pH being too close to the pI, or thermal/mechanical stress.
-
Troubleshooting Steps:
-
Do not use the solution for experiments. The concentration of active peptide is unknown and insoluble aggregates can cause artifacts.
-
Verify pH: Check the pH of your buffer and ensure it is not near the peptide's isoelectric point.[3]
-
Reduce Concentration: Try preparing a more dilute solution.
-
Screen Solvents: If using a simple buffer, try adding solubilizing excipients like arginine or a non-ionic surfactant (e.g., 0.01% Polysorbate 20).[4]
-
Re-dissolve: Gently warm the solution (if the peptide is known to be heat-stable) or use sonication to try and redissolve the peptide. Analyze before use to confirm integrity.
-
Issue 2: My SEC analysis shows a significant peak in the void volume or new high molecular weight (HMW) peaks.
-
Possible Cause: This is a classic sign of soluble aggregate formation (dimers, trimers, oligomers).
-
Troubleshooting Steps:
-
Confirm with Orthogonal Method: Use a technique like DLS or AUC to confirm the presence and size of aggregates. SEC can sometimes induce aggregation or be affected by non-ideal interactions with the column.[10]
-
Optimize Mobile Phase: Ensure the SEC mobile phase composition (pH, ionic strength) is not causing on-column aggregation. The mobile phase should be a stabilizing environment for the peptide.
-
Optimize Formulation: This is strong evidence that the current formulation is not optimal. Initiate a formulation screening study (see Protocol 1) to evaluate the effects of pH, ionic strength, and different stabilizing excipients.[5]
-
Issue 3: I observe a gradual loss of peptide concentration or activity over time, even without visible precipitation.
-
Possible Cause: This could be due to the formation of small, soluble aggregates that are less active, or adsorption of the peptide to container surfaces.
-
Troubleshooting Steps:
-
Check for Adsorption: Use low-protein-binding microcentrifuge tubes and pipette tips.
-
Add a Surfactant: Incorporate a low concentration (0.01-0.05%) of a non-ionic surfactant like Polysorbate 20 or 80 to your buffer to block adsorption sites on surfaces.
-
Review Storage: Ensure the solution is stored correctly. For short-term, refrigeration (2-8°C) is preferred. For longer-term, store frozen as single-use aliquots at -80°C.
-
Investigate Chemical Degradation: Loss of activity can also be due to chemical instability (e.g., oxidation, deamidation). Use methods like RP-HPLC and Mass Spectrometry to check for chemical modifications.[12]
-
Experimental Protocols
Protocol 1: High-Throughput Formulation Screening
This protocol describes a method to screen multiple formulation conditions in a 96-well plate format to identify those that minimize aggregation under thermal stress.
Caption: A typical workflow for high-throughput formulation screening.
Objective: To identify the optimal buffer pH and excipients for minimizing this compound aggregation.
Methodology:
-
Prepare this compound Stock: Dissolve lyophilized this compound in high-purity water to create a concentrated stock (e.g., 10-20 mg/mL).
-
Design Screening Matrix: Design an array of conditions to test. For example:
-
Buffers (4): 20 mM Acetate, Citrate, Succinate, Phosphate.
-
pH values (3): e.g., 4.0, 5.0, 6.0 for each buffer.
-
Excipients (5): Buffer only (control), + 150 mM NaCl, + 5% Sucrose, + 100 mM Arginine, + 0.02% Polysorbate 20.
-
-
Plate Preparation: In a 96-well plate, prepare the different buffer and excipient combinations.
-
Add Peptide: Add the this compound stock solution to each well to reach the final target concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Analyze the plate using a method sensitive to aggregation, such as DLS or UV absorbance at 350 nm, to establish a baseline.[11]
-
Apply Stress: Seal the plate and incubate it at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 24, 48, 72 hours) to accelerate aggregation.
-
Final Analysis: After incubation, allow the plate to return to room temperature. Repeat the analysis from step 5. For lead candidates, perform SEC analysis to quantify the remaining monomer.
-
Data Evaluation: Compare the change in aggregation signal between T=0 and the final time point for each condition. The conditions with the smallest change are the most stabilizing.
Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)
Objective: To accurately quantify the percentage of this compound monomer, soluble aggregates, and fragments in a solution.[8]
Methodology:
-
System Preparation:
-
Column: Select an SEC column with a pore size appropriate for the molecular weight of this compound and its expected aggregates.
-
Mobile Phase: Prepare a mobile phase that promotes stability and minimizes non-specific interactions. A common starting point is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4.
-
System Equilibration: Equilibrate the HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Thaw the this compound sample (if frozen) and centrifuge at ~10,000 x g for 5 minutes to pellet any insoluble aggregates.
-
Carefully transfer the supernatant to an HPLC vial. The concentration should be within the linear range of the detector.
-
-
Chromatographic Run:
-
Inject a defined volume (e.g., 10-50 µL) of the sample onto the column.
-
Monitor the elution profile using a UV detector, typically at 214 nm (for peptide bonds) and/or 280 nm (for aromatic residues).
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, aggregates (eluting earlier than the monomer), and fragments (eluting later).
-
Integrate the area of each peak.
-
Calculate the relative percentage of each species: % Species = (Area of Species Peak / Total Area of All Peaks) x 100
-
A successful formulation will show a high percentage of monomer (>99%) with minimal aggregate formation over time and under stress.
-
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. biocompare.com [biocompare.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
How to prevent Acyline peptide aggregation in solution
Welcome to the technical support center for Acyline peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting this compound peptide aggregation in solution.
Disclaimer: "this compound" is used as a representative name for a therapeutic peptide. The guidance provided is based on established principles of peptide formulation and stability, as specific data for a peptide named "this compound" is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for this compound?
Peptide aggregation is a process where individual peptide molecules associate to form larger, often insoluble, complexes.[1] This can occur through non-covalent interactions (like hydrophobic or electrostatic forces) or covalent linkages.[1] Aggregates can range from small, soluble oligomers to large, visible precipitates and highly structured amyloid fibrils.[1][2]
Aggregation is a critical issue in therapeutic peptide development for several reasons:
-
Loss of Efficacy: Aggregation reduces the concentration of the active, monomeric peptide, leading to diminished biological activity.[1]
-
Altered Pharmacokinetics: The size and nature of aggregates can change how the drug is absorbed, distributed, and cleared by the body.
-
Immunogenicity: Aggregates can be recognized as foreign by the immune system, potentially triggering an unwanted immune response.[2]
-
Product Instability: It compromises the physical stability and shelf-life of the final drug product.
Q2: What are the primary causes of this compound peptide aggregation?
Peptide aggregation is influenced by a combination of intrinsic properties of the peptide itself and extrinsic factors related to its environment.[2] Understanding these factors is the first step toward prevention.
Caption: Key intrinsic and extrinsic factors that influence peptide aggregation.
Q3: How do pH and buffer choice impact this compound stability?
The pH of the solution is one of the most critical factors for peptide stability.[1] A peptide's net charge is dependent on the solution's pH. At its isoelectric point (pI), a peptide has a net charge of zero, which often leads to minimal electrostatic repulsion between molecules, increasing the likelihood of aggregation.[3]
Best Practices:
-
Avoid the pI: Formulate your this compound solution at a pH at least 1-2 units away from its pI to ensure a net positive or negative charge, which promotes repulsion between peptide molecules.[4]
-
Buffer Selection: The choice of buffer is also important. Different buffer species can have specific interactions with the peptide. Empirical screening of various buffers (e.g., acetate, citrate, phosphate, succinate) at the target pH is recommended to find the most stabilizing system.[5]
Q4: Which excipients can be used to prevent this compound aggregation?
Excipients are inactive ingredients added to a formulation to improve stability, solubility, and other characteristics. Screening various excipients is a key strategy for preventing aggregation.[6]
| Excipient Class | Examples | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Glycerol | Act as cryoprotectants and lyoprotectants; stabilize the native peptide structure through preferential exclusion.[3] |
| Amino Acids | Arginine, Glycine, Proline, Histidine | Can increase solubility, suppress aggregation by binding to hydrophobic patches, and act as pH buffers.[4] |
| Surfactants | Polysorbate 20/80, Poloxamer 188 | Non-ionic surfactants that prevent surface-induced aggregation at air-water and solid-water interfaces.[6] |
| Polymers | Polyethylene Glycol (PEG) | Can be conjugated to the peptide (PEGylation) to create a steric shield, reducing intermolecular interactions.[7] |
| Salts | Sodium Chloride (NaCl) | Modulate ionic strength, which can either screen destabilizing electrostatic interactions or shield stabilizing ones. The effect is system-dependent.[3] |
Q5: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are essential to maintain peptide integrity from receipt to final use.
| Form | Temperature | Duration | Key Considerations |
| Lyophilized (Powder) | -20°C or -80°C | Long-term (months to years) | Protect from moisture and light. Allow vial to warm to room temperature in a desiccator before opening to prevent condensation. |
| Reconstituted (Solution) | 2-8°C | Short-term (days to weeks) | Stability in solution is sequence-dependent and significantly lower than in lyophilized form. |
| Reconstituted (Frozen) | -20°C or -80°C | Mid-term (weeks to months) | Prepare aliquots to avoid repeated freeze-thaw cycles, which can induce aggregation. |
Step-by-Step Reconstitution Protocol:
-
Allow the lyophilized peptide vial to reach room temperature before opening.
-
Use a sterile, high-purity solvent or a pre-screened, optimized buffer for reconstitution.
-
Slowly add the solvent down the side of the vial to avoid aerosolizing the powder.
-
Gently swirl or roll the vial to dissolve the peptide. Do not shake or vortex vigorously , as this can induce aggregation.
-
If solubility is an issue, brief sonication in a water bath can be helpful.
Q6: What analytical methods are recommended for detecting this compound aggregation?
A combination of analytical techniques is often required to detect and characterize different types of aggregates.[8]
| Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic size. | The "gold standard" for quantifying soluble aggregates (dimers, oligomers) and fragments.[9][10] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light due to Brownian motion. | Provides information on the size distribution of particles in solution and can detect the early onset of aggregation.[11] |
| Analytical Ultracentrifugation (AUC) | Monitors sedimentation of molecules in a strong centrifugal field. | A high-resolution method to determine the size, shape, and distribution of different species in solution. |
| Visual Inspection | Observation against black and white backgrounds. | Detects visible particles, cloudiness (opalescence), or precipitation. |
| UV-Vis Spectroscopy | Measures light absorbance at ~350 nm. | Can be used as a simple turbidity measurement to indicate the presence of large, light-scattering aggregates. |
Troubleshooting Guide
This guide addresses common issues encountered during this compound peptide experiments.
Caption: A logical workflow for troubleshooting this compound peptide aggregation.
Issue 1: My this compound solution appears cloudy or has visible particles.
-
Possible Cause: This indicates the formation of large, insoluble aggregates. This can be due to the peptide concentration being above its solubility limit, the pH being too close to the pI, or thermal/mechanical stress.
-
Troubleshooting Steps:
-
Do not use the solution for experiments. The concentration of active peptide is unknown and insoluble aggregates can cause artifacts.
-
Verify pH: Check the pH of your buffer and ensure it is not near the peptide's isoelectric point.[3]
-
Reduce Concentration: Try preparing a more dilute solution.
-
Screen Solvents: If using a simple buffer, try adding solubilizing excipients like arginine or a non-ionic surfactant (e.g., 0.01% Polysorbate 20).[4]
-
Re-dissolve: Gently warm the solution (if the peptide is known to be heat-stable) or use sonication to try and redissolve the peptide. Analyze before use to confirm integrity.
-
Issue 2: My SEC analysis shows a significant peak in the void volume or new high molecular weight (HMW) peaks.
-
Possible Cause: This is a classic sign of soluble aggregate formation (dimers, trimers, oligomers).
-
Troubleshooting Steps:
-
Confirm with Orthogonal Method: Use a technique like DLS or AUC to confirm the presence and size of aggregates. SEC can sometimes induce aggregation or be affected by non-ideal interactions with the column.[10]
-
Optimize Mobile Phase: Ensure the SEC mobile phase composition (pH, ionic strength) is not causing on-column aggregation. The mobile phase should be a stabilizing environment for the peptide.
-
Optimize Formulation: This is strong evidence that the current formulation is not optimal. Initiate a formulation screening study (see Protocol 1) to evaluate the effects of pH, ionic strength, and different stabilizing excipients.[5]
-
Issue 3: I observe a gradual loss of peptide concentration or activity over time, even without visible precipitation.
-
Possible Cause: This could be due to the formation of small, soluble aggregates that are less active, or adsorption of the peptide to container surfaces.
-
Troubleshooting Steps:
-
Check for Adsorption: Use low-protein-binding microcentrifuge tubes and pipette tips.
-
Add a Surfactant: Incorporate a low concentration (0.01-0.05%) of a non-ionic surfactant like Polysorbate 20 or 80 to your buffer to block adsorption sites on surfaces.
-
Review Storage: Ensure the solution is stored correctly. For short-term, refrigeration (2-8°C) is preferred. For longer-term, store frozen as single-use aliquots at -80°C.
-
Investigate Chemical Degradation: Loss of activity can also be due to chemical instability (e.g., oxidation, deamidation). Use methods like RP-HPLC and Mass Spectrometry to check for chemical modifications.[12]
-
Experimental Protocols
Protocol 1: High-Throughput Formulation Screening
This protocol describes a method to screen multiple formulation conditions in a 96-well plate format to identify those that minimize aggregation under thermal stress.
Caption: A typical workflow for high-throughput formulation screening.
Objective: To identify the optimal buffer pH and excipients for minimizing this compound aggregation.
Methodology:
-
Prepare this compound Stock: Dissolve lyophilized this compound in high-purity water to create a concentrated stock (e.g., 10-20 mg/mL).
-
Design Screening Matrix: Design an array of conditions to test. For example:
-
Buffers (4): 20 mM Acetate, Citrate, Succinate, Phosphate.
-
pH values (3): e.g., 4.0, 5.0, 6.0 for each buffer.
-
Excipients (5): Buffer only (control), + 150 mM NaCl, + 5% Sucrose, + 100 mM Arginine, + 0.02% Polysorbate 20.
-
-
Plate Preparation: In a 96-well plate, prepare the different buffer and excipient combinations.
-
Add Peptide: Add the this compound stock solution to each well to reach the final target concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Analyze the plate using a method sensitive to aggregation, such as DLS or UV absorbance at 350 nm, to establish a baseline.[11]
-
Apply Stress: Seal the plate and incubate it at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 24, 48, 72 hours) to accelerate aggregation.
-
Final Analysis: After incubation, allow the plate to return to room temperature. Repeat the analysis from step 5. For lead candidates, perform SEC analysis to quantify the remaining monomer.
-
Data Evaluation: Compare the change in aggregation signal between T=0 and the final time point for each condition. The conditions with the smallest change are the most stabilizing.
Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)
Objective: To accurately quantify the percentage of this compound monomer, soluble aggregates, and fragments in a solution.[8]
Methodology:
-
System Preparation:
-
Column: Select an SEC column with a pore size appropriate for the molecular weight of this compound and its expected aggregates.
-
Mobile Phase: Prepare a mobile phase that promotes stability and minimizes non-specific interactions. A common starting point is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4.
-
System Equilibration: Equilibrate the HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Thaw the this compound sample (if frozen) and centrifuge at ~10,000 x g for 5 minutes to pellet any insoluble aggregates.
-
Carefully transfer the supernatant to an HPLC vial. The concentration should be within the linear range of the detector.
-
-
Chromatographic Run:
-
Inject a defined volume (e.g., 10-50 µL) of the sample onto the column.
-
Monitor the elution profile using a UV detector, typically at 214 nm (for peptide bonds) and/or 280 nm (for aromatic residues).
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, aggregates (eluting earlier than the monomer), and fragments (eluting later).
-
Integrate the area of each peak.
-
Calculate the relative percentage of each species: % Species = (Area of Species Peak / Total Area of All Peaks) x 100
-
A successful formulation will show a high percentage of monomer (>99%) with minimal aggregate formation over time and under stress.
-
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. biocompare.com [biocompare.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Addressing variability in hormonal response to Acyline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acyline. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic peptide analogue of Gonadotropin-Releasing Hormone (GnRH). It functions as a competitive antagonist to the GnRH receptor (GnRHR) in the anterior pituitary gland.[1][2] By blocking the GnRH receptor, this compound inhibits the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of downstream sex hormones like testosterone (B1683101).[1][3]
Q2: What is the expected hormonal response to this compound administration?
This compound administration leads to a rapid and dose-dependent suppression of gonadotropins (LH and FSH) and testosterone.[1][3][4] In human studies, subcutaneous injection of this compound has been shown to suppress LH, FSH, and testosterone levels within hours of administration, with the nadir (lowest point) typically reached within 12-48 hours, depending on the dose.[1][5] The duration of suppression is also dose-dependent.[3][4]
Q3: How is this compound typically administered in a research setting?
This compound is a peptide and is not orally active in its standard form. Therefore, it is most commonly administered via subcutaneous (SC) injection.[1][3] Formulations for oral administration using permeability enhancers have also been investigated.[5][6] The vehicle used for reconstitution can impact its delivery and local reactions.
Q4: What are the common side effects observed with this compound administration?
In human clinical trials, the most common side effects are mild and transient, occurring at the injection site. These include erythema (redness), pruritus (itching), and bruising.[1][3][4] Systemic side effects are rare at typical research doses.
Troubleshooting Guide
Issue 1: Suboptimal or Lack of Hormonal Suppression
Q: We administered this compound according to our protocol, but we are not observing the expected decrease in LH, FSH, or testosterone levels. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Improper this compound Handling and Reconstitution: Peptides are sensitive to degradation.
-
Action: Ensure that the lyophilized this compound was stored at the recommended temperature (typically -20°C or colder) and protected from light.
-
Action: Verify the correct solvent was used for reconstitution. For many peptides, sterile, nuclease-free water or a specific buffer is required. Using an inappropriate solvent can lead to precipitation or degradation.
-
Action: After reconstitution, aliquot and store at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
-
Incorrect Dosing or Administration:
-
Action: Double-check the dose calculations, considering the animal's weight and the concentration of the reconstituted this compound solution.
-
Action: Confirm the administration route. Subcutaneous injection is the standard for this compound. Ensure the injection was administered correctly to the subcutaneous space.
-
-
This compound Quality:
-
Action: If possible, verify the purity and concentration of your this compound stock. Impurities or a lower-than-stated concentration will result in a reduced effect.
-
-
Biological Variability:
-
Action: See the "Addressing Variability in Hormonal Response" section below for a more detailed discussion on factors that can influence individual responses.
-
Issue 2: High Variability in Hormonal Response Between Subjects
Q: We are observing a wide range of hormonal suppression in our experimental subjects, even though they all received the same dose of this compound. Why is this happening and how can we address it?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetic Variability:
-
Observation: Studies have shown inter-subject variability in the absorption and clearance of this compound, which can affect the peak concentration and duration of action.[5]
-
Action: If feasible, measure plasma this compound concentrations to correlate drug levels with the observed hormonal response.
-
-
Baseline Hormone Levels:
-
Observation: The hormonal status of the subject at the time of administration can influence the response. For example, in females, the phase of the menstrual cycle can alter the sensitivity of the pituitary to GnRH antagonists.[7]
-
Action: Standardize the hormonal state of your subjects as much as possible before this compound administration. This may involve synchronizing estrous cycles in female animals or selecting subjects with consistent baseline hormone levels.
-
-
Body Composition:
-
Observation: Body Mass Index (BMI) has been suggested to potentially influence the efficacy of GnRH antagonists.[8][9]
-
Action: Record the body weight and, if possible, assess the body composition of your subjects. Analyze the data to see if there is a correlation between these parameters and the hormonal response.
-
-
GnRH Receptor-Level Factors:
-
Observation: Individual differences in GnRH receptor density or signaling pathway efficiency could contribute to response variability.
-
Action: While difficult to measure directly in vivo, be aware that this is a potential source of variation.
-
Data on Hormonal Suppression with this compound
The following tables summarize quantitative data from human studies on the subcutaneous administration of this compound.
Table 1: Dose-Dependent Suppression of Hormones After a Single Subcutaneous Injection of this compound in Healthy Men
| Dose (µg/kg) | Maximal FSH Suppression (% of baseline) | Maximal LH Suppression (% of baseline) | Maximal Testosterone Suppression (% of baseline) |
| 2.5 | ~75% | ~40% | ~50% |
| 7.5 | ~65% | ~30% | ~40% |
| 25 | ~55% | ~20% | ~20% |
| 75 | 46.9 ± 2.5% | 12.4 ± 2.2% | 13.4 ± 1.4% |
Data adapted from Herbst K.L., et al., J Clin Endocrinol Metab, 2002.[1]
Table 2: Duration of Hormonal Suppression After a Single High-Dose Subcutaneous Injection of this compound in Healthy Men
| Dose (µg/kg) | Duration of Significant FSH Suppression | Duration of Significant LH Suppression | Duration of Testosterone Suppression to Castrate Levels |
| 150 | ~4 days | ~3 days | Not specified |
| 300 | ~21 days | ~15 days | ~15 days |
Data adapted from Herbst K.L., et al., J Clin Endocrinol Metab, 2004.[3]
Experimental Protocols
Protocol 1: Assessment of Hormonal Response to a Single Subcutaneous Dose of this compound
-
Subject Acclimation: Acclimate subjects to the housing conditions for a minimum of 7 days before the start of the experiment.
-
Baseline Blood Sampling: On the day of the experiment, collect a baseline blood sample (Time 0) prior to this compound administration.
-
This compound Reconstitution: Reconstitute lyophilized this compound in sterile, bacteriostatic water to the desired concentration.
-
This compound Administration: Administer the calculated dose of this compound via subcutaneous injection. Record the time of injection.
-
Post-Administration Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96, and 168 hours). The exact time points may be adjusted based on the expected duration of action of the dose being tested.[1][3]
-
Sample Processing: Process blood samples to separate serum or plasma and store at -80°C until analysis.
-
Hormone Analysis: Measure LH, FSH, and testosterone concentrations using validated immunoassays (e.g., ELISA, RIA).[5]
Protocol 2: Troubleshooting Suboptimal Hormonal Suppression
-
Verify this compound Storage and Handling:
-
Confirm that the lyophilized powder was stored at ≤ -20°C.
-
Review the reconstitution protocol, ensuring the correct solvent and concentration were used.
-
Check records to ensure the reconstituted solution was stored properly and that the number of freeze-thaw cycles was minimized.
-
-
Evaluate Administration Technique:
-
Observe the injection procedure to ensure it is being performed correctly and consistently.
-
For subcutaneous injections, confirm that the needle is being inserted into the subcutaneous space and not intramuscularly or intradermally.
-
-
Assess this compound Integrity:
-
If suboptimal responses persist, consider having the purity and concentration of the this compound stock independently verified.
-
-
Analyze Subject Characteristics:
-
Review the baseline characteristics of the subjects (e.g., age, weight, baseline hormone levels).
-
Stratify the data based on these characteristics to identify any potential correlations with the observed response variability.
-
Visualizations
Caption: this compound competitively blocks the GnRH receptor.
Caption: Troubleshooting workflow for suboptimal this compound response.
Caption: Factors contributing to this compound response variability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. A single dose of the potent gonadotropin-releasing hormone antagonist this compound suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral administration of the GnRH antagonist this compound, in a GIPET-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessing predictors for the success of GnRH antagonist protocol in reproductive women in IVF/ICSI - in fresh cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Addressing variability in hormonal response to Acyline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acyline. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic peptide analogue of Gonadotropin-Releasing Hormone (GnRH). It functions as a competitive antagonist to the GnRH receptor (GnRHR) in the anterior pituitary gland.[1][2] By blocking the GnRH receptor, this compound inhibits the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of downstream sex hormones like testosterone.[1][3]
Q2: What is the expected hormonal response to this compound administration?
This compound administration leads to a rapid and dose-dependent suppression of gonadotropins (LH and FSH) and testosterone.[1][3][4] In human studies, subcutaneous injection of this compound has been shown to suppress LH, FSH, and testosterone levels within hours of administration, with the nadir (lowest point) typically reached within 12-48 hours, depending on the dose.[1][5] The duration of suppression is also dose-dependent.[3][4]
Q3: How is this compound typically administered in a research setting?
This compound is a peptide and is not orally active in its standard form. Therefore, it is most commonly administered via subcutaneous (SC) injection.[1][3] Formulations for oral administration using permeability enhancers have also been investigated.[5][6] The vehicle used for reconstitution can impact its delivery and local reactions.
Q4: What are the common side effects observed with this compound administration?
In human clinical trials, the most common side effects are mild and transient, occurring at the injection site. These include erythema (redness), pruritus (itching), and bruising.[1][3][4] Systemic side effects are rare at typical research doses.
Troubleshooting Guide
Issue 1: Suboptimal or Lack of Hormonal Suppression
Q: We administered this compound according to our protocol, but we are not observing the expected decrease in LH, FSH, or testosterone levels. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Improper this compound Handling and Reconstitution: Peptides are sensitive to degradation.
-
Action: Ensure that the lyophilized this compound was stored at the recommended temperature (typically -20°C or colder) and protected from light.
-
Action: Verify the correct solvent was used for reconstitution. For many peptides, sterile, nuclease-free water or a specific buffer is required. Using an inappropriate solvent can lead to precipitation or degradation.
-
Action: After reconstitution, aliquot and store at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
-
Incorrect Dosing or Administration:
-
Action: Double-check the dose calculations, considering the animal's weight and the concentration of the reconstituted this compound solution.
-
Action: Confirm the administration route. Subcutaneous injection is the standard for this compound. Ensure the injection was administered correctly to the subcutaneous space.
-
-
This compound Quality:
-
Action: If possible, verify the purity and concentration of your this compound stock. Impurities or a lower-than-stated concentration will result in a reduced effect.
-
-
Biological Variability:
-
Action: See the "Addressing Variability in Hormonal Response" section below for a more detailed discussion on factors that can influence individual responses.
-
Issue 2: High Variability in Hormonal Response Between Subjects
Q: We are observing a wide range of hormonal suppression in our experimental subjects, even though they all received the same dose of this compound. Why is this happening and how can we address it?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetic Variability:
-
Observation: Studies have shown inter-subject variability in the absorption and clearance of this compound, which can affect the peak concentration and duration of action.[5]
-
Action: If feasible, measure plasma this compound concentrations to correlate drug levels with the observed hormonal response.
-
-
Baseline Hormone Levels:
-
Observation: The hormonal status of the subject at the time of administration can influence the response. For example, in females, the phase of the menstrual cycle can alter the sensitivity of the pituitary to GnRH antagonists.[7]
-
Action: Standardize the hormonal state of your subjects as much as possible before this compound administration. This may involve synchronizing estrous cycles in female animals or selecting subjects with consistent baseline hormone levels.
-
-
Body Composition:
-
Observation: Body Mass Index (BMI) has been suggested to potentially influence the efficacy of GnRH antagonists.[8][9]
-
Action: Record the body weight and, if possible, assess the body composition of your subjects. Analyze the data to see if there is a correlation between these parameters and the hormonal response.
-
-
GnRH Receptor-Level Factors:
-
Observation: Individual differences in GnRH receptor density or signaling pathway efficiency could contribute to response variability.
-
Action: While difficult to measure directly in vivo, be aware that this is a potential source of variation.
-
Data on Hormonal Suppression with this compound
The following tables summarize quantitative data from human studies on the subcutaneous administration of this compound.
Table 1: Dose-Dependent Suppression of Hormones After a Single Subcutaneous Injection of this compound in Healthy Men
| Dose (µg/kg) | Maximal FSH Suppression (% of baseline) | Maximal LH Suppression (% of baseline) | Maximal Testosterone Suppression (% of baseline) |
| 2.5 | ~75% | ~40% | ~50% |
| 7.5 | ~65% | ~30% | ~40% |
| 25 | ~55% | ~20% | ~20% |
| 75 | 46.9 ± 2.5% | 12.4 ± 2.2% | 13.4 ± 1.4% |
Data adapted from Herbst K.L., et al., J Clin Endocrinol Metab, 2002.[1]
Table 2: Duration of Hormonal Suppression After a Single High-Dose Subcutaneous Injection of this compound in Healthy Men
| Dose (µg/kg) | Duration of Significant FSH Suppression | Duration of Significant LH Suppression | Duration of Testosterone Suppression to Castrate Levels |
| 150 | ~4 days | ~3 days | Not specified |
| 300 | ~21 days | ~15 days | ~15 days |
Data adapted from Herbst K.L., et al., J Clin Endocrinol Metab, 2004.[3]
Experimental Protocols
Protocol 1: Assessment of Hormonal Response to a Single Subcutaneous Dose of this compound
-
Subject Acclimation: Acclimate subjects to the housing conditions for a minimum of 7 days before the start of the experiment.
-
Baseline Blood Sampling: On the day of the experiment, collect a baseline blood sample (Time 0) prior to this compound administration.
-
This compound Reconstitution: Reconstitute lyophilized this compound in sterile, bacteriostatic water to the desired concentration.
-
This compound Administration: Administer the calculated dose of this compound via subcutaneous injection. Record the time of injection.
-
Post-Administration Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96, and 168 hours). The exact time points may be adjusted based on the expected duration of action of the dose being tested.[1][3]
-
Sample Processing: Process blood samples to separate serum or plasma and store at -80°C until analysis.
-
Hormone Analysis: Measure LH, FSH, and testosterone concentrations using validated immunoassays (e.g., ELISA, RIA).[5]
Protocol 2: Troubleshooting Suboptimal Hormonal Suppression
-
Verify this compound Storage and Handling:
-
Confirm that the lyophilized powder was stored at ≤ -20°C.
-
Review the reconstitution protocol, ensuring the correct solvent and concentration were used.
-
Check records to ensure the reconstituted solution was stored properly and that the number of freeze-thaw cycles was minimized.
-
-
Evaluate Administration Technique:
-
Observe the injection procedure to ensure it is being performed correctly and consistently.
-
For subcutaneous injections, confirm that the needle is being inserted into the subcutaneous space and not intramuscularly or intradermally.
-
-
Assess this compound Integrity:
-
If suboptimal responses persist, consider having the purity and concentration of the this compound stock independently verified.
-
-
Analyze Subject Characteristics:
-
Review the baseline characteristics of the subjects (e.g., age, weight, baseline hormone levels).
-
Stratify the data based on these characteristics to identify any potential correlations with the observed response variability.
-
Visualizations
Caption: this compound competitively blocks the GnRH receptor.
Caption: Troubleshooting workflow for suboptimal this compound response.
Caption: Factors contributing to this compound response variability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. A single dose of the potent gonadotropin-releasing hormone antagonist this compound suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral administration of the GnRH antagonist this compound, in a GIPET-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessing predictors for the success of GnRH antagonist protocol in reproductive women in IVF/ICSI - in fresh cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Acyline Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Acyline dose-response curve experiments. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide that acts as a potent and long-acting antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. By competitively blocking this receptor in the pituitary gland, this compound inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of testosterone (B1683101) and other sex hormones. In the context of cancer cells, particularly hormone-dependent cancers like prostate cancer, GnRH receptors are often expressed on the tumor cells themselves. The activation of these receptors is linked to a Gαi-protein coupled signaling pathway that can influence cell proliferation. This compound can directly interact with these receptors on cancer cells, leading to antiproliferative effects.[1][2]
Q2: Which cell lines are suitable for this compound dose-response studies?
Prostate cancer cell lines that express the GnRH receptor are ideal for studying the effects of this compound. The LNCaP cell line, an androgen-sensitive human prostate adenocarcinoma cell line, is a commonly used model. Other prostate cancer cell lines such as DU-145 also express GnRH receptors and can be used.[1] It is crucial to confirm GnRH receptor expression in your chosen cell line before initiating dose-response experiments.
Q3: What is a typical dose range for this compound in in-vitro experiments?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. Based on available data for its antagonist activity at the human GnRH receptor expressed in HEK293 cells, the IC50 (half-maximal inhibitory concentration) is in the nanomolar range.[3] For dose-response experiments, it is advisable to use a wide range of concentrations spanning several orders of magnitude (e.g., from picomolar to micromolar) to capture the full sigmoidal dose-response curve.
Q4: How should I prepare this compound for cell culture experiments?
This compound is a peptide and may have specific solubility and stability requirements. It is typically supplied as a lyophilized powder. For cell culture experiments, it should be reconstituted in a sterile, appropriate solvent such as sterile water or a buffer solution recommended by the supplier. It is crucial to ensure complete dissolution and to prepare fresh dilutions in cell culture medium for each experiment to avoid degradation. The stability of peptides in solution can be a concern, so it is recommended to prepare stock solutions and aliquot them for storage at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate- Contamination | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Regularly check for and address any signs of microbial contamination. |
| No observable dose-response effect | - this compound concentration range is too low or too high- Cell line does not express functional GnRH receptors- this compound has degraded- Insufficient incubation time | - Perform a wider range of serial dilutions.- Confirm GnRH receptor expression using techniques like qPCR or Western blot.- Prepare fresh this compound solutions for each experiment. Store stock solutions properly.- Optimize the incubation time; typically 24-72 hours is sufficient for proliferation assays. |
| Inconsistent or non-sigmoidal dose-response curve | - this compound solubility issues at higher concentrations- Cytotoxicity of the solvent at higher concentrations- Complex biological response | - Visually inspect for precipitation at higher concentrations. Consider using a different solvent if necessary.- Include a solvent control to assess its effect on cell viability.- The biological response may not follow a simple sigmoidal pattern. Consider using alternative curve-fitting models. |
| Low cell viability in control wells | - Poor cell health- Suboptimal culture conditions (e.g., CO2, temperature, humidity)- Contamination | - Ensure cells are in the logarithmic growth phase and have high viability before seeding.- Verify incubator settings and ensure proper gas exchange.- Perform routine checks for contamination. |
Experimental Protocols
Detailed Methodology: this compound Dose-Response Assay in LNCaP Cells
This protocol outlines a typical cell viability assay to determine the dose-response curve of this compound in the LNCaP prostate cancer cell line.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or appropriate buffer for reconstitution
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells during their logarithmic growth phase and perform a cell count. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound by reconstituting the lyophilized powder in the recommended sterile solvent. Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the solvent at the highest concentration used (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Cell Viability Assay: Following the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals before measuring absorbance.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Data Presentation
Table 1: Representative Dose-Response Data for a GnRH Antagonist on Prostate Cancer Cell Viability
| Concentration (nM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 10 | 55.1 ± 3.9 |
| 100 | 25.7 ± 2.5 |
| 1000 | 10.2 ± 1.8 |
Note: This is representative data and actual results may vary.
Mandatory Visualizations
Caption: this compound competitively blocks the GnRH receptor, inhibiting the Gαi-mediated signaling pathway.
Caption: Experimental workflow for generating an this compound dose-response curve.
References
- 1. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Acyline Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Acyline dose-response curve experiments. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide that acts as a potent and long-acting antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. By competitively blocking this receptor in the pituitary gland, this compound inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of testosterone and other sex hormones. In the context of cancer cells, particularly hormone-dependent cancers like prostate cancer, GnRH receptors are often expressed on the tumor cells themselves. The activation of these receptors is linked to a Gαi-protein coupled signaling pathway that can influence cell proliferation. This compound can directly interact with these receptors on cancer cells, leading to antiproliferative effects.[1][2]
Q2: Which cell lines are suitable for this compound dose-response studies?
Prostate cancer cell lines that express the GnRH receptor are ideal for studying the effects of this compound. The LNCaP cell line, an androgen-sensitive human prostate adenocarcinoma cell line, is a commonly used model. Other prostate cancer cell lines such as DU-145 also express GnRH receptors and can be used.[1] It is crucial to confirm GnRH receptor expression in your chosen cell line before initiating dose-response experiments.
Q3: What is a typical dose range for this compound in in-vitro experiments?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. Based on available data for its antagonist activity at the human GnRH receptor expressed in HEK293 cells, the IC50 (half-maximal inhibitory concentration) is in the nanomolar range.[3] For dose-response experiments, it is advisable to use a wide range of concentrations spanning several orders of magnitude (e.g., from picomolar to micromolar) to capture the full sigmoidal dose-response curve.
Q4: How should I prepare this compound for cell culture experiments?
This compound is a peptide and may have specific solubility and stability requirements. It is typically supplied as a lyophilized powder. For cell culture experiments, it should be reconstituted in a sterile, appropriate solvent such as sterile water or a buffer solution recommended by the supplier. It is crucial to ensure complete dissolution and to prepare fresh dilutions in cell culture medium for each experiment to avoid degradation. The stability of peptides in solution can be a concern, so it is recommended to prepare stock solutions and aliquot them for storage at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate- Contamination | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Regularly check for and address any signs of microbial contamination. |
| No observable dose-response effect | - this compound concentration range is too low or too high- Cell line does not express functional GnRH receptors- this compound has degraded- Insufficient incubation time | - Perform a wider range of serial dilutions.- Confirm GnRH receptor expression using techniques like qPCR or Western blot.- Prepare fresh this compound solutions for each experiment. Store stock solutions properly.- Optimize the incubation time; typically 24-72 hours is sufficient for proliferation assays. |
| Inconsistent or non-sigmoidal dose-response curve | - this compound solubility issues at higher concentrations- Cytotoxicity of the solvent at higher concentrations- Complex biological response | - Visually inspect for precipitation at higher concentrations. Consider using a different solvent if necessary.- Include a solvent control to assess its effect on cell viability.- The biological response may not follow a simple sigmoidal pattern. Consider using alternative curve-fitting models. |
| Low cell viability in control wells | - Poor cell health- Suboptimal culture conditions (e.g., CO2, temperature, humidity)- Contamination | - Ensure cells are in the logarithmic growth phase and have high viability before seeding.- Verify incubator settings and ensure proper gas exchange.- Perform routine checks for contamination. |
Experimental Protocols
Detailed Methodology: this compound Dose-Response Assay in LNCaP Cells
This protocol outlines a typical cell viability assay to determine the dose-response curve of this compound in the LNCaP prostate cancer cell line.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or appropriate buffer for reconstitution
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells during their logarithmic growth phase and perform a cell count. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound by reconstituting the lyophilized powder in the recommended sterile solvent. Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the solvent at the highest concentration used (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Cell Viability Assay: Following the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before measuring absorbance.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Data Presentation
Table 1: Representative Dose-Response Data for a GnRH Antagonist on Prostate Cancer Cell Viability
| Concentration (nM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 10 | 55.1 ± 3.9 |
| 100 | 25.7 ± 2.5 |
| 1000 | 10.2 ± 1.8 |
Note: This is representative data and actual results may vary.
Mandatory Visualizations
Caption: this compound competitively blocks the GnRH receptor, inhibiting the Gαi-mediated signaling pathway.
Caption: Experimental workflow for generating an this compound dose-response curve.
References
- 1. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Acyline vs. Cetrorelix: A Comparative Guide to LH Suppression Efficacy
For researchers and professionals in drug development, understanding the nuances of gonadotropin-releasing hormone (GnRH) antagonists is critical for applications ranging from assisted reproductive technologies to oncology. This guide provides an objective comparison of two such antagonists, Acyline and Cetrorelix, with a focus on their efficacy in suppressing luteinizing hormone (LH).
Mechanism of Action
Both this compound and Cetrorelix are synthetic decapeptides that function as potent GnRH antagonists.[1][2] They competitively bind to GnRH receptors on the pituitary gland without activating them.[1][3] This blockade prevents the natural GnRH from binding and subsequently inhibits the release of LH and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][3] The suppression of LH is a key therapeutic goal in various clinical settings, such as preventing premature ovulation in controlled ovarian stimulation and managing hormone-sensitive cancers.[1][4]
Quantitative Comparison of LH Suppression
The following table summarizes the quantitative data on the LH suppression efficacy of this compound and Cetrorelix based on a head-to-head comparison in healthy young men.
| Parameter | This compound | Cetrorelix | Reference |
| Dosage | 75 µg/kg (single injection) | 5.0 mg (single injection) | [2] |
| Study Population | Healthy, eugonadal young men | Healthy, eugonadal young men | [2] |
| Baseline LH (IU/liter) | ~4.2 ± 0.5 | ~2.7 | [2] |
| Nadir LH (% of baseline) | 12.4 ± 2.2% | Not explicitly stated as %, nadir of 0.6 ± 0.1 IU/liter | [2] |
| Time to Nadir | 48 hours | Not explicitly stated | [2] |
| Duration of Suppression | Maintained suppression for over 48 hours | Maintained suppression for at least 24 hours, returned to baseline within 48 hours | [2] |
Experimental Protocols
Assessing LH Suppression in Healthy Eugonadal Men
This protocol is based on the methodology described in the comparative study of this compound and Cetrorelix.
1. Subject Recruitment and Screening:
-
Recruit healthy, eugonadal young men.
-
Conduct a comprehensive medical history, physical examination, and baseline laboratory tests (including serum LH, FSH, and testosterone) to ensure eligibility.
2. Study Design:
-
Employ a crossover design where each subject receives a single subcutaneous injection of this compound (e.g., 75 µg/kg) and Cetrorelix (e.g., 5.0 mg) with a sufficient washout period between treatments.
-
A placebo control group receiving a saline injection should also be included.
3. Blood Sampling:
-
Collect blood samples at baseline (pre-injection) and at frequent intervals post-injection (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours) to capture the pharmacodynamic profile of LH suppression.
4. Hormone Analysis:
-
Separate serum from blood samples and store at -20°C or lower until analysis.
-
Measure serum LH concentrations using a validated immunofluorometric assay.
5. Data Analysis:
-
Calculate the percentage change in LH levels from baseline for each time point.
-
Determine the nadir LH concentration and the time to reach the nadir.
-
Assess the duration of LH suppression, defined as the time until LH levels return to baseline.
-
Use appropriate statistical methods to compare the efficacy of this compound and Cetrorelix.
Visualizing Key Pathways and Processes
Signaling Pathway of GnRH Antagonists
Caption: GnRH Antagonist Signaling Pathway
Experimental Workflow for Efficacy Assessment
Caption: LH Suppression Efficacy Workflow
Conclusion
Based on the available head-to-head comparative data in healthy young men, this compound demonstrates a more potent and sustained suppression of LH compared to Cetrorelix at the dosages studied.[2] A single 75 µg/kg injection of this compound maintained LH suppression for over 48 hours, whereas a 5.0 mg dose of Cetrorelix showed a return to baseline LH levels within 48 hours.[2]
It is important to note that the clinical application and typical dosing regimens of these two GnRH antagonists differ significantly. Cetrorelix is well-established in controlled ovarian stimulation protocols, where its shorter duration of action can be advantageous for precise cycle control.[4] this compound, with its more prolonged suppressive effect, has been investigated for potential use in applications requiring longer-term gonadotropin suppression, such as male hormonal contraception.[1]
The choice between this compound and Cetrorelix will ultimately depend on the specific therapeutic goal, the desired duration of LH suppression, and the clinical context. Further research, including direct comparative studies in different patient populations, would be beneficial to fully elucidate the relative efficacy and safety profiles of these two GnRH antagonists.
References
- 1. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
Acyline vs. Cetrorelix: A Comparative Guide to LH Suppression Efficacy
For researchers and professionals in drug development, understanding the nuances of gonadotropin-releasing hormone (GnRH) antagonists is critical for applications ranging from assisted reproductive technologies to oncology. This guide provides an objective comparison of two such antagonists, Acyline and Cetrorelix, with a focus on their efficacy in suppressing luteinizing hormone (LH).
Mechanism of Action
Both this compound and Cetrorelix are synthetic decapeptides that function as potent GnRH antagonists.[1][2] They competitively bind to GnRH receptors on the pituitary gland without activating them.[1][3] This blockade prevents the natural GnRH from binding and subsequently inhibits the release of LH and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][3] The suppression of LH is a key therapeutic goal in various clinical settings, such as preventing premature ovulation in controlled ovarian stimulation and managing hormone-sensitive cancers.[1][4]
Quantitative Comparison of LH Suppression
The following table summarizes the quantitative data on the LH suppression efficacy of this compound and Cetrorelix based on a head-to-head comparison in healthy young men.
| Parameter | This compound | Cetrorelix | Reference |
| Dosage | 75 µg/kg (single injection) | 5.0 mg (single injection) | [2] |
| Study Population | Healthy, eugonadal young men | Healthy, eugonadal young men | [2] |
| Baseline LH (IU/liter) | ~4.2 ± 0.5 | ~2.7 | [2] |
| Nadir LH (% of baseline) | 12.4 ± 2.2% | Not explicitly stated as %, nadir of 0.6 ± 0.1 IU/liter | [2] |
| Time to Nadir | 48 hours | Not explicitly stated | [2] |
| Duration of Suppression | Maintained suppression for over 48 hours | Maintained suppression for at least 24 hours, returned to baseline within 48 hours | [2] |
Experimental Protocols
Assessing LH Suppression in Healthy Eugonadal Men
This protocol is based on the methodology described in the comparative study of this compound and Cetrorelix.
1. Subject Recruitment and Screening:
-
Recruit healthy, eugonadal young men.
-
Conduct a comprehensive medical history, physical examination, and baseline laboratory tests (including serum LH, FSH, and testosterone) to ensure eligibility.
2. Study Design:
-
Employ a crossover design where each subject receives a single subcutaneous injection of this compound (e.g., 75 µg/kg) and Cetrorelix (e.g., 5.0 mg) with a sufficient washout period between treatments.
-
A placebo control group receiving a saline injection should also be included.
3. Blood Sampling:
-
Collect blood samples at baseline (pre-injection) and at frequent intervals post-injection (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours) to capture the pharmacodynamic profile of LH suppression.
4. Hormone Analysis:
-
Separate serum from blood samples and store at -20°C or lower until analysis.
-
Measure serum LH concentrations using a validated immunofluorometric assay.
5. Data Analysis:
-
Calculate the percentage change in LH levels from baseline for each time point.
-
Determine the nadir LH concentration and the time to reach the nadir.
-
Assess the duration of LH suppression, defined as the time until LH levels return to baseline.
-
Use appropriate statistical methods to compare the efficacy of this compound and Cetrorelix.
Visualizing Key Pathways and Processes
Signaling Pathway of GnRH Antagonists
Caption: GnRH Antagonist Signaling Pathway
Experimental Workflow for Efficacy Assessment
Caption: LH Suppression Efficacy Workflow
Conclusion
Based on the available head-to-head comparative data in healthy young men, this compound demonstrates a more potent and sustained suppression of LH compared to Cetrorelix at the dosages studied.[2] A single 75 µg/kg injection of this compound maintained LH suppression for over 48 hours, whereas a 5.0 mg dose of Cetrorelix showed a return to baseline LH levels within 48 hours.[2]
It is important to note that the clinical application and typical dosing regimens of these two GnRH antagonists differ significantly. Cetrorelix is well-established in controlled ovarian stimulation protocols, where its shorter duration of action can be advantageous for precise cycle control.[4] this compound, with its more prolonged suppressive effect, has been investigated for potential use in applications requiring longer-term gonadotropin suppression, such as male hormonal contraception.[1]
The choice between this compound and Cetrorelix will ultimately depend on the specific therapeutic goal, the desired duration of LH suppression, and the clinical context. Further research, including direct comparative studies in different patient populations, would be beneficial to fully elucidate the relative efficacy and safety profiles of these two GnRH antagonists.
References
- 1. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
Acyline vs. GnRH Agonists: A Comparative Guide to Efficacy and Mechanism
In the landscape of hormonal therapies targeting the hypothalamic-pituitary-gonadal (HPG) axis, both Gonadotropin-Releasing Hormone (GnRH) agonists and antagonists like Acyline are pivotal. They are instrumental in managing hormone-dependent conditions, yet their mechanisms and resultant physiological effects differ fundamentally. This guide provides a detailed comparison of this compound, a potent GnRH antagonist, and conventional GnRH agonists, offering experimental insights for researchers and drug development professionals.
Mechanism of Action: Immediate Blockade vs. Overstimulation
The primary distinction between this compound and GnRH agonists lies in their interaction with the GnRH receptor at the pituitary gland.
-
This compound (GnRH Antagonist): As a GnRH antagonist, this compound competitively binds to and blocks pituitary GnRH receptors.[1][2][3] This action immediately prevents the native GnRH from stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4] The result is a rapid, dose-dependent decrease in gonadotropins and, consequently, sex hormones like testosterone (B1683101).[1][5]
-
GnRH Agonists: In contrast, GnRH agonists initially stimulate the GnRH receptors, mimicking the action of endogenous GnRH.[6][7] This leads to a transient surge in LH and FSH, causing a "flare-up" effect where testosterone levels temporarily increase.[8][9] Continuous administration of the agonist leads to the downregulation and desensitization of pituitary GnRH receptors, eventually causing a profound suppression of gonadotropin and testosterone production.[6][9]
The differing mechanisms of action are visualized in the signaling pathway diagram below.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnccn.org [jnccn.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Facebook [cancer.gov]
- 9. urologytimes.com [urologytimes.com]
Acyline vs. GnRH Agonists: A Comparative Guide to Efficacy and Mechanism
In the landscape of hormonal therapies targeting the hypothalamic-pituitary-gonadal (HPG) axis, both Gonadotropin-Releasing Hormone (GnRH) agonists and antagonists like Acyline are pivotal. They are instrumental in managing hormone-dependent conditions, yet their mechanisms and resultant physiological effects differ fundamentally. This guide provides a detailed comparison of this compound, a potent GnRH antagonist, and conventional GnRH agonists, offering experimental insights for researchers and drug development professionals.
Mechanism of Action: Immediate Blockade vs. Overstimulation
The primary distinction between this compound and GnRH agonists lies in their interaction with the GnRH receptor at the pituitary gland.
-
This compound (GnRH Antagonist): As a GnRH antagonist, this compound competitively binds to and blocks pituitary GnRH receptors.[1][2][3] This action immediately prevents the native GnRH from stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4] The result is a rapid, dose-dependent decrease in gonadotropins and, consequently, sex hormones like testosterone.[1][5]
-
GnRH Agonists: In contrast, GnRH agonists initially stimulate the GnRH receptors, mimicking the action of endogenous GnRH.[6][7] This leads to a transient surge in LH and FSH, causing a "flare-up" effect where testosterone levels temporarily increase.[8][9] Continuous administration of the agonist leads to the downregulation and desensitization of pituitary GnRH receptors, eventually causing a profound suppression of gonadotropin and testosterone production.[6][9]
The differing mechanisms of action are visualized in the signaling pathway diagram below.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnccn.org [jnccn.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Facebook [cancer.gov]
- 9. urologytimes.com [urologytimes.com]
Acyline's Cross-Reactivity Across Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gonadotropin-releasing hormone (GnRH) antagonist, Acyline, across various species. The information presented herein is intended to assist researchers in evaluating the cross-reactivity and potential applications of this compound in preclinical and clinical studies. This document summarizes quantitative binding affinity data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Comparative Efficacy and Binding Affinity of this compound
This compound is a potent GnRH antagonist that has been evaluated in a range of species, including humans, non-human primates (rhesus monkeys), canines, felines, and rodents. Its primary mechanism of action is the competitive inhibition of GnRH receptors in the pituitary gland, leading to a rapid and dose-dependent suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—and, consequently, sex steroid production.
In Vitro Binding Affinity
The cross-reactivity of this compound is fundamentally determined by its binding affinity to the GnRH receptor in different species. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound at the human and rat GnRH receptors.
| Species | Receptor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Human | GnRH Receptor | HEK293 | Inhibition of GnRH-induced LH secretion | 0.69 | [1] |
| Rat | GnRH Receptor | HEK293 | Inhibition of GnRH-induced luciferase response | 1.5 | [1] |
This data indicates that this compound is a highly potent antagonist at both human and rat GnRH receptors, with a slightly higher affinity for the human receptor in the specific assays cited.
In Vivo Efficacy
Preclinical and clinical studies have demonstrated the efficacy of this compound in suppressing the reproductive axis across multiple species:
-
Humans: this compound effectively suppresses gonadotropins and testosterone (B1683101) in a dose-dependent manner.[2][3]
-
Rhesus Monkeys: Studies in male rhesus monkeys have shown this compound to be more potent than earlier GnRH antagonists like azaline (B1665912) B and Nal-Glu.
-
Dogs and Cats: A single dose of this compound has been shown to safely and reversibly decrease serum gonadotropins and testosterone, impair spermatogenesis, and can be used for pregnancy termination in dogs.[4][5][6]
-
Rodents (Rats and Mice): this compound has been used in rodent models to suppress testosterone production and study its effects on spermatogenesis.[7][8] It has also been shown to disrupt the estrous cycle in mice.[1]
GnRH Receptor Sequence Homology
The cross-reactivity of this compound is directly related to the conservation of its target, the GnRH receptor, across different species. While the overall structure of the GnRH receptor is conserved, there are species-specific amino acid differences that can influence ligand binding. The human GnRH receptor, for instance, contains an additional amino acid (Lysine at position 191) compared to its rodent counterparts.[9] An alignment of the GnRH receptor amino acid sequences from human, mouse, and African green monkey highlights the regions of homology and divergence.
Caption: Simplified alignment of homologous regions of the GnRH receptor.
Experimental Protocols
Competitive Radioligand Binding Assay for GnRH Receptor
This protocol outlines a general procedure for determining the binding affinity of a GnRH antagonist like this compound.
Objective: To determine the IC50 value of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Membrane preparations from cells expressing the GnRH receptor of the target species (e.g., pituitary tissue or transfected cell lines).
-
Radiolabeled GnRH analog (e.g., [125I]-labeled GnRH agonist).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Incubation: In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.
-
Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway
GnRH antagonists like this compound act by blocking the signaling cascade initiated by the binding of endogenous GnRH to its receptor on pituitary gonadotrophs.
Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.
This guide provides a foundational understanding of this compound's cross-reactivity. Researchers are encouraged to consult the primary literature for more detailed information and to validate these findings within their specific experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A single dose of the potent gonadotropin-releasing hormone antagonist this compound suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of GnRH antagonists vs agonists in domestic carnivores, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. The ability of a gonadotropin-releasing hormone antagonist, this compound, to prevent irreversible infertility induced by the indenopyridine, CDB-4022, in adult male rats: the role of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kisspeptin Signalling in the Hypothalamic Arcuate Nucleus Regulates GnRH Pulse Generator Frequency in the Rat | PLOS One [journals.plos.org]
- 9. Species sequence differences determine the interaction of GnRH receptor with the cellular quality control system - PMC [pmc.ncbi.nlm.nih.gov]
Acyline's Cross-Reactivity Across Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gonadotropin-releasing hormone (GnRH) antagonist, Acyline, across various species. The information presented herein is intended to assist researchers in evaluating the cross-reactivity and potential applications of this compound in preclinical and clinical studies. This document summarizes quantitative binding affinity data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Comparative Efficacy and Binding Affinity of this compound
This compound is a potent GnRH antagonist that has been evaluated in a range of species, including humans, non-human primates (rhesus monkeys), canines, felines, and rodents. Its primary mechanism of action is the competitive inhibition of GnRH receptors in the pituitary gland, leading to a rapid and dose-dependent suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—and, consequently, sex steroid production.
In Vitro Binding Affinity
The cross-reactivity of this compound is fundamentally determined by its binding affinity to the GnRH receptor in different species. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound at the human and rat GnRH receptors.
| Species | Receptor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Human | GnRH Receptor | HEK293 | Inhibition of GnRH-induced LH secretion | 0.69 | [1] |
| Rat | GnRH Receptor | HEK293 | Inhibition of GnRH-induced luciferase response | 1.5 | [1] |
This data indicates that this compound is a highly potent antagonist at both human and rat GnRH receptors, with a slightly higher affinity for the human receptor in the specific assays cited.
In Vivo Efficacy
Preclinical and clinical studies have demonstrated the efficacy of this compound in suppressing the reproductive axis across multiple species:
-
Humans: this compound effectively suppresses gonadotropins and testosterone in a dose-dependent manner.[2][3]
-
Rhesus Monkeys: Studies in male rhesus monkeys have shown this compound to be more potent than earlier GnRH antagonists like azaline B and Nal-Glu.
-
Dogs and Cats: A single dose of this compound has been shown to safely and reversibly decrease serum gonadotropins and testosterone, impair spermatogenesis, and can be used for pregnancy termination in dogs.[4][5][6]
-
Rodents (Rats and Mice): this compound has been used in rodent models to suppress testosterone production and study its effects on spermatogenesis.[7][8] It has also been shown to disrupt the estrous cycle in mice.[1]
GnRH Receptor Sequence Homology
The cross-reactivity of this compound is directly related to the conservation of its target, the GnRH receptor, across different species. While the overall structure of the GnRH receptor is conserved, there are species-specific amino acid differences that can influence ligand binding. The human GnRH receptor, for instance, contains an additional amino acid (Lysine at position 191) compared to its rodent counterparts.[9] An alignment of the GnRH receptor amino acid sequences from human, mouse, and African green monkey highlights the regions of homology and divergence.
Caption: Simplified alignment of homologous regions of the GnRH receptor.
Experimental Protocols
Competitive Radioligand Binding Assay for GnRH Receptor
This protocol outlines a general procedure for determining the binding affinity of a GnRH antagonist like this compound.
Objective: To determine the IC50 value of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Membrane preparations from cells expressing the GnRH receptor of the target species (e.g., pituitary tissue or transfected cell lines).
-
Radiolabeled GnRH analog (e.g., [125I]-labeled GnRH agonist).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Incubation: In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.
-
Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway
GnRH antagonists like this compound act by blocking the signaling cascade initiated by the binding of endogenous GnRH to its receptor on pituitary gonadotrophs.
Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.
This guide provides a foundational understanding of this compound's cross-reactivity. Researchers are encouraged to consult the primary literature for more detailed information and to validate these findings within their specific experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A single dose of the potent gonadotropin-releasing hormone antagonist this compound suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of GnRH antagonists vs agonists in domestic carnivores, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. The ability of a gonadotropin-releasing hormone antagonist, this compound, to prevent irreversible infertility induced by the indenopyridine, CDB-4022, in adult male rats: the role of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kisspeptin Signalling in the Hypothalamic Arcuate Nucleus Regulates GnRH Pulse Generator Frequency in the Rat | PLOS One [journals.plos.org]
- 9. Species sequence differences determine the interaction of GnRH receptor with the cellular quality control system - PMC [pmc.ncbi.nlm.nih.gov]
Acyline's Efficacy in Gonadotropin Suppression: A Comparative Analysis Validated by Mass Spectrometry
This guide provides a comprehensive comparison of Acyline, a potent Gonadotropin-Releasing Hormone (GnRH) antagonist, with other GnRH analogs. It details the experimental validation of its effects on gonadotropin levels, specifically Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), using mass spectrometry, a highly specific and quantitative analytical technique. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate this compound's performance and methodologies for its assessment.
Executive Summary
This compound has demonstrated significant efficacy in the dose-dependent suppression of gonadotropins (LH and FSH) and testosterone.[1][2] As a GnRH antagonist, it competitively blocks GnRH receptors in the pituitary, leading to an immediate and sustained reduction in the secretion of LH and FSH.[1][3] This mechanism avoids the initial hormonal surge often associated with GnRH agonists.[3] Clinical studies have shown this compound to be more potent and longer-lasting than other GnRH antagonists like Cetrorelix and Teverelix.[1] The validation of these hormonal changes is increasingly moving towards mass spectrometry-based methods, which offer greater specificity and the ability to quantify multiple analytes simultaneously, overcoming some limitations of traditional immunoassays.[4][5]
Comparative Performance of this compound
Dose-Dependent Suppression of Gonadotropins by this compound
Clinical trial data reveals a clear dose-response relationship between this compound administration and the suppression of serum LH and FSH levels. Higher doses result in a greater and more sustained reduction of these hormones.
| Dose of this compound | Maximal LH Suppression (% of baseline) | Maximal FSH Suppression (% of baseline) | Duration of Suppression |
| 2.5 µg/kg | Occurred within 12 hours | Maximally suppressed by 24 hours | Returned to baseline within 7 days |
| 7.5 µg/kg | Occurred within 12 hours | Maximally suppressed by 24 hours | Returned to baseline within 7 days |
| 25 µg/kg | Occurred within 12 hours | Maximally suppressed by 48 hours | Returned to baseline within 7 days |
| 75 µg/kg | 12.4 ± 2.2% | 46.9 ± 2.5% | Maintained for over 48 hours |
| 300 µg/kg | Nadir at 2 days (0.17 ± 0.1 IU/liter) | Nadir on day 11 (0.26 ± 0.04 IU/liter) | Remained below baseline for 15 days |
Data compiled from studies in healthy young men.[1][3]
This compound vs. Other GnRH Antagonists
This compound has demonstrated superior potency and duration of action when compared to other GnRH antagonists.
| GnRH Antagonist | Dose | Maximal LH Suppression | Duration of T Suppression |
| This compound | 75 µg/kg | More complete than Nal-Glu or Nal-Lys | Maintained for a longer period than Nal-Glu |
| Nal-Glu | 75 µg/kg | Less complete than this compound | Shorter than this compound |
| Nal-Lys | 25 µg/kg | Less complete than this compound | Did not maintain beyond 12 hours |
| Cetrorelix | 5.0 mg | Nadir of 0.6 ± 0.1 IU/liter | Returned to baseline within 48 hours |
Comparative data is based on changes from baseline values.[1]
Experimental Protocols
Quantification of Gonadotropins by LC-MRM/MS
Liquid Chromatography-Multiple Reaction Monitoring/Mass Spectrometry (LC-MRM/MS) is a targeted mass spectrometry technique that provides high sensitivity and specificity for the quantification of proteins in complex biological matrices like serum.
1. Sample Preparation:
- Reduction and Alkylation: Serum samples (e.g., 10 µL) are treated with a reducing agent like Dithiothreitol (DTT) to break disulfide bonds, followed by an alkylating agent such as Iodoacetamide (IAM) to prevent re-formation.[5]
- Proteolytic Digestion: The proteins are then digested into smaller peptides using a protease, typically trypsin, which cleaves proteins at specific amino acid residues. This is often performed overnight at 37°C.[4][5]
- Sample Clean-up: The resulting peptide mixture is purified and concentrated using solid-phase extraction, commonly with a C18 reverse-phase chromatography material, to remove salts and other contaminants that could interfere with the MS analysis.[4][5]
2. LC-MS/MS Analysis:
- Chromatographic Separation: The purified peptide mixture is injected into a liquid chromatography system. The peptides are separated based on their physicochemical properties as they pass through a chromatography column.[4][5]
- Mass Spectrometric Detection: The separated peptides are ionized and introduced into a triple quadrupole mass spectrometer.
- The first quadrupole selects a specific precursor ion (a unique peptide from the target gonadotropin).
- The second quadrupole serves as a collision cell, where the precursor ion is fragmented.
- The third quadrupole selects specific fragment ions (product ions) that are characteristic of the precursor ion.
- Quantification: The intensity of the product ions is measured over time, and the area under the curve is proportional to the concentration of the target peptide, and thus the parent gonadotropin, in the original sample.[4]
Visualizing Pathways and Processes
GnRH Signaling Pathway and this compound's Mechanism of Action
Caption: this compound competitively blocks the GnRH receptor on the pituitary, preventing GnRH binding.
Experimental Workflow for Validating this compound's Effect
Caption: Workflow from subject dosing to gonadotropin quantification via mass spectrometry.
Comparison of GnRH Analogs
Caption: GnRH agonists cause an initial flare, while antagonists like this compound provide immediate suppression.
References
Acyline's Efficacy in Gonadotropin Suppression: A Comparative Analysis Validated by Mass Spectrometry
This guide provides a comprehensive comparison of Acyline, a potent Gonadotropin-Releasing Hormone (GnRH) antagonist, with other GnRH analogs. It details the experimental validation of its effects on gonadotropin levels, specifically Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), using mass spectrometry, a highly specific and quantitative analytical technique. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate this compound's performance and methodologies for its assessment.
Executive Summary
This compound has demonstrated significant efficacy in the dose-dependent suppression of gonadotropins (LH and FSH) and testosterone.[1][2] As a GnRH antagonist, it competitively blocks GnRH receptors in the pituitary, leading to an immediate and sustained reduction in the secretion of LH and FSH.[1][3] This mechanism avoids the initial hormonal surge often associated with GnRH agonists.[3] Clinical studies have shown this compound to be more potent and longer-lasting than other GnRH antagonists like Cetrorelix and Teverelix.[1] The validation of these hormonal changes is increasingly moving towards mass spectrometry-based methods, which offer greater specificity and the ability to quantify multiple analytes simultaneously, overcoming some limitations of traditional immunoassays.[4][5]
Comparative Performance of this compound
Dose-Dependent Suppression of Gonadotropins by this compound
Clinical trial data reveals a clear dose-response relationship between this compound administration and the suppression of serum LH and FSH levels. Higher doses result in a greater and more sustained reduction of these hormones.
| Dose of this compound | Maximal LH Suppression (% of baseline) | Maximal FSH Suppression (% of baseline) | Duration of Suppression |
| 2.5 µg/kg | Occurred within 12 hours | Maximally suppressed by 24 hours | Returned to baseline within 7 days |
| 7.5 µg/kg | Occurred within 12 hours | Maximally suppressed by 24 hours | Returned to baseline within 7 days |
| 25 µg/kg | Occurred within 12 hours | Maximally suppressed by 48 hours | Returned to baseline within 7 days |
| 75 µg/kg | 12.4 ± 2.2% | 46.9 ± 2.5% | Maintained for over 48 hours |
| 300 µg/kg | Nadir at 2 days (0.17 ± 0.1 IU/liter) | Nadir on day 11 (0.26 ± 0.04 IU/liter) | Remained below baseline for 15 days |
Data compiled from studies in healthy young men.[1][3]
This compound vs. Other GnRH Antagonists
This compound has demonstrated superior potency and duration of action when compared to other GnRH antagonists.
| GnRH Antagonist | Dose | Maximal LH Suppression | Duration of T Suppression |
| This compound | 75 µg/kg | More complete than Nal-Glu or Nal-Lys | Maintained for a longer period than Nal-Glu |
| Nal-Glu | 75 µg/kg | Less complete than this compound | Shorter than this compound |
| Nal-Lys | 25 µg/kg | Less complete than this compound | Did not maintain beyond 12 hours |
| Cetrorelix | 5.0 mg | Nadir of 0.6 ± 0.1 IU/liter | Returned to baseline within 48 hours |
Comparative data is based on changes from baseline values.[1]
Experimental Protocols
Quantification of Gonadotropins by LC-MRM/MS
Liquid Chromatography-Multiple Reaction Monitoring/Mass Spectrometry (LC-MRM/MS) is a targeted mass spectrometry technique that provides high sensitivity and specificity for the quantification of proteins in complex biological matrices like serum.
1. Sample Preparation:
- Reduction and Alkylation: Serum samples (e.g., 10 µL) are treated with a reducing agent like Dithiothreitol (DTT) to break disulfide bonds, followed by an alkylating agent such as Iodoacetamide (IAM) to prevent re-formation.[5]
- Proteolytic Digestion: The proteins are then digested into smaller peptides using a protease, typically trypsin, which cleaves proteins at specific amino acid residues. This is often performed overnight at 37°C.[4][5]
- Sample Clean-up: The resulting peptide mixture is purified and concentrated using solid-phase extraction, commonly with a C18 reverse-phase chromatography material, to remove salts and other contaminants that could interfere with the MS analysis.[4][5]
2. LC-MS/MS Analysis:
- Chromatographic Separation: The purified peptide mixture is injected into a liquid chromatography system. The peptides are separated based on their physicochemical properties as they pass through a chromatography column.[4][5]
- Mass Spectrometric Detection: The separated peptides are ionized and introduced into a triple quadrupole mass spectrometer.
- The first quadrupole selects a specific precursor ion (a unique peptide from the target gonadotropin).
- The second quadrupole serves as a collision cell, where the precursor ion is fragmented.
- The third quadrupole selects specific fragment ions (product ions) that are characteristic of the precursor ion.
- Quantification: The intensity of the product ions is measured over time, and the area under the curve is proportional to the concentration of the target peptide, and thus the parent gonadotropin, in the original sample.[4]
Visualizing Pathways and Processes
GnRH Signaling Pathway and this compound's Mechanism of Action
Caption: this compound competitively blocks the GnRH receptor on the pituitary, preventing GnRH binding.
Experimental Workflow for Validating this compound's Effect
Caption: Workflow from subject dosing to gonadotropin quantification via mass spectrometry.
Comparison of GnRH Analogs
Caption: GnRH agonists cause an initial flare, while antagonists like this compound provide immediate suppression.
References
A Comparative Analysis of Acyline and Degarelix: Two Generations of GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of Acyline and Degarelix (B1662521), two gonadotropin-releasing hormone (GnRH) antagonists. While both compounds share a common mechanism of action, their clinical development and application profiles differ significantly. This document synthesizes available data to offer an objective comparison of their performance, supported by experimental data.
At a Glance: this compound vs. Degarelix
| Feature | This compound | Degarelix |
| Drug Class | Gonadotropin-Releasing Hormone (GnRH) Antagonist[1][2] | Gonadotropin-Releasing Hormone (GnRH) Antagonist[3][4] |
| Development Status | Discontinued[5] | Approved and Marketed (Brand Name: Firmagon)[3][4] |
| Primary Indication | Investigated for contraception and hypogonadism[5] | Treatment of advanced prostate cancer[3][4][6] |
| Chemical Structure | Synthetic peptide analogue[2] | Synthetic linear decapeptide[7] |
Mechanism of Action and Signaling Pathway
Both this compound and Degarelix are competitive antagonists of the gonadotropin-releasing hormone receptor (GnRHR) located on the pituitary gonadotroph cells.[1][4] By blocking the binding of endogenous GnRH, these antagonists prevent the signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in LH levels leads to a rapid decrease in testosterone (B1683101) production by the testes.[4]
The signaling pathway initiated by GnRH binding to its receptor is complex, involving multiple G-proteins and downstream effectors. The primary pathway involves the activation of G-protein alpha-q/11, which stimulates phospholipase C (PLC). PLC, in turn, generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the activation of the MAPK cascade and ultimately influencing the transcription of gonadotropin subunit genes.
Chemical Structure
Both this compound and Degarelix are synthetic peptides designed to have a high affinity for the GnRH receptor.
This compound:
-
Peptide Sequence: Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4-Aph(Ac)-D-4-Aph(Ac)-Leu-Lys(iPr)-Pro-D-Ala-NH2[5]
Degarelix:
-
Peptide Sequence: Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4-Aph(L-Hor)-D-4Aph(Cbm)-Leu-Lys(iPr)-Pro-D-Ala-NH2[3][8]
Comparative Efficacy and Pharmacodynamics
Direct head-to-head clinical trials comparing this compound and Degarelix are not available due to the discontinuation of this compound's development. However, data from their respective clinical studies provide insights into their potency and effects.
This compound: Data from a Phase I Study in Healthy Males
The first human study of this compound involved single subcutaneous injections at escalating doses in eight healthy young men. The study demonstrated a dose-dependent suppression of gonadotropins and testosterone.[9][10]
Table 1: Maximal Suppression of Hormones with this compound (75 μg/kg dose) [9][10]
| Hormone | Mean Suppression from Baseline (%) | Time to Nadir | Duration of Suppression |
| FSH | 46.9 ± 2.5% | 48 hours | > 48 hours |
| LH | 12.4 ± 2.2% | 48 hours | > 48 hours |
| Testosterone | 13.4 ± 1.4% | 48 hours | > 48 hours |
Degarelix: Data from a Phase III Study in Prostate Cancer Patients (CS21 Trial)
The pivotal CS21 trial was a 12-month, open-label, randomized study comparing two dosing regimens of Degarelix with leuprolide (a GnRH agonist) in patients with prostate cancer.[11][12]
Table 2: Testosterone and PSA Suppression with Degarelix (240/80 mg dose) vs. Leuprolide [11][12]
| Endpoint | Degarelix (240/80 mg) | Leuprolide (7.5 mg) |
| Patients with Testosterone ≤ 0.5 ng/mL at Day 3 | 96.1% | 0% |
| Patients with Testosterone ≤ 0.5 ng/mL from Day 28 to 364 | 97.2% | 96.4% |
| Median PSA Reduction at Day 14 | 64% | 18% |
| Median PSA Reduction at Day 28 | 85% | 68% |
Experimental Protocols
This compound: First-in-Human Study Protocol
The following is a summarized experimental protocol based on the first human study of this compound.[9][10][13]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Degarelix - Wikipedia [en.wikipedia.org]
- 5. This compound | C80H102ClN15O14 | CID 16137348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. firmagon.com [firmagon.com]
- 7. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Additional analysis of the secondary end point of biochemical recurrence rate in a phase 3 trial (CS21) comparing degarelix 80 mg versus leuprolide in prostate cancer patients segmented by baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Acyline and Degarelix: Two Generations of GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of Acyline and Degarelix, two gonadotropin-releasing hormone (GnRH) antagonists. While both compounds share a common mechanism of action, their clinical development and application profiles differ significantly. This document synthesizes available data to offer an objective comparison of their performance, supported by experimental data.
At a Glance: this compound vs. Degarelix
| Feature | This compound | Degarelix |
| Drug Class | Gonadotropin-Releasing Hormone (GnRH) Antagonist[1][2] | Gonadotropin-Releasing Hormone (GnRH) Antagonist[3][4] |
| Development Status | Discontinued[5] | Approved and Marketed (Brand Name: Firmagon)[3][4] |
| Primary Indication | Investigated for contraception and hypogonadism[5] | Treatment of advanced prostate cancer[3][4][6] |
| Chemical Structure | Synthetic peptide analogue[2] | Synthetic linear decapeptide[7] |
Mechanism of Action and Signaling Pathway
Both this compound and Degarelix are competitive antagonists of the gonadotropin-releasing hormone receptor (GnRHR) located on the pituitary gonadotroph cells.[1][4] By blocking the binding of endogenous GnRH, these antagonists prevent the signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in LH levels leads to a rapid decrease in testosterone production by the testes.[4]
The signaling pathway initiated by GnRH binding to its receptor is complex, involving multiple G-proteins and downstream effectors. The primary pathway involves the activation of G-protein alpha-q/11, which stimulates phospholipase C (PLC). PLC, in turn, generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the activation of the MAPK cascade and ultimately influencing the transcription of gonadotropin subunit genes.
Chemical Structure
Both this compound and Degarelix are synthetic peptides designed to have a high affinity for the GnRH receptor.
This compound:
-
Peptide Sequence: Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4-Aph(Ac)-D-4-Aph(Ac)-Leu-Lys(iPr)-Pro-D-Ala-NH2[5]
Degarelix:
-
Peptide Sequence: Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4-Aph(L-Hor)-D-4Aph(Cbm)-Leu-Lys(iPr)-Pro-D-Ala-NH2[3][8]
Comparative Efficacy and Pharmacodynamics
Direct head-to-head clinical trials comparing this compound and Degarelix are not available due to the discontinuation of this compound's development. However, data from their respective clinical studies provide insights into their potency and effects.
This compound: Data from a Phase I Study in Healthy Males
The first human study of this compound involved single subcutaneous injections at escalating doses in eight healthy young men. The study demonstrated a dose-dependent suppression of gonadotropins and testosterone.[9][10]
Table 1: Maximal Suppression of Hormones with this compound (75 μg/kg dose) [9][10]
| Hormone | Mean Suppression from Baseline (%) | Time to Nadir | Duration of Suppression |
| FSH | 46.9 ± 2.5% | 48 hours | > 48 hours |
| LH | 12.4 ± 2.2% | 48 hours | > 48 hours |
| Testosterone | 13.4 ± 1.4% | 48 hours | > 48 hours |
Degarelix: Data from a Phase III Study in Prostate Cancer Patients (CS21 Trial)
The pivotal CS21 trial was a 12-month, open-label, randomized study comparing two dosing regimens of Degarelix with leuprolide (a GnRH agonist) in patients with prostate cancer.[11][12]
Table 2: Testosterone and PSA Suppression with Degarelix (240/80 mg dose) vs. Leuprolide [11][12]
| Endpoint | Degarelix (240/80 mg) | Leuprolide (7.5 mg) |
| Patients with Testosterone ≤ 0.5 ng/mL at Day 3 | 96.1% | 0% |
| Patients with Testosterone ≤ 0.5 ng/mL from Day 28 to 364 | 97.2% | 96.4% |
| Median PSA Reduction at Day 14 | 64% | 18% |
| Median PSA Reduction at Day 28 | 85% | 68% |
Experimental Protocols
This compound: First-in-Human Study Protocol
The following is a summarized experimental protocol based on the first human study of this compound.[9][10][13]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Degarelix - Wikipedia [en.wikipedia.org]
- 5. This compound | C80H102ClN15O14 | CID 16137348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. firmagon.com [firmagon.com]
- 7. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Additional analysis of the secondary end point of biochemical recurrence rate in a phase 3 trial (CS21) comparing degarelix 80 mg versus leuprolide in prostate cancer patients segmented by baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
Acyline's Enduring Impact: A Comparative Analysis of GnRH Antagonist Duration of Action
For Immediate Release
A comprehensive review of available data highlights the distinct duration of action of Acyline in comparison to other gonadotropin-releasing hormone (GnRH) antagonists. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's performance, supported by experimental data, to inform future research and clinical development.
This compound, a peptide analogue of GnRH, functions as a competitive antagonist at the GnRH receptors in the pituitary gland. This mechanism swiftly inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and sustained decrease in testosterone (B1683101) and other sex steroid levels.[1][2][3] This immediate onset of action is a hallmark of GnRH antagonists, distinguishing them from GnRH agonists which cause an initial surge in hormone levels.
Comparative Duration of Action
The duration of therapeutic suppression is a critical parameter in the clinical application of GnRH antagonists. This compound has demonstrated a prolonged duration of action in human studies. A single high dose of this compound (300 μg/kg) has been shown to suppress testosterone to castrate levels for up to two weeks in healthy men.[4][5] Even at a lower dose of 75 μg/kg, this compound maintained suppression of LH and testosterone for over 48 hours.[6][7][8]
In comparison to other GnRH antagonists, this compound exhibits a longer-lasting effect than many of its counterparts. For instance, Cetrorelix, another widely used GnRH antagonist, demonstrates a shorter duration of action, with testosterone levels returning to normal within 48 hours after a 5.0 mg injection.[3][7] Similarly, Ganirelix has a terminal half-life of approximately 13 hours, necessitating daily administration in clinical settings like controlled ovarian hyperstimulation.[4][9] The orally active GnRH antagonists, Elagolix and Relugolix, also have relatively short half-lives of about 4 to 6 hours and 25 hours, respectively, requiring once or twice daily dosing to maintain therapeutic effect.[1][10][11][12][13]
Degarelix and Abarelix are other injectable GnRH antagonists with longer durations of action compared to the shorter-acting agents, but still differ from this compound. Degarelix, administered as a monthly maintenance dose, effectively maintains testosterone suppression.[3][14][15][16] Abarelix, in a depot formulation, has a terminal half-life of 13.2 days.[17] While these provide sustained suppression, the data on this compound suggests the potential for even less frequent dosing.
The following table summarizes the available data on the duration of action for this compound and other selected GnRH antagonists.
| GnRH Antagonist | Administration Route | Key Duration of Action Findings | Half-Life |
| This compound | Subcutaneous Injection | - 75 μg/kg: Suppression of LH and testosterone for over 48 hours.[6][7][8]- 300 μg/kg: Suppression of testosterone to castrate levels for up to 15 days.[4][5] | 28.3 ± 4.2 hours (after 75 μg/kg).[3][7] |
| Cetrorelix | Subcutaneous Injection | - 5.0 mg: Testosterone returns to normal within 48 hours.[3][7]- 3 mg: Duration of action of at least 4 days.[6] | Approximately 30 hours after a single injection.[2] |
| Degarelix | Subcutaneous Injection | - Maintenance dose every 28 days maintains testosterone suppression.[3][14][15][16] | 53 days.[16] |
| Elagolix | Oral | - Requires once or twice daily dosing.[1][12][13] | 4 to 6 hours.[1][13] |
| Relugolix | Oral | - Requires once daily dosing.[10][11][18] | 25 hours (effective), 60.8 hours (terminal).[10][11] |
| Ganirelix | Subcutaneous Injection | - Requires daily injections for 3-5 days in IVF protocols.[19] Pituitary LH and FSH levels fully recover within 48 hours of discontinuation.[20] | Approximately 13 hours.[4] |
| Abarelix | Intramuscular Injection | - Depot formulation has a terminal half-life of 13.2 days.[17] | 10.0 days (continuous subcutaneous infusion).[21] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow for evaluating GnRH antagonists, the following diagrams are provided.
Caption: GnRH Signaling Pathway and Antagonist Action.
Caption: Clinical Trial Workflow for GnRH Antagonists.
Experimental Protocols
The clinical studies evaluating the duration of action of this compound and other GnRH antagonists typically involve the following methodologies:
Study Design: The studies are often dose-escalation or parallel-group, randomized, and controlled trials. Healthy volunteers or patients with specific conditions (e.g., prostate cancer, endometriosis) are recruited.
Subject Population: For studies on this compound's duration of action in men, healthy eugonadal male volunteers are typically recruited. For other antagonists like Elagolix or Relugolix, the target population may be premenopausal women with endometriosis or men with advanced prostate cancer, respectively.
Drug Administration: this compound and other peptide-based antagonists like Cetrorelix and Degarelix are administered via subcutaneous or intramuscular injection. Oral antagonists like Elagolix and Relugolix are administered as tablets.
Hormone Measurements: Blood samples are collected at baseline and at multiple time points following drug administration. Serum concentrations of LH, FSH, and testosterone (in males) or estradiol (B170435) (in females) are measured using validated immunoassays.
Pharmacokinetic Analysis: For some studies, plasma concentrations of the antagonist drug are also measured to determine pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).
Definition of Duration of Action: The duration of action is typically defined as the time for which the target hormone (e.g., testosterone) remains below a clinically relevant threshold (e.g., castrate level of <50 ng/dL) or the time until hormone levels return to baseline.
Example Protocol: this compound in Healthy Men
A study evaluating a single dose of this compound involved administering the drug subcutaneously to healthy young men. Blood samples for measuring LH, FSH, and testosterone were collected before the injection and at various time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours, and then daily or every other day) for up to several weeks. The duration of suppression was determined by the time it took for hormone levels to return to the baseline range.[4][5][7]
Conclusion
The available evidence suggests that this compound is a potent GnRH antagonist with a notably long duration of action compared to many other agents in its class. This characteristic may offer advantages in clinical settings where sustained hormonal suppression with less frequent administration is desirable. Further head-to-head comparative studies with consistent methodologies are warranted to fully elucidate the relative duration of action of this compound against other long-acting GnRH antagonists. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and clinicians in the field of endocrinology and drug development.
References
- 1. Elagolix - Wikipedia [en.wikipedia.org]
- 2. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How long does it take for Degarelix to work? [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A single dose of the potent gonadotropin-releasing hormone antagonist this compound suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emdserono.com [emdserono.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Articles [globalrx.com]
- 10. accp1.org [accp1.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Pharmacology of ORILISSA® (elagolix) [orilissa.com]
- 13. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]
- 14. onclive.com [onclive.com]
- 15. Degarelix and its therapeutic potential in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Firmagon: Side effects, dosage, uses, and more [medicalnewstoday.com]
- 17. Pharmacokinetics and pharmacodynamics of a novel depot formulation of abarelix, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Relugolix in Clinical Practice: The Best Route for All? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vcrmed.com [vcrmed.com]
- 20. Ganirelix Acetate Injection (Ganirelix): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. Pharmacokinetics and pharmacodynamics of abarelix, a gonadotropin-releasing hormone antagonist, after subcutaneous continuous infusion in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Acyline's Enduring Impact: A Comparative Analysis of GnRH Antagonist Duration of Action
For Immediate Release
A comprehensive review of available data highlights the distinct duration of action of Acyline in comparison to other gonadotropin-releasing hormone (GnRH) antagonists. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's performance, supported by experimental data, to inform future research and clinical development.
This compound, a peptide analogue of GnRH, functions as a competitive antagonist at the GnRH receptors in the pituitary gland. This mechanism swiftly inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and sustained decrease in testosterone and other sex steroid levels.[1][2][3] This immediate onset of action is a hallmark of GnRH antagonists, distinguishing them from GnRH agonists which cause an initial surge in hormone levels.
Comparative Duration of Action
The duration of therapeutic suppression is a critical parameter in the clinical application of GnRH antagonists. This compound has demonstrated a prolonged duration of action in human studies. A single high dose of this compound (300 μg/kg) has been shown to suppress testosterone to castrate levels for up to two weeks in healthy men.[4][5] Even at a lower dose of 75 μg/kg, this compound maintained suppression of LH and testosterone for over 48 hours.[6][7][8]
In comparison to other GnRH antagonists, this compound exhibits a longer-lasting effect than many of its counterparts. For instance, Cetrorelix, another widely used GnRH antagonist, demonstrates a shorter duration of action, with testosterone levels returning to normal within 48 hours after a 5.0 mg injection.[3][7] Similarly, Ganirelix has a terminal half-life of approximately 13 hours, necessitating daily administration in clinical settings like controlled ovarian hyperstimulation.[4][9] The orally active GnRH antagonists, Elagolix and Relugolix, also have relatively short half-lives of about 4 to 6 hours and 25 hours, respectively, requiring once or twice daily dosing to maintain therapeutic effect.[1][10][11][12][13]
Degarelix and Abarelix are other injectable GnRH antagonists with longer durations of action compared to the shorter-acting agents, but still differ from this compound. Degarelix, administered as a monthly maintenance dose, effectively maintains testosterone suppression.[3][14][15][16] Abarelix, in a depot formulation, has a terminal half-life of 13.2 days.[17] While these provide sustained suppression, the data on this compound suggests the potential for even less frequent dosing.
The following table summarizes the available data on the duration of action for this compound and other selected GnRH antagonists.
| GnRH Antagonist | Administration Route | Key Duration of Action Findings | Half-Life |
| This compound | Subcutaneous Injection | - 75 μg/kg: Suppression of LH and testosterone for over 48 hours.[6][7][8]- 300 μg/kg: Suppression of testosterone to castrate levels for up to 15 days.[4][5] | 28.3 ± 4.2 hours (after 75 μg/kg).[3][7] |
| Cetrorelix | Subcutaneous Injection | - 5.0 mg: Testosterone returns to normal within 48 hours.[3][7]- 3 mg: Duration of action of at least 4 days.[6] | Approximately 30 hours after a single injection.[2] |
| Degarelix | Subcutaneous Injection | - Maintenance dose every 28 days maintains testosterone suppression.[3][14][15][16] | 53 days.[16] |
| Elagolix | Oral | - Requires once or twice daily dosing.[1][12][13] | 4 to 6 hours.[1][13] |
| Relugolix | Oral | - Requires once daily dosing.[10][11][18] | 25 hours (effective), 60.8 hours (terminal).[10][11] |
| Ganirelix | Subcutaneous Injection | - Requires daily injections for 3-5 days in IVF protocols.[19] Pituitary LH and FSH levels fully recover within 48 hours of discontinuation.[20] | Approximately 13 hours.[4] |
| Abarelix | Intramuscular Injection | - Depot formulation has a terminal half-life of 13.2 days.[17] | 10.0 days (continuous subcutaneous infusion).[21] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow for evaluating GnRH antagonists, the following diagrams are provided.
Caption: GnRH Signaling Pathway and Antagonist Action.
Caption: Clinical Trial Workflow for GnRH Antagonists.
Experimental Protocols
The clinical studies evaluating the duration of action of this compound and other GnRH antagonists typically involve the following methodologies:
Study Design: The studies are often dose-escalation or parallel-group, randomized, and controlled trials. Healthy volunteers or patients with specific conditions (e.g., prostate cancer, endometriosis) are recruited.
Subject Population: For studies on this compound's duration of action in men, healthy eugonadal male volunteers are typically recruited. For other antagonists like Elagolix or Relugolix, the target population may be premenopausal women with endometriosis or men with advanced prostate cancer, respectively.
Drug Administration: this compound and other peptide-based antagonists like Cetrorelix and Degarelix are administered via subcutaneous or intramuscular injection. Oral antagonists like Elagolix and Relugolix are administered as tablets.
Hormone Measurements: Blood samples are collected at baseline and at multiple time points following drug administration. Serum concentrations of LH, FSH, and testosterone (in males) or estradiol (in females) are measured using validated immunoassays.
Pharmacokinetic Analysis: For some studies, plasma concentrations of the antagonist drug are also measured to determine pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).
Definition of Duration of Action: The duration of action is typically defined as the time for which the target hormone (e.g., testosterone) remains below a clinically relevant threshold (e.g., castrate level of <50 ng/dL) or the time until hormone levels return to baseline.
Example Protocol: this compound in Healthy Men
A study evaluating a single dose of this compound involved administering the drug subcutaneously to healthy young men. Blood samples for measuring LH, FSH, and testosterone were collected before the injection and at various time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours, and then daily or every other day) for up to several weeks. The duration of suppression was determined by the time it took for hormone levels to return to the baseline range.[4][5][7]
Conclusion
The available evidence suggests that this compound is a potent GnRH antagonist with a notably long duration of action compared to many other agents in its class. This characteristic may offer advantages in clinical settings where sustained hormonal suppression with less frequent administration is desirable. Further head-to-head comparative studies with consistent methodologies are warranted to fully elucidate the relative duration of action of this compound against other long-acting GnRH antagonists. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and clinicians in the field of endocrinology and drug development.
References
- 1. Elagolix - Wikipedia [en.wikipedia.org]
- 2. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How long does it take for Degarelix to work? [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A single dose of the potent gonadotropin-releasing hormone antagonist this compound suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emdserono.com [emdserono.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Articles [globalrx.com]
- 10. accp1.org [accp1.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Pharmacology of ORILISSA® (elagolix) [orilissa.com]
- 13. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]
- 14. onclive.com [onclive.com]
- 15. Degarelix and its therapeutic potential in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Firmagon: Side effects, dosage, uses, and more [medicalnewstoday.com]
- 17. Pharmacokinetics and pharmacodynamics of a novel depot formulation of abarelix, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Relugolix in Clinical Practice: The Best Route for All? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vcrmed.com [vcrmed.com]
- 20. Ganirelix Acetate Injection (Ganirelix): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. Pharmacokinetics and pharmacodynamics of abarelix, a gonadotropin-releasing hormone antagonist, after subcutaneous continuous infusion in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Histological Validation of Acyline's Effects on Reproductive Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the histological effects of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist, on key reproductive tissues. This compound's performance is objectively compared with other GnRH analogs, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in endocrinology, reproductive biology, and drug development.
Introduction to this compound and Comparative GnRH Analogs
This compound is a synthetic peptide that acts as a competitive antagonist to the gonadotropin-releasing hormone receptor (GnRHR) in the anterior pituitary gland. By blocking the receptor, this compound rapidly and reversibly inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a decrease in the production of sex steroids, such as testosterone (B1683101) and estrogen, from the gonads. This mechanism of action makes this compound a candidate for various clinical applications, including male and female contraception and the treatment of hormone-dependent diseases.
For a comprehensive evaluation, this guide compares the histological effects of this compound with other widely studied GnRH analogs, including both antagonists and agonists.
| Compound | Class | Mechanism of Action | Primary Therapeutic Areas |
| This compound | GnRH Antagonist | Competitively blocks GnRH receptors, leading to immediate suppression of LH and FSH. | Investigational for male contraception and hormone-dependent diseases. |
| Degarelix | GnRH Antagonist | Competitively blocks GnRH receptors, causing a rapid and sustained suppression of testosterone. | Advanced prostate cancer. |
| Cetrorelix | GnRH Antagonist | Competitively blocks GnRH receptors to prevent premature LH surges. | Assisted reproductive technology. |
| Ganirelix | GnRH Antagonist | Competitively blocks GnRH receptors to prevent premature LH surges. | Assisted reproductive technology. |
| Leuprolide (Lupron) | GnRH Agonist | Initially stimulates GnRH receptors, followed by downregulation and desensitization, leading to long-term suppression of LH and FSH. | Prostate cancer, endometriosis, uterine fibroids, central precocious puberty. |
Comparative Histological Effects on Reproductive Tissues
The following sections detail the observed histological changes in the testis, ovary, uterus, and pituitary gland following treatment with this compound and its comparators.
Testis
The testes are primary targets for GnRH analogs due to their dependence on gonadotropins for spermatogenesis and steroidogenesis.
This compound: In a study on domestic cats, a single dose of this compound resulted in a significant decrease in the height of the germinal epithelium. This was accompanied by a reduction in the number of spermatocytes and spermatids, indicating an impairment of spermatocytogenesis and spermiogenesis. However, the number of spermatogonia, Sertoli cells, and Leydig cells did not show significant changes.
GnRH Agonists (Leuprolide): Prolonged treatment with leuprolide in patients with prostatic cancer leads to marked spermatogenic suppression, thickening of the peritubular membrane, and a decreased number of Leydig cells. The extensive fibrosis observed suggests that the suppression of spermatogenesis may not be readily reversible.
| Histological Parameter | This compound (in domestic cats) | Leuprolide (in humans) |
| Germinal Epithelium Height | Significant decrease | Not reported |
| Spermatogenesis | Impaired (reduced spermatocytes and spermatids) | Marked suppression |
| Spermatogonia | No significant change | Not specified |
| Sertoli Cells | No significant change | Not specified |
| Leydig Cells | No significant change | Decreased number |
| Peritubular Membrane | Not reported | Thickening and fibrosis |
Ovary
The effects of GnRH analogs on the ovary are primarily related to the inhibition of follicular development and ovulation.
This compound: In domestic cats, this compound administered during the early follicular phase prevented ovulation. However, it did not appear to affect ongoing follicular development or the function of gestational corpora lutea.
GnRH Antagonists (Ganirelix): In normal women, Ganirelix treatment from the early follicular phase prevented the selection of a dominant follicle and delayed ovulation.
Oral Contraceptives (as a functional comparator): Chronic use of combined oral contraceptives leads to ovarian size reduction, cortical fibrosis, and suppression of follicle growth.
| Histological Feature | This compound (in domestic cats) | Ganirelix (in humans) |
| Follicular Development | Did not affect ongoing development | Prevented dominant follicle selection |
| Ovulation | Prevented | Delayed |
| Corpus Luteum | Did not affect gestational corpora lutea | Not applicable |
Uterus
The uterine endometrium is highly responsive to changes in ovarian steroid hormones.
This compound: Specific studies detailing the direct histological effects of this compound on the uterus are limited. However, by suppressing estrogen production, it is expected to induce an atrophic or inactive endometrium.
GnRH Agonists (Goserelin): In patients with uterine leiomyomas, treatment with the GnRH agonist goserelin (B1671991) resulted in cellular shrinkage and ultrastructural changes in the myoma cells. Another GnRH agonist, buserelin (B193263) acetate, was associated with a higher occurrence of hyaline degeneration in the myometrium of uterine leiomyomas.
| Uterine Component | This compound (Expected) | GnRH Agonists (Goserelin, Buserelin) |
| Endometrium | Atrophy/inactivity | Atrophy secondary to hypoestrogenism |
| Myometrium (Leiomyoma) | Not studied | Cellular shrinkage, hyaline degeneration |
Pituitary Gland
The anterior pituitary is the direct site of action for GnRH analogs.
GnRH Agonists (Leuprolide): Long-term administration of high doses of leuprolide in rats has been associated with a dose-related increase in benign pituitary hyperplasia and adenomas. In humans, rare cases of pituitary apoplexy have been reported following the administration of GnRH agonists, often in the presence of a pre-existing pituitary adenoma.
| Histological Feature | This compound (Expected) | Leuprolide (in rats) |
| Gonadotroph Cells | Suppression of activity (reduced size, degranulation) | Not specified |
| Overall Pituitary Histology | No expected major structural changes | Benign hyperplasia and adenomas |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate histological assessment of reproductive tissues.
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining of Testicular Tissue
This protocol provides a standard method for the general morphological assessment of the testis.
-
Tissue Fixation: Immediately after collection, immerse the testicular tissue in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Tissue Processing:
-
Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissue with xylene or a xylene substitute.
-
Infiltrate the tissue with molten paraffin (B1166041) wax.
-
-
Embedding: Embed the paraffin-infiltrated tissue in a paraffin block.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.
-
Stain with Harris's hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Counterstain with eosin Y for 1-3 minutes.
-
Dehydrate through graded ethanol and clear in xylene.
-
-
Mounting: Mount the stained section with a coverslip using a resinous mounting medium.
Immunohistochemistry (IHC) for Proliferating Cell Nuclear Antigen (PCNA) in Ovarian Tissue
This protocol allows for the detection of proliferating cells within the ovary.
-
Antigen Retrieval: After deparaffinization and rehydration, perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes. Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30 minutes.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against PCNA (e.g., mouse anti-PCNA monoclonal antibody) at an appropriate dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Chromogen Application: Develop the signal with a chromogen solution such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental processes can aid in understanding the effects of this compound.
Histological Validation of Acyline's Effects on Reproductive Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the histological effects of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist, on key reproductive tissues. This compound's performance is objectively compared with other GnRH analogs, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in endocrinology, reproductive biology, and drug development.
Introduction to this compound and Comparative GnRH Analogs
This compound is a synthetic peptide that acts as a competitive antagonist to the gonadotropin-releasing hormone receptor (GnRHR) in the anterior pituitary gland. By blocking the receptor, this compound rapidly and reversibly inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a decrease in the production of sex steroids, such as testosterone and estrogen, from the gonads. This mechanism of action makes this compound a candidate for various clinical applications, including male and female contraception and the treatment of hormone-dependent diseases.
For a comprehensive evaluation, this guide compares the histological effects of this compound with other widely studied GnRH analogs, including both antagonists and agonists.
| Compound | Class | Mechanism of Action | Primary Therapeutic Areas |
| This compound | GnRH Antagonist | Competitively blocks GnRH receptors, leading to immediate suppression of LH and FSH. | Investigational for male contraception and hormone-dependent diseases. |
| Degarelix | GnRH Antagonist | Competitively blocks GnRH receptors, causing a rapid and sustained suppression of testosterone. | Advanced prostate cancer. |
| Cetrorelix | GnRH Antagonist | Competitively blocks GnRH receptors to prevent premature LH surges. | Assisted reproductive technology. |
| Ganirelix | GnRH Antagonist | Competitively blocks GnRH receptors to prevent premature LH surges. | Assisted reproductive technology. |
| Leuprolide (Lupron) | GnRH Agonist | Initially stimulates GnRH receptors, followed by downregulation and desensitization, leading to long-term suppression of LH and FSH. | Prostate cancer, endometriosis, uterine fibroids, central precocious puberty. |
Comparative Histological Effects on Reproductive Tissues
The following sections detail the observed histological changes in the testis, ovary, uterus, and pituitary gland following treatment with this compound and its comparators.
Testis
The testes are primary targets for GnRH analogs due to their dependence on gonadotropins for spermatogenesis and steroidogenesis.
This compound: In a study on domestic cats, a single dose of this compound resulted in a significant decrease in the height of the germinal epithelium. This was accompanied by a reduction in the number of spermatocytes and spermatids, indicating an impairment of spermatocytogenesis and spermiogenesis. However, the number of spermatogonia, Sertoli cells, and Leydig cells did not show significant changes.
GnRH Agonists (Leuprolide): Prolonged treatment with leuprolide in patients with prostatic cancer leads to marked spermatogenic suppression, thickening of the peritubular membrane, and a decreased number of Leydig cells. The extensive fibrosis observed suggests that the suppression of spermatogenesis may not be readily reversible.
| Histological Parameter | This compound (in domestic cats) | Leuprolide (in humans) |
| Germinal Epithelium Height | Significant decrease | Not reported |
| Spermatogenesis | Impaired (reduced spermatocytes and spermatids) | Marked suppression |
| Spermatogonia | No significant change | Not specified |
| Sertoli Cells | No significant change | Not specified |
| Leydig Cells | No significant change | Decreased number |
| Peritubular Membrane | Not reported | Thickening and fibrosis |
Ovary
The effects of GnRH analogs on the ovary are primarily related to the inhibition of follicular development and ovulation.
This compound: In domestic cats, this compound administered during the early follicular phase prevented ovulation. However, it did not appear to affect ongoing follicular development or the function of gestational corpora lutea.
GnRH Antagonists (Ganirelix): In normal women, Ganirelix treatment from the early follicular phase prevented the selection of a dominant follicle and delayed ovulation.
Oral Contraceptives (as a functional comparator): Chronic use of combined oral contraceptives leads to ovarian size reduction, cortical fibrosis, and suppression of follicle growth.
| Histological Feature | This compound (in domestic cats) | Ganirelix (in humans) |
| Follicular Development | Did not affect ongoing development | Prevented dominant follicle selection |
| Ovulation | Prevented | Delayed |
| Corpus Luteum | Did not affect gestational corpora lutea | Not applicable |
Uterus
The uterine endometrium is highly responsive to changes in ovarian steroid hormones.
This compound: Specific studies detailing the direct histological effects of this compound on the uterus are limited. However, by suppressing estrogen production, it is expected to induce an atrophic or inactive endometrium.
GnRH Agonists (Goserelin): In patients with uterine leiomyomas, treatment with the GnRH agonist goserelin resulted in cellular shrinkage and ultrastructural changes in the myoma cells. Another GnRH agonist, buserelin acetate, was associated with a higher occurrence of hyaline degeneration in the myometrium of uterine leiomyomas.
| Uterine Component | This compound (Expected) | GnRH Agonists (Goserelin, Buserelin) |
| Endometrium | Atrophy/inactivity | Atrophy secondary to hypoestrogenism |
| Myometrium (Leiomyoma) | Not studied | Cellular shrinkage, hyaline degeneration |
Pituitary Gland
The anterior pituitary is the direct site of action for GnRH analogs.
GnRH Agonists (Leuprolide): Long-term administration of high doses of leuprolide in rats has been associated with a dose-related increase in benign pituitary hyperplasia and adenomas. In humans, rare cases of pituitary apoplexy have been reported following the administration of GnRH agonists, often in the presence of a pre-existing pituitary adenoma.
| Histological Feature | This compound (Expected) | Leuprolide (in rats) |
| Gonadotroph Cells | Suppression of activity (reduced size, degranulation) | Not specified |
| Overall Pituitary Histology | No expected major structural changes | Benign hyperplasia and adenomas |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate histological assessment of reproductive tissues.
Hematoxylin and Eosin (H&E) Staining of Testicular Tissue
This protocol provides a standard method for the general morphological assessment of the testis.
-
Tissue Fixation: Immediately after collection, immerse the testicular tissue in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Tissue Processing:
-
Dehydrate the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissue with xylene or a xylene substitute.
-
Infiltrate the tissue with molten paraffin wax.
-
-
Embedding: Embed the paraffin-infiltrated tissue in a paraffin block.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.
-
Stain with Harris's hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Counterstain with eosin Y for 1-3 minutes.
-
Dehydrate through graded ethanol and clear in xylene.
-
-
Mounting: Mount the stained section with a coverslip using a resinous mounting medium.
Immunohistochemistry (IHC) for Proliferating Cell Nuclear Antigen (PCNA) in Ovarian Tissue
This protocol allows for the detection of proliferating cells within the ovary.
-
Antigen Retrieval: After deparaffinization and rehydration, perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10-15 minutes. Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30 minutes.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against PCNA (e.g., mouse anti-PCNA monoclonal antibody) at an appropriate dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Chromogen Application: Develop the signal with a chromogen solution such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental processes can aid in understanding the effects of this compound.
Acyline vs. Leuprolide: A Comparative Guide for Prostate Cancer Research Models
For Immediate Publication
Audience: Researchers, scientists, and drug development professionals in the field of oncology, particularly those focused on prostate cancer.
This guide provides a detailed comparison of Acyline and Leuprolide, two critical compounds utilized in prostate cancer research models for androgen deprivation therapy (ADT). The objective is to furnish researchers with the necessary data to make informed decisions on the selection of a Gonadotropin-Releasing Hormone (GnRH) modulator for their preclinical studies.
Introduction: The Role of GnRH Modulators in Prostate Cancer Research
Prostate cancer is a predominantly hormone-sensitive disease, with its growth often driven by androgens such as testosterone (B1683101). A cornerstone of preclinical and clinical research is the use of ADT to suppress testosterone levels, thereby inhibiting tumor progression. GnRH modulators are central to achieving this medical castration. They are broadly classified into two categories: agonists, such as Leuprolide, and antagonists, such as this compound. While both aim to reduce testosterone, their mechanisms of action and physiological effects differ significantly, impacting their application in research models.
Mechanism of Action: A Tale of Two Pathways
Leuprolide , a GnRH agonist, functions through a mechanism of receptor downregulation.[1][2][3] Upon initial administration, Leuprolide binds to and stimulates GnRH receptors in the pituitary gland, causing an initial surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1] This leads to a transient increase in testosterone levels, a phenomenon known as "testosterone flare" or "tumor flare".[4][5] Continuous exposure to Leuprolide, however, leads to the desensitization and downregulation of GnRH receptors, ultimately suppressing LH and FSH secretion and reducing testosterone to castrate levels within 2-4 weeks.[1][3]
This compound , in contrast, is a GnRH antagonist.[6][7] It competitively binds to GnRH receptors in the pituitary gland, immediately blocking the action of endogenous GnRH. This direct inhibition prevents the secretion of LH and FSH without an initial stimulatory phase, leading to a rapid and profound suppression of testosterone.[6][8] This immediate effect avoids the testosterone surge associated with GnRH agonists.
Diagram: Mechanism of Action of this compound and Leuprolide
Caption: Comparative signaling pathways of Leuprolide (agonist) and this compound (antagonist).
Comparative Efficacy in Preclinical Models
The choice between this compound and Leuprolide in a research setting often depends on the specific experimental goals, such as the desired speed of testosterone suppression and the need to avoid the confounding effects of a testosterone surge.
| Parameter | This compound (GnRH Antagonist) | Leuprolide (GnRH Agonist) |
| Mechanism | Competitive GnRH receptor blocker[6][7] | GnRH receptor superagonist, causes downregulation[3] |
| Onset of Action | Rapid, immediate suppression of LH, FSH, and testosterone[6][8] | Initial surge in LH, FSH, and testosterone for 3-4 days[1] |
| Time to Castration | Within hours to a few days | 2-4 weeks[1] |
| Testosterone Flare | No | Yes, can transiently accelerate tumor growth[4] |
| Dosing in Animal Models | Daily or frequent injections (e.g., 210 µ g/day in rats)[9] | Depot formulations for long-term release (e.g., 18 mg/4 wk in mice)[10] |
Quantitative Data from Preclinical and Clinical Studies
While direct head-to-head preclinical studies in prostate cancer models are not abundant in the provided search results, data from various studies illustrate the distinct profiles of each compound.
Table 1: Hormonal Suppression in Animal and Human Studies
| Compound | Species | Dose | Effect on Testosterone | Time to Effect | Citation |
| This compound | Human | 75 µg/kg (single injection) | Suppressed to 13.4% of baseline | >48 hours | [6] |
| This compound | Human | 300 µg/kg (single injection) | Suppression to castrate levels | Maintained for 15 days | [11] |
| Leuprolide | Mouse | 18 mg/4 wk (osmotic minipump) | Significant reduction (chemical castration) | 12 weeks | [10] |
| Leuprolide | Human | 45 mg (6-month depot) | Mean time to castrate levels (<50 ng/dL) was 21 days | 21 days | [1] |
Table 2: Effects on Prostate and Tumor Markers
| Compound | Model | Key Findings | Citation |
| This compound | Dog (BPH Model) | Single 330 µg/kg dose led to a 38.44% mean reduction in prostate volume. | [8] |
| Leuprolide | Rat (Prostate Tumor) | Reduced the growth of prostate tumors. | [1] |
| Leuprolide | Human (Prostate Cancer) | 3M depot normalized PSA levels in 66.1% of patients after 9 months. | [12] |
Experimental Protocols: A Methodological Overview
Researchers utilizing these compounds in prostate cancer models typically employ xenograft or genetically engineered mouse (GEM) models.[13][14][15] The choice of model is critical and depends on the specific research question.
General Protocol for a Xenograft Study:
-
Cell Line Selection: Human prostate cancer cell lines (e.g., LNCaP, VCaP for androgen-sensitive studies) are cultured.
-
Animal Model: Immunocompromised mice (e.g., SCID, NOD-SCID) are used to prevent rejection of human cells.[15]
-
Tumor Implantation: A suspension of cancer cells is subcutaneously or orthotopically injected into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Drug Administration:
-
This compound: Typically administered via subcutaneous injections at a specified dose and frequency (e.g., daily).[7][8] Lyophilized powder is often reconstituted in bacteriostatic water.[8]
-
Leuprolide: Often administered as a long-acting depot formulation via subcutaneous or intramuscular injection, or through a surgically implanted osmotic minipump for continuous release.[2][10]
-
-
Endpoint Analysis: At the end of the study, mice are euthanized. Tumors are excised and weighed. Blood is collected for hormone (testosterone) and biomarker (PSA) analysis. Tissues may be fixed for histological analysis.
Diagram: Experimental Workflow for In Vivo Compound Comparison
Caption: Standard workflow for comparing this compound and Leuprolide in a xenograft model.
Considerations for Researchers
-
This compound is the compound of choice when immediate and profound testosterone suppression is required. Its mechanism avoids the confounding variable of a testosterone surge, which is critical for studies investigating the initial phases of androgen deprivation or in models where a temporary tumor flare could obscure results. The need for more frequent administration should be considered in the experimental design.[9]
-
Leuprolide is well-suited for long-term studies where sustained testosterone suppression is the primary goal and the initial testosterone flare is either not a concern or is managed with a co-administered anti-androgen.[16] Its availability in long-acting depot formulations simplifies dosing schedules, improving convenience and reducing animal handling stress.[10][17]
Conclusion
Both this compound and Leuprolide are powerful tools for modeling androgen deprivation in prostate cancer research. The fundamental difference in their mechanism of action—immediate blockade versus initial stimulation followed by downregulation—is the most critical factor in selecting the appropriate agent. This compound offers a rapid, clean model of castration without a tumor flare, making it ideal for specific mechanistic studies. Leuprolide, a long-established standard, is highly effective for long-term studies, and its depot formulations offer significant practical advantages. The selection should be guided by the specific hypotheses being tested and the logistical constraints of the research protocol.
References
- 1. Leuprorelin depot injection: patient considerations in the management of prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leuprorelin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ELIGARD® (Leuprolide Acetate) | for Advanced Prostate Cancer [eligardhcp.com]
- 5. oncolink.org [oncolink.org]
- 6. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A single dose of the potent gonadotropin-releasing hormone antagonist this compound suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized open labelled comparative study of the efficacy, safety and tolerability of leuprorelin acetate 1M and 3M depot in patients with advanced prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Models for Prostate Cancer Research [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of LH-RH analogue 1-month depot and 3-month depot by their hormone levels and pharmacokinetic profile in patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Acyline vs. Leuprolide: A Comparative Guide for Prostate Cancer Research Models
For Immediate Publication
Audience: Researchers, scientists, and drug development professionals in the field of oncology, particularly those focused on prostate cancer.
This guide provides a detailed comparison of Acyline and Leuprolide, two critical compounds utilized in prostate cancer research models for androgen deprivation therapy (ADT). The objective is to furnish researchers with the necessary data to make informed decisions on the selection of a Gonadotropin-Releasing Hormone (GnRH) modulator for their preclinical studies.
Introduction: The Role of GnRH Modulators in Prostate Cancer Research
Prostate cancer is a predominantly hormone-sensitive disease, with its growth often driven by androgens such as testosterone. A cornerstone of preclinical and clinical research is the use of ADT to suppress testosterone levels, thereby inhibiting tumor progression. GnRH modulators are central to achieving this medical castration. They are broadly classified into two categories: agonists, such as Leuprolide, and antagonists, such as this compound. While both aim to reduce testosterone, their mechanisms of action and physiological effects differ significantly, impacting their application in research models.
Mechanism of Action: A Tale of Two Pathways
Leuprolide , a GnRH agonist, functions through a mechanism of receptor downregulation.[1][2][3] Upon initial administration, Leuprolide binds to and stimulates GnRH receptors in the pituitary gland, causing an initial surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1] This leads to a transient increase in testosterone levels, a phenomenon known as "testosterone flare" or "tumor flare".[4][5] Continuous exposure to Leuprolide, however, leads to the desensitization and downregulation of GnRH receptors, ultimately suppressing LH and FSH secretion and reducing testosterone to castrate levels within 2-4 weeks.[1][3]
This compound , in contrast, is a GnRH antagonist.[6][7] It competitively binds to GnRH receptors in the pituitary gland, immediately blocking the action of endogenous GnRH. This direct inhibition prevents the secretion of LH and FSH without an initial stimulatory phase, leading to a rapid and profound suppression of testosterone.[6][8] This immediate effect avoids the testosterone surge associated with GnRH agonists.
Diagram: Mechanism of Action of this compound and Leuprolide
Caption: Comparative signaling pathways of Leuprolide (agonist) and this compound (antagonist).
Comparative Efficacy in Preclinical Models
The choice between this compound and Leuprolide in a research setting often depends on the specific experimental goals, such as the desired speed of testosterone suppression and the need to avoid the confounding effects of a testosterone surge.
| Parameter | This compound (GnRH Antagonist) | Leuprolide (GnRH Agonist) |
| Mechanism | Competitive GnRH receptor blocker[6][7] | GnRH receptor superagonist, causes downregulation[3] |
| Onset of Action | Rapid, immediate suppression of LH, FSH, and testosterone[6][8] | Initial surge in LH, FSH, and testosterone for 3-4 days[1] |
| Time to Castration | Within hours to a few days | 2-4 weeks[1] |
| Testosterone Flare | No | Yes, can transiently accelerate tumor growth[4] |
| Dosing in Animal Models | Daily or frequent injections (e.g., 210 µ g/day in rats)[9] | Depot formulations for long-term release (e.g., 18 mg/4 wk in mice)[10] |
Quantitative Data from Preclinical and Clinical Studies
While direct head-to-head preclinical studies in prostate cancer models are not abundant in the provided search results, data from various studies illustrate the distinct profiles of each compound.
Table 1: Hormonal Suppression in Animal and Human Studies
| Compound | Species | Dose | Effect on Testosterone | Time to Effect | Citation |
| This compound | Human | 75 µg/kg (single injection) | Suppressed to 13.4% of baseline | >48 hours | [6] |
| This compound | Human | 300 µg/kg (single injection) | Suppression to castrate levels | Maintained for 15 days | [11] |
| Leuprolide | Mouse | 18 mg/4 wk (osmotic minipump) | Significant reduction (chemical castration) | 12 weeks | [10] |
| Leuprolide | Human | 45 mg (6-month depot) | Mean time to castrate levels (<50 ng/dL) was 21 days | 21 days | [1] |
Table 2: Effects on Prostate and Tumor Markers
| Compound | Model | Key Findings | Citation |
| This compound | Dog (BPH Model) | Single 330 µg/kg dose led to a 38.44% mean reduction in prostate volume. | [8] |
| Leuprolide | Rat (Prostate Tumor) | Reduced the growth of prostate tumors. | [1] |
| Leuprolide | Human (Prostate Cancer) | 3M depot normalized PSA levels in 66.1% of patients after 9 months. | [12] |
Experimental Protocols: A Methodological Overview
Researchers utilizing these compounds in prostate cancer models typically employ xenograft or genetically engineered mouse (GEM) models.[13][14][15] The choice of model is critical and depends on the specific research question.
General Protocol for a Xenograft Study:
-
Cell Line Selection: Human prostate cancer cell lines (e.g., LNCaP, VCaP for androgen-sensitive studies) are cultured.
-
Animal Model: Immunocompromised mice (e.g., SCID, NOD-SCID) are used to prevent rejection of human cells.[15]
-
Tumor Implantation: A suspension of cancer cells is subcutaneously or orthotopically injected into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Drug Administration:
-
This compound: Typically administered via subcutaneous injections at a specified dose and frequency (e.g., daily).[7][8] Lyophilized powder is often reconstituted in bacteriostatic water.[8]
-
Leuprolide: Often administered as a long-acting depot formulation via subcutaneous or intramuscular injection, or through a surgically implanted osmotic minipump for continuous release.[2][10]
-
-
Endpoint Analysis: At the end of the study, mice are euthanized. Tumors are excised and weighed. Blood is collected for hormone (testosterone) and biomarker (PSA) analysis. Tissues may be fixed for histological analysis.
Diagram: Experimental Workflow for In Vivo Compound Comparison
Caption: Standard workflow for comparing this compound and Leuprolide in a xenograft model.
Considerations for Researchers
-
This compound is the compound of choice when immediate and profound testosterone suppression is required. Its mechanism avoids the confounding variable of a testosterone surge, which is critical for studies investigating the initial phases of androgen deprivation or in models where a temporary tumor flare could obscure results. The need for more frequent administration should be considered in the experimental design.[9]
-
Leuprolide is well-suited for long-term studies where sustained testosterone suppression is the primary goal and the initial testosterone flare is either not a concern or is managed with a co-administered anti-androgen.[16] Its availability in long-acting depot formulations simplifies dosing schedules, improving convenience and reducing animal handling stress.[10][17]
Conclusion
Both this compound and Leuprolide are powerful tools for modeling androgen deprivation in prostate cancer research. The fundamental difference in their mechanism of action—immediate blockade versus initial stimulation followed by downregulation—is the most critical factor in selecting the appropriate agent. This compound offers a rapid, clean model of castration without a tumor flare, making it ideal for specific mechanistic studies. Leuprolide, a long-established standard, is highly effective for long-term studies, and its depot formulations offer significant practical advantages. The selection should be guided by the specific hypotheses being tested and the logistical constraints of the research protocol.
References
- 1. Leuprorelin depot injection: patient considerations in the management of prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leuprorelin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ELIGARD® (Leuprolide Acetate) | for Advanced Prostate Cancer [eligardhcp.com]
- 5. oncolink.org [oncolink.org]
- 6. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A single dose of the potent gonadotropin-releasing hormone antagonist this compound suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized open labelled comparative study of the efficacy, safety and tolerability of leuprorelin acetate 1M and 3M depot in patients with advanced prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Models for Prostate Cancer Research [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of LH-RH analogue 1-month depot and 3-month depot by their hormone levels and pharmacokinetic profile in patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Acyline's Binding Kinetics with Other GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist, with other commercially available GnRH antagonists. The data presented herein is intended to assist researchers and drug development professionals in evaluating the pharmacological profile of this compound in relation to its therapeutic class.
Introduction to this compound and GnRH Antagonism
This compound is a synthetic peptide analog of GnRH that acts as a competitive antagonist at the GnRH receptor in the pituitary gland.[1][2][3] By blocking the receptor, this compound inhibits the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This suppression of gonadotropins results in a rapid and reversible reduction in the production of gonadal steroids, such as testosterone (B1683101) and estrogen.[4] This mechanism of action makes GnRH antagonists like this compound valuable therapeutic agents for hormone-dependent conditions, including prostate cancer, endometriosis, and uterine fibroids, as well as for controlled ovarian stimulation in assisted reproductive technologies.[4]
GnRH Signaling Pathway
The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrope cells initiates a signaling cascade that is central to reproductive endocrinology. The diagram below illustrates the key steps in this pathway and the point of intervention for GnRH antagonists like this compound.
Comparative Binding Affinity of GnRH Antagonists
The binding affinity of a drug to its target receptor is a critical determinant of its potency. This is often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). The table below summarizes the available binding affinity data for this compound and other commercially available GnRH antagonists.
| Compound | Target | IC50 (nM) | Kd (nM) | Source |
| This compound | Human GnRH Receptor (HEK293 cells) | 0.52, 0.69 | - | MedchemExpress |
| This compound | Human GnRH Receptor | 1.5 | - | Therapeutic Target Database[5] |
| Cetrorelix | Human GnRH Receptor | 1.21 | - | MedchemExpress[6] |
| Degarelix | Human GnRH Receptor | 3 | - | MedchemExpress[1] |
| Abarelix | Human GnRH Receptor | 3.5 | 0.79 | DrugBank[7] |
Note: The IC50 and Kd values presented are from different sources and may have been determined using different experimental methodologies and conditions, which can influence the results. A direct comparison should be made with caution. A comprehensive analysis would require head-to-head studies under identical conditions, including the determination of association (kon) and dissociation (koff) rates.
Experimental Protocols
The binding kinetics of GnRH antagonists are typically determined using radioligand binding assays or surface plasmon resonance (SPR). Below are generalized protocols for these methods.
Radioligand Displacement Binding Assay
This assay measures the ability of an unlabeled compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the GnRH receptor.
-
Receptor Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the GnRH receptor. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of a radiolabeled GnRH analog (e.g., 125I-triptorelin), and varying concentrations of the unlabeled competitor drug.
-
Incubation: The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor drug. The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding events, enabling the determination of both association (kon) and dissociation (koff) rates.
References
- 1. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Ganirelix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Effect of GnRH antagonist pretreatment before controlled ovarian stimulation in antagonist protocol for infertile women with PCOS undergoing IVF/ICSI: A propensity score matching analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urology-textbook.com [urology-textbook.com]
Comparative Analysis of Acyline's Binding Kinetics with Other GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist, with other commercially available GnRH antagonists. The data presented herein is intended to assist researchers and drug development professionals in evaluating the pharmacological profile of this compound in relation to its therapeutic class.
Introduction to this compound and GnRH Antagonism
This compound is a synthetic peptide analog of GnRH that acts as a competitive antagonist at the GnRH receptor in the pituitary gland.[1][2][3] By blocking the receptor, this compound inhibits the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This suppression of gonadotropins results in a rapid and reversible reduction in the production of gonadal steroids, such as testosterone and estrogen.[4] This mechanism of action makes GnRH antagonists like this compound valuable therapeutic agents for hormone-dependent conditions, including prostate cancer, endometriosis, and uterine fibroids, as well as for controlled ovarian stimulation in assisted reproductive technologies.[4]
GnRH Signaling Pathway
The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrope cells initiates a signaling cascade that is central to reproductive endocrinology. The diagram below illustrates the key steps in this pathway and the point of intervention for GnRH antagonists like this compound.
Comparative Binding Affinity of GnRH Antagonists
The binding affinity of a drug to its target receptor is a critical determinant of its potency. This is often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). The table below summarizes the available binding affinity data for this compound and other commercially available GnRH antagonists.
| Compound | Target | IC50 (nM) | Kd (nM) | Source |
| This compound | Human GnRH Receptor (HEK293 cells) | 0.52, 0.69 | - | MedchemExpress |
| This compound | Human GnRH Receptor | 1.5 | - | Therapeutic Target Database[5] |
| Cetrorelix | Human GnRH Receptor | 1.21 | - | MedchemExpress[6] |
| Degarelix | Human GnRH Receptor | 3 | - | MedchemExpress[1] |
| Abarelix | Human GnRH Receptor | 3.5 | 0.79 | DrugBank[7] |
Note: The IC50 and Kd values presented are from different sources and may have been determined using different experimental methodologies and conditions, which can influence the results. A direct comparison should be made with caution. A comprehensive analysis would require head-to-head studies under identical conditions, including the determination of association (kon) and dissociation (koff) rates.
Experimental Protocols
The binding kinetics of GnRH antagonists are typically determined using radioligand binding assays or surface plasmon resonance (SPR). Below are generalized protocols for these methods.
Radioligand Displacement Binding Assay
This assay measures the ability of an unlabeled compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the GnRH receptor.
-
Receptor Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the GnRH receptor. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of a radiolabeled GnRH analog (e.g., 125I-triptorelin), and varying concentrations of the unlabeled competitor drug.
-
Incubation: The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor drug. The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding events, enabling the determination of both association (kon) and dissociation (koff) rates.
References
- 1. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Ganirelix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Effect of GnRH antagonist pretreatment before controlled ovarian stimulation in antagonist protocol for infertile women with PCOS undergoing IVF/ICSI: A propensity score matching analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urology-textbook.com [urology-textbook.com]
Safety Operating Guide
Essential Safety and Handling Protocols for Acyline
For Researchers, Scientists, and Drug Development Professionals
Quantitative Safety Data for Potent Pharmaceutical Compounds
The handling of potent compounds like Acyline is often guided by Occupational Exposure Bands (OEBs). These bands categorize chemicals based on their toxicological potency and associated health effects, recommending specific handling controls for each category.
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) | Protection Focus | Typical Personal Protective Equipment (PPE) |
| OEB 1 | 1000-5000 µg/m³ | Operator and PPE | cGMP gowning, gloves, safety glasses |
| OEB 2 | 100-1000 µg/m³ | Operator and PPE | cGMP gowning, gloves, safety glasses, disposable dust mask |
| OEB 3 | 10-100 µg/m³ | Operator, PPE, and equipment containment | cGMP gowning, gloves, safety glasses, half-face respirator |
| OEB 4 | 1-10 µg/m³ | Equipment and material handling; supplemental PPE | Powered Air Purifying Respirator (PAPR) |
Note: The OEB for this compound has not been definitively established. Given its high potency, it is prudent to handle it under conditions at or above OEB 3, pending a formal risk assessment.
Experimental Protocols: Safe Handling and Disposal of this compound
The following protocols provide a step-by-step guide for the safe handling of this compound in a research laboratory.
Preparation and Engineering Controls
-
Designated Area: All work with this compound, particularly the handling of lyophilized powder, should be conducted in a designated area with restricted access.
-
Ventilation: Use a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]
-
Cleanliness: Ensure the designated work area is clean, organized, and free of contaminants to prevent cross-contamination and maintain sample integrity.[1]
Personal Protective Equipment (PPE)
-
Lab Coat: A dedicated lab coat, preferably disposable or made of a low-linting material like Tyvek®, should be worn.[2]
-
Gloves: Wear two pairs of nitrile gloves, changing the outer pair immediately upon contamination.
-
Eye Protection: Chemical safety goggles or a face shield should be used to protect against splashes.
-
Respiratory Protection: For handling larger quantities of powdered this compound, or in the absence of adequate engineering controls, a half-face respirator or a Powered Air Purifying Respirator (PAPR) is recommended.[3][4]
Handling Procedures
-
Receiving and Storage:
-
Reconstitution:
-
Allow the vial to warm to room temperature before opening to prevent condensation and moisture absorption.
-
Reconstitute the peptide using high-purity water or a recommended buffer in a sterile environment.[1]
-
Once reconstituted, store the solution according to laboratory standards, often at 4°C or lower, and protect it from repeated freeze-thaw cycles.[1]
-
-
General Handling:
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, vials) should be collected in a dedicated, sealed, and clearly labeled waste container.
-
Decontamination: Decontaminate work surfaces with an appropriate cleaning agent after each use.
-
Final Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for pharmaceutical or chemical waste. Do not dispose of it in household trash or down the drain.[5]
Visualized Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. Tirzepatide / Niacinamide Injection | Empower Pharmacy [empowerpharmacy.com]
Essential Safety and Handling Protocols for Acyline
For Researchers, Scientists, and Drug Development Professionals
Quantitative Safety Data for Potent Pharmaceutical Compounds
The handling of potent compounds like Acyline is often guided by Occupational Exposure Bands (OEBs). These bands categorize chemicals based on their toxicological potency and associated health effects, recommending specific handling controls for each category.
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) | Protection Focus | Typical Personal Protective Equipment (PPE) |
| OEB 1 | 1000-5000 µg/m³ | Operator and PPE | cGMP gowning, gloves, safety glasses |
| OEB 2 | 100-1000 µg/m³ | Operator and PPE | cGMP gowning, gloves, safety glasses, disposable dust mask |
| OEB 3 | 10-100 µg/m³ | Operator, PPE, and equipment containment | cGMP gowning, gloves, safety glasses, half-face respirator |
| OEB 4 | 1-10 µg/m³ | Equipment and material handling; supplemental PPE | Powered Air Purifying Respirator (PAPR) |
Note: The OEB for this compound has not been definitively established. Given its high potency, it is prudent to handle it under conditions at or above OEB 3, pending a formal risk assessment.
Experimental Protocols: Safe Handling and Disposal of this compound
The following protocols provide a step-by-step guide for the safe handling of this compound in a research laboratory.
Preparation and Engineering Controls
-
Designated Area: All work with this compound, particularly the handling of lyophilized powder, should be conducted in a designated area with restricted access.
-
Ventilation: Use a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]
-
Cleanliness: Ensure the designated work area is clean, organized, and free of contaminants to prevent cross-contamination and maintain sample integrity.[1]
Personal Protective Equipment (PPE)
-
Lab Coat: A dedicated lab coat, preferably disposable or made of a low-linting material like Tyvek®, should be worn.[2]
-
Gloves: Wear two pairs of nitrile gloves, changing the outer pair immediately upon contamination.
-
Eye Protection: Chemical safety goggles or a face shield should be used to protect against splashes.
-
Respiratory Protection: For handling larger quantities of powdered this compound, or in the absence of adequate engineering controls, a half-face respirator or a Powered Air Purifying Respirator (PAPR) is recommended.[3][4]
Handling Procedures
-
Receiving and Storage:
-
Reconstitution:
-
Allow the vial to warm to room temperature before opening to prevent condensation and moisture absorption.
-
Reconstitute the peptide using high-purity water or a recommended buffer in a sterile environment.[1]
-
Once reconstituted, store the solution according to laboratory standards, often at 4°C or lower, and protect it from repeated freeze-thaw cycles.[1]
-
-
General Handling:
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, vials) should be collected in a dedicated, sealed, and clearly labeled waste container.
-
Decontamination: Decontaminate work surfaces with an appropriate cleaning agent after each use.
-
Final Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for pharmaceutical or chemical waste. Do not dispose of it in household trash or down the drain.[5]
Visualized Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. Tirzepatide / Niacinamide Injection | Empower Pharmacy [empowerpharmacy.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
